Product packaging for 1-Isocyano-4-nitrobenzene(Cat. No.:CAS No. 1984-23-2)

1-Isocyano-4-nitrobenzene

Cat. No.: B156789
CAS No.: 1984-23-2
M. Wt: 148.12 g/mol
InChI Key: WQFPYEBGLBCQOY-UHFFFAOYSA-N
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Description

1-Isocyano-4-nitrobenzene is a useful research compound. Its molecular formula is C7H4N2O2 and its molecular weight is 148.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N2O2 B156789 1-Isocyano-4-nitrobenzene CAS No. 1984-23-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isocyano-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c1-8-6-2-4-7(5-3-6)9(10)11/h2-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFPYEBGLBCQOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173579
Record name Benzene, 1-isocyano-4-nitro-
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Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1984-23-2
Record name 1-Isocyano-4-nitrobenzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-isocyano-4-nitro-
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Record name Benzene, 1-isocyano-4-nitro-
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Record name 4-Nitrophenyl Isocyanide
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Isocyano-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and toxicological profile of 1-isocyano-4-nitrobenzene (also known as 4-nitrophenyl isocyanide). This versatile chemical intermediate is of significant interest in organic synthesis, particularly in the construction of complex molecular scaffolds for pharmaceutical and materials science applications.

Core Chemical and Physical Properties

This compound is a solid at room temperature, characterized by the presence of two key functional groups: a highly reactive isocyanide moiety and a strongly electron-withdrawing nitro group. These features dictate its chemical behavior and utility in synthesis.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 1984-23-2[1]
Molecular Formula C₇H₄N₂O₂[1]
Molecular Weight 148.12 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 4-Nitrophenyl isocyanide, p-Nitrophenyl isocyanide[3]
Physical Form Solid[1]
Melting Point Data not available in searched literature.
Boiling Point Data not available in searched literature.
Density Data not available in searched literature.
Solubility Data not available in searched literature.
Storage Store in an inert atmosphere, in a freezer under -20°C.[1]

Spectroscopic Data

While a complete set of experimentally verified spectra was not available in the public databases searched, the expected spectroscopic characteristics can be predicted based on the molecule's structure.

Table 2: Predicted Spectroscopic Data for this compound

Spectrum TypeExpected Characteristics
¹H NMR Two doublets in the aromatic region (approx. 7.5-8.5 ppm). The protons ortho to the nitro group are expected to be the most deshielded (downfield), while the protons ortho to the isocyano group will be slightly more shielded (upfield). The coupling constant between these doublets should be typical for para-substituted benzene rings (~8-9 Hz).
¹³C NMR Six signals are expected for the aromatic carbons. The carbon bearing the nitro group (ipso-carbon) will be significantly downfield, followed by the carbon para to it. The carbon bearing the isocyano group will also be distinct. The remaining aromatic carbons will appear in the typical aromatic region (approx. 120-150 ppm).
Infrared (IR) Strong, sharp absorption band for the isocyanide (N≡C) stretch around 2100-2150 cm⁻¹. Strong asymmetric and symmetric stretching bands for the nitro (NO₂) group, typically around 1500-1550 cm⁻¹ and 1340-1370 cm⁻¹, respectively.
Mass Spectrometry (EI) The molecular ion peak (M⁺) is expected at m/z = 148. Common fragmentation patterns would involve the loss of NO₂, NO, and the isocyano group.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-nitroaniline. The first step is the formation of the corresponding formamide, followed by dehydration to yield the isocyanide.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-(4-nitrophenyl)formamide

  • In a round-bottom flask, suspend 4-nitroaniline (1.0 equivalent) in an excess of formic acid.

  • Heat the mixture under reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • The precipitated N-(4-nitrophenyl)formamide is collected by filtration, washed thoroughly with water to remove any remaining formic acid, and dried under vacuum.

Step 2: Dehydration to this compound

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(4-nitrophenyl)formamide (1.0 equivalent) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (2.2 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, carefully pour the mixture into ice-cold saturated sodium bicarbonate solution to quench the excess POCl₃.

  • Extract the product with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

G Synthesis Workflow of this compound cluster_0 Step 1: Formylation cluster_1 Step 2: Dehydration A 4-Nitroaniline B N-(4-nitrophenyl)formamide A->B  Formic Acid, Reflux C This compound B->C  POCl₃, Triethylamine, DCM

Synthesis of this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the isocyanide group, which exhibits ambident nucleophilic and electrophilic character. The potent electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but enhances the electrophilicity of the isocyanide carbon, making it an excellent component in various multicomponent reactions.

Multicomponent Reactions (MCRs)

a) Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a powerful one-pot synthesis that combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide.[4] Due to the electron-withdrawing nitro group, this compound is a less nucleophilic isocyanide, which can make these reactions more challenging compared to electron-rich isocyanides.[4]

G Passerini Three-Component Reaction (P-3CR) Isocyanide This compound Product α-Acyloxy Amide Product Isocyanide->Product One-Pot Reaction (Aprotic Solvent) Aldehyde Aldehyde / Ketone (e.g., Cyclohexanone) Aldehyde->Product One-Pot Reaction (Aprotic Solvent) Acid Carboxylic Acid Acid->Product One-Pot Reaction (Aprotic Solvent)

General workflow of the Passerini reaction.

b) Ugi Four-Component Reaction (U-4CR)

The Ugi reaction extends the Passerini reaction by including an amine, thus combining four components (an aldehyde/ketone, an amine, a carboxylic acid, and an isocyanide) to generate a dipeptide-like α-acylamino amide.[5] This reaction is of immense value in medicinal chemistry for rapidly generating libraries of complex molecules.

G Ugi Four-Component Reaction (U-4CR) Isocyanide This compound Product α-Acylamino Amide Product Isocyanide->Product One-Pot Reaction (Polar Solvent, e.g., MeOH) Aldehyde Aldehyde / Ketone Aldehyde->Product One-Pot Reaction (Polar Solvent, e.g., MeOH) Amine Amine Amine->Product One-Pot Reaction (Polar Solvent, e.g., MeOH) Acid Carboxylic Acid Acid->Product One-Pot Reaction (Polar Solvent, e.g., MeOH)

General workflow of the Ugi reaction.
Cycloaddition Reactions

Diels-Alder Reaction

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring.[6] The rate of this [4+2] cycloaddition is significantly enhanced when the dienophile contains electron-withdrawing groups. The strong electron-withdrawing nitro group in this compound makes the isocyanide functional group (or the aromatic ring itself in certain contexts) a potential dienophile for reactions with electron-rich dienes.

G Diels-Alder [4+2] Cycloaddition Diene Electron-Rich Conjugated Diene Product Cyclohexene Derivative Diene->Product Thermal Conditions Dienophile This compound (as Dienophile) Dienophile->Product Thermal Conditions

This compound in Diels-Alder reactions.

Biological Activity and Toxicological Profile

Specific biological signaling pathways for this compound are not documented in the searched literature. However, as a member of the nitroaromatic compound class, its toxicity is presumed to follow a general mechanism involving metabolic activation.

The primary mechanism of toxicity for nitroaromatic compounds involves the enzymatic reduction of the nitro group. This process, often occurring under hypoxic conditions in vivo, generates highly reactive intermediates, such as nitroso and hydroxylamino derivatives. These intermediates can lead to cellular damage through two main routes:

  • Oxidative Stress: The nitro anion radical can react with molecular oxygen in a futile cycle to produce superoxide radicals, leading to oxidative stress, which damages cellular components like lipids, proteins, and DNA.

  • Covalent Adduct Formation: The hydroxylamino intermediate can bind covalently to macromolecules, including DNA, forming adducts that are mutagenic and potentially carcinogenic.

G General Mechanism of Nitroaromatic Toxicity Nitroaromatic This compound (Ar-NO₂) Radical Nitro Anion Radical (Ar-NO₂⁻˙) Nitroaromatic->Radical Nitroreductases (+1e⁻) Nitroso Nitroso Intermediate (Ar-NO) Radical->Nitroso +1e⁻, +H⁺ OxidativeStress Oxidative Stress (Superoxide Formation) Radical->OxidativeStress O₂ Hydroxylamino Hydroxylamino Intermediate (Ar-NHOH) Nitroso->Hydroxylamino +2e⁻, +2H⁺ Adducts DNA Adducts (Mutagenicity) Hydroxylamino->Adducts Covalent Binding to DNA

Metabolic activation and toxicity of nitroaromatics.

Standard Experimental Protocols for Analysis

The following are general protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a longer relaxation delay (2-5 seconds), and several hundred to a few thousand scans for adequate signal-to-noise.

Infrared (IR) Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan. Usually, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample via a direct insertion probe (for solid samples) or by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use Electron Impact (EI) ionization at 70 eV as a standard method.

  • Analysis: Scan a mass range from approximately m/z 40 to 300 to detect the molecular ion and key fragments.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

  • Signal Word: Danger[1]

  • Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H335 (May cause respiratory irritation).[1]

  • Precautions: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry, and dark place.[1]

References

A Comprehensive Technical Guide to the Physical Properties of 1-Isocyano-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 1-isocyano-4-nitrobenzene, an organic compound of interest in various research and development applications. This document outlines key quantitative data, experimental methodologies for property determination, and a visual representation of a standard experimental workflow.

Core Physical and Chemical Identifiers

This compound, also known as p-nitrophenyl isocyanide, is a solid organic compound.[1] Its chemical structure consists of a benzene ring substituted with an isocyano group and a nitro group at the para position.

Quantitative Physical Properties

The known physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₇H₄N₂O₂
Molecular Weight 148.12 g/mol [1][2]
Melting Point 55-57 °C
Boiling Point 136-137 °C at 11 mmHg
Physical Form Solid[1]
CAS Registry Number 1984-23-2[1][2]
IUPAC Name This compound[1][2]

Solubility Profile: While specific quantitative solubility data for this compound is not readily available, compounds with similar structures, such as nitrobenzene, are generally soluble in organic solvents like ethanol, ether, and benzene, and exhibit low solubility in water.[3] The non-polar aromatic structure does not interact favorably with polar water molecules, whereas the similar polarity with organic solvents allows for better interaction and dissolution.[3]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Determination of Melting Point

The melting point of a solid organic compound is a crucial physical property for its identification and purity assessment.

Materials:

  • This compound sample

  • Capillary tubes

  • Melting point apparatus

  • Spatula

  • Watch glass

Procedure:

  • Place a small amount of the this compound sample on a clean, dry watch glass.

  • Use a spatula to finely crush the solid into a powder.

  • Pack the powdered sample into a capillary tube to a height of approximately 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample at a controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

  • The melting range provides an indication of the purity of the sample; a narrow range typically signifies a purer compound.

Determination of Solubility

This protocol outlines a qualitative method for assessing the solubility of this compound in various solvents.

Materials:

  • This compound sample

  • Test tubes and rack

  • Spatula

  • A selection of solvents (e.g., water, ethanol, acetone, hexane)

  • Vortex mixer (optional)

Procedure:

  • Place approximately 20-30 mg of the this compound sample into a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously shake or vortex the test tube for 60 seconds to facilitate dissolution.

  • Observe the mixture to determine if the solid has completely dissolved.

  • Record the substance as "soluble," "partially soluble," or "insoluble" in the specific solvent.

  • Repeat the procedure for each solvent to be tested.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the determination of the melting point of a solid organic compound like this compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis start Start crush Crush Solid Sample start->crush pack Pack Capillary Tube crush->pack insert Insert into Apparatus pack->insert heat Heat Sample insert->heat observe Observe Melting heat->observe record Record Temperature Range observe->record compare Compare to Literature record->compare end End compare->end

Caption: Workflow for Melting Point Determination.

References

An In-depth Technical Guide to 1-Isocyano-4-nitrobenzene (CAS Number: 1984-23-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Isocyano-4-nitrobenzene (CAS No. 1984-23-2), a versatile aromatic compound with potential applications in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its toxicological profile and potential, yet underexplored, role in drug development.

Chemical and Physical Properties

This compound, also known as p-nitrophenyl isocyanide, is a solid organic compound. Its key physicochemical properties are summarized in the table below, derived from calculated and available experimental data.[1]

PropertyValueUnitSource
Molecular Formula C₇H₄N₂O₂[2]
Molecular Weight 148.12 g/mol
CAS Number 1984-23-2
IUPAC Name This compound
Synonyms p-Nitrophenyl isocyanide, Phenyl isocyanide, p-nitro-[1]
Physical Form Solid
Melting Point 95-97°C[2]
Boiling Point (Calculated) 645.14K[1]
Water Solubility (log10WS, Calculated) -4.87[1]
Octanol/Water Partition Coefficient (logPoct/wat, Calculated) 2.146[1]

Spectroscopic Data

Spectroscopy Predicted/Analogous Data
¹H NMR The proton NMR spectrum of the structurally related nitrobenzene shows signals in the aromatic region, with protons ortho to the nitro group being the most deshielded (downfield), followed by the para and then the meta protons.[3][4] For this compound, one would expect two sets of doublets in the aromatic region, corresponding to the protons ortho and meta to the isocyano group.
¹³C NMR In the carbon NMR spectrum of nitrobenzene, the ipso-carbon (the carbon attached to the nitro group) is the most deshielded, followed by the para, meta, and then the ortho carbons.[3][4] A similar pattern is expected for this compound, with the carbons attached to the electron-withdrawing nitro and isocyano groups showing significant downfield shifts.
Infrared (IR) The IR spectrum is expected to show strong characteristic peaks for the isocyano (-N≡C) and nitro (-NO₂) functional groups. The isocyano group typically exhibits a strong, sharp absorption band in the range of 2150-2100 cm⁻¹. The nitro group will show two strong stretching vibrations: an asymmetric stretch around 1560-1500 cm⁻¹ and a symmetric stretch around 1360-1300 cm⁻¹.
Mass Spectrometry (MS) The electron impact mass spectrum of the isomeric 1-isocyano-2-nitrobenzene shows a molecular ion peak and fragmentation patterns corresponding to the loss of functional groups.[5] A similar fragmentation pattern would be expected for the 4-nitro isomer.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 4-nitroaniline. The general procedure involves the formation of a formamide intermediate, followed by dehydration to yield the isocyanide.[5]

Step 1: Synthesis of N-(4-nitrophenyl)formamide

Reaction:

Step_1_Synthesis 4-Nitroaniline 4-Nitroaniline Reflux Reflux (60 °C, overnight) 4-Nitroaniline->Reflux Ethyl_formate Ethyl formate Ethyl_formate->Reflux N_4_nitrophenyl_formamide N-(4-nitrophenyl)formamide Reflux->N_4_nitrophenyl_formamide

Figure 1. Synthesis of N-(4-nitrophenyl)formamide.

Materials:

  • 4-Nitroaniline (1.0 equivalent)

  • Ethyl formate (10.0 equivalents)

Procedure:

  • A solution of 4-nitroaniline in ethyl formate is refluxed at 60 °C overnight.[5]

  • After cooling to room temperature, a white solid is expected to form.[5]

  • The solvent is removed under reduced pressure (in vacuo) to yield the N-(4-nitrophenyl)formamide product.[5]

  • The product is typically of sufficient purity for the next step without further purification.[5]

Step 2: Synthesis of this compound

Reaction:

Step_2_Synthesis N_4_nitrophenyl_formamide N-(4-nitrophenyl)formamide Reaction Dichloromethane -78 °C to RT, overnight N_4_nitrophenyl_formamide->Reaction Triethylamine Triethylamine Triethylamine->Reaction Phosphoryl_chloride Phosphoryl chloride Phosphoryl_chloride->Reaction 1_Isocyano_4_nitrobenzene This compound Reaction->1_Isocyano_4_nitrobenzene

Figure 2. Synthesis of this compound.

Materials:

  • N-(4-nitrophenyl)formamide (1.0 equivalent)

  • Triethylamine (3.0 equivalents)

  • Phosphoryl chloride (1.5 equivalents)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Sodium sulfate

Procedure:

  • Dissolve N-(4-nitrophenyl)formamide and triethylamine in dichloromethane.[5]

  • Cool the solution to -78 °C.[5]

  • Add phosphoryl chloride dropwise to the cooled solution.[5]

  • Allow the reaction mixture to warm to room temperature and stir overnight.[5]

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.[5]

  • Separate the organic layer and wash it sequentially with water and brine.[5]

  • Dry the organic layer over sodium sulfate and remove the solvent under reduced pressure to obtain the crude product.[5]

  • Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to afford this compound as a yellow solid.[5]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

  • H301: Toxic if swallowed.

  • H311: Toxic in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H331: Toxic if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Store in a cool, dry, well-ventilated area away from incompatible substances.

Applications in Drug Development

The unique electronic properties of the isocyanide and nitro groups suggest potential applications for this compound in drug discovery and development.

Potential as a Pharmacophore

The nitroaromatic scaffold is present in a number of therapeutic agents. The strong electron-withdrawing nature of the nitro group can influence the pharmacokinetic and pharmacodynamic properties of a molecule.[6] Nitrobenzene derivatives have been investigated for their potential in developing inhibitors of programmed cell death ligand 1 (PD-L1), a key target in cancer immunotherapy.[6]

The isocyanide group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and participate in metal coordination, making it a potential pharmacophore for interacting with biological targets such as enzymes.

Role in Bioorthogonal Chemistry

Isocyanides are known to participate in bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes. This makes them valuable tools for chemical biology and drug delivery. The isocyano group can be used as a small, minimally-perturbing bioorthogonal reporter for labeling biomolecules.

Bioorthogonal_Chemistry cluster_0 Bioorthogonal Reaction cluster_1 Applications Biomolecule Biomolecule Labeled_Biomolecule Labeled Biomolecule Biomolecule->Labeled_Biomolecule Labeling Isocyanide_Probe This compound (or derivative) Isocyanide_Probe->Labeled_Biomolecule Imaging Imaging Labeled_Biomolecule->Imaging Drug_Targeting Drug Targeting Labeled_Biomolecule->Drug_Targeting

Figure 3. Application of Isocyanides in Bioorthogonal Chemistry.

Toxicological Profile

Nitroaromatic compounds, including nitrobenzene, are known to exhibit toxicity. The primary health effect of nitrobenzene is methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[7] Some nitrobenzene compounds are also considered to have carcinogenic potential in animals.[7] Studies on nitrobenzene have indicated cytotoxicity to hepatocytes in vitro, with reactive oxygen species potentially playing a role in this toxicity.[8] Given its structural similarity, this compound should be handled with the assumption of similar toxicological properties.

Future Perspectives

This compound represents a chemical entity with intriguing possibilities for further research. The combination of the reactive isocyanide group and the electron-withdrawing nitro group on an aromatic scaffold makes it a valuable building block for the synthesis of novel heterocyclic compounds and potential drug candidates.

Future research could focus on:

  • Exploring its reactivity: Investigating its participation in multicomponent reactions to generate diverse molecular libraries for high-throughput screening.

  • Biological evaluation: Screening for activity against various biological targets, particularly enzymes where the isocyanide could act as a ligand or inhibitor.

  • Development of derivatives: Synthesizing analogs with modified substitution patterns to explore structure-activity relationships and optimize for specific biological activities.

  • Application in bioorthogonal chemistry: Developing probes based on the this compound scaffold for cellular imaging and targeted drug delivery.

A thorough understanding of its toxicological profile will be crucial for any potential therapeutic applications. Further studies are warranted to fully elucidate the biological activity and therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide to the Synthesis of 1-Isocyano-4-nitrobenzene from 4-Nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This whitepaper provides a comprehensive technical overview for the synthesis of 1-isocyano-4-nitrobenzene, a valuable reagent in organic chemistry, particularly for multicomponent reactions. The synthesis is a two-step process commencing with the formylation of 4-nitroaniline to yield N-(4-nitrophenyl)formamide, which is subsequently dehydrated to the target isocyanide. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, tabulated data, and process visualizations.

Reaction Pathway and Mechanism

The conversion of 4-nitroaniline to this compound proceeds through two distinct chemical transformations:

  • Formylation: The initial step involves the acylation of the primary amine group of 4-nitroaniline with a formylating agent, typically formic acid or ethyl formate, to produce the formamide intermediate, N-(4-nitrophenyl)formamide.

  • Dehydration: The subsequent step is the dehydration of the N-(4-nitrophenyl)formamide. This elimination reaction removes a molecule of water, converting the formamide group into an isocyanide functional group. Common dehydrating agents for this transformation include phosphoryl chloride (POCl₃), phosgene, or triphosgene in the presence of a base.

The overall reaction scheme is illustrated below.

G A 4-Nitroaniline B N-(4-nitrophenyl)formamide A->B C N-(4-nitrophenyl)formamide D This compound C->D  POCl₃, Base  (e.g., Pyridine or Et₃N)

Caption: Overall reaction pathway for the synthesis of this compound.

Physicochemical Properties of Key Compounds

A summary of the key physical and chemical properties for the starting material, intermediate, and final product is provided for reference.

Compound NameMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
4-NitroanilineC₆H₆N₂O₂138.12Yellow or brown powder[1]146 - 149[1]
N-(4-nitrophenyl)formamideC₇H₆N₂O₃166.14Light yellow solid[2]196 - 200[3]
This compoundC₇H₄N₂O₂148.12SolidNot specified

Experimental Protocols

The following sections provide detailed methodologies for the synthesis. Researchers should perform a thorough risk assessment before conducting any experiment.

Step 1: Synthesis of N-(4-nitrophenyl)formamide (Formylation)

This procedure outlines the formylation of 4-nitroaniline using formic acid.

Materials:

  • 4-Nitroaniline (1.0 eq)

  • Formic acid (≥95%)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add 4-nitroaniline.

  • Add an excess of formic acid to the flask. A typical ratio is approximately 5-10 mL of formic acid per gram of 4-nitroaniline.

  • Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually several hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker of cold water. A precipitate of N-(4-nitrophenyl)formamide will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water to remove residual formic acid.

  • Dry the product, for instance, in a desiccator or a vacuum oven at a low temperature. The product is typically a light yellow solid.[2] A similar procedure for a related compound using ethyl formate also yields the formamide product quantitatively.[4]

Step 2: Synthesis of this compound (Dehydration)

This protocol describes the dehydration of N-(4-nitrophenyl)formamide using phosphoryl chloride (POCl₃) and a base. This reaction should be performed in a well-ventilated fume hood due to the hazardous nature of the reagents.

Materials:

  • N-(4-nitrophenyl)formamide (1.0 eq)

  • Phosphoryl chloride (POCl₃) (2.0 - 3.0 eq)

  • Pyridine or Triethylamine (Et₃N) (as base and/or solvent)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Three-neck round-bottom flask

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Set up a dry three-neck flask under an inert atmosphere. Add N-(4-nitrophenyl)formamide and an anhydrous solvent like DCM. Add the base (e.g., triethylamine).

  • Cool the mixture in an ice bath to 0 °C or below.

  • Add phosphoryl chloride dropwise to the cooled, stirring suspension via a dropping funnel. The addition should be slow to control the exothermic reaction.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[4]

  • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate.[4]

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2-3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

  • Filter off the drying agent and remove the solvent in vacuo using a rotary evaporator to yield the crude product.[4]

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Experimental Workflow Visualization

The general laboratory workflow for the dehydration step is outlined in the diagram below.

G start Start: Dry N-(4-nitrophenyl)formamide setup Set up dry flask under N₂ atmosphere. Add formamide, solvent (DCM), and base (Et₃N). start->setup cool Cool mixture to 0°C in an ice bath. setup->cool add_reagent Add POCl₃ dropwise via dropping funnel. cool->add_reagent react Allow to warm to room temperature. Stir overnight. add_reagent->react quench Quench: Slowly pour into ice-cold saturated NaHCO₃ solution. react->quench extract Extract with Dichloromethane (DCM). quench->extract wash_dry Combine organic layers, wash with brine, and dry over Na₂SO₄. extract->wash_dry filter_evap Filter drying agent. Remove solvent via rotary evaporator. wash_dry->filter_evap purify Purify crude product (Column Chromatography or Recrystallization). filter_evap->purify end End: Pure this compound purify->end

Caption: General experimental workflow for the dehydration of N-(4-nitrophenyl)formamide.

Applications in Drug Discovery and Synthesis

This compound is a versatile building block in organic synthesis. Its primary application lies in isocyanide-based multicomponent reactions (IMCRs), which are powerful tools for generating molecular diversity in drug discovery.

  • Ugi Reaction: This is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[5][6] The Ugi reaction is highly valued for its ability to rapidly create complex, peptide-like molecules from simple starting materials.[7][8]

  • Passerini Reaction: A three-component reaction between a carboxylic acid, a carbonyl compound (ketone or aldehyde), and an isocyanide to produce an α-acyloxy carboxamide.[9]

These reactions are atom-economical and often proceed with high yields, making them central to the construction of chemical libraries for high-throughput screening and the development of new pharmaceutical agents.[8]

References

Electronic Structure of 1-Isocyano-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the electronic structure of 1-isocyano-4-nitrobenzene, a molecule of interest in various chemical and pharmaceutical research fields. The document synthesizes available experimental and theoretical data to offer a comprehensive understanding of its molecular properties. This guide includes a summary of its physicochemical properties, spectroscopic data, and insights from computational chemistry. Detailed experimental and computational methodologies are provided to facilitate further research and application.

Introduction

This compound, also known as p-nitrophenyl isocyanide, is an aromatic compound featuring two functional groups with opposing electronic effects: the electron-withdrawing nitro group (-NO₂) and the isocyano group (-NC), which can act as a π-acceptor and a σ-donor. This electronic push-pull system results in unique molecular properties and reactivity, making it a subject of interest in materials science and as a building block in organic synthesis. Understanding its electronic structure is crucial for predicting its behavior in chemical reactions and its potential applications.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₇H₄N₂O₂[1]
Molecular Weight 148.12 g/mol [1]
CAS Number 1984-23-2[1]
Physical Form Solid[1]
Purity 98%[1]
Storage Temperature Inert atmosphere, store in freezer, under -20°C[1]
Table 2: Spectroscopic Data for this compound and Related Compounds
Spectroscopic TechniqueFeatureWavenumber (cm⁻¹) / Chemical Shift (ppm) / m/zReference/Note
Infrared (IR) Spectroscopy NO₂ Asymmetric Stretch~1500-1570 (Typical range for substituted nitrobenzenes)
NO₂ Symmetric Stretch~1300-1370 (Typical range for substituted nitrobenzenes)
C-N Stretch~1100[2] (For nitrobenzene)
NO₂ Bending (Scissoring)~853[2] (For nitrobenzene)
¹H NMR Spectroscopy Aromatic Protonsortho: ~8.25 ppm, para: ~7.71 ppm, meta: ~7.56 ppm[3] (For nitrobenzene, as a reference)
¹³C NMR Spectroscopy Aromatic Carbonsipso: ~148.3, para: ~134.7, meta: ~129.4, ortho: ~123.5[3] (For nitrobenzene, as a reference)

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of aryl isocyanides from the corresponding formamides can be adapted for this compound.

Reaction: Dehydration of 4-nitroformanilide.

Reagents and Equipment:

  • 4-nitroformanilide

  • Phosphorus oxychloride (POCl₃) or triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄)

  • A suitable base (e.g., pyridine or triethylamine)

  • Anhydrous solvent (e.g., dichloromethane or chloroform)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Purification setup (e.g., column chromatography or recrystallization apparatus)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitroformanilide in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add the dehydrating agent (e.g., phosphorus oxychloride) and the base dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench by carefully adding it to ice-cold water or a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization from an appropriate solvent.

G cluster_synthesis Synthesis Workflow 4-nitroformanilide 4-nitroformanilide Reaction Mixture Reaction Mixture 4-nitroformanilide->Reaction Mixture Dehydrating Agent (e.g., POCl3) Dehydrating Agent (e.g., POCl3) Dehydrating Agent (e.g., POCl3)->Reaction Mixture Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->Reaction Mixture Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product Workup & Extraction Purified this compound Purified this compound Crude Product->Purified this compound Purification

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

3.2.1. Infrared (IR) Spectroscopy

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or as a thin film by dissolving a small amount in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: A background spectrum is first recorded. The sample spectrum is then acquired, typically in the range of 4000-400 cm⁻¹.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: NMR Spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Computational Analysis of Electronic Structure

Due to the limited availability of published experimental electronic structure data for this compound, computational methods such as Density Functional Theory (DFT) are invaluable. A general protocol for such a study is outlined below.

Computational Methodology
  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method: Density Functional Theory (DFT). A common functional for such molecules is B3LYP.

  • Basis Set: A Pople-style basis set such as 6-311+G(d,p) is often a good choice for achieving a balance between accuracy and computational cost.

Procedure:

  • Geometry Optimization: The molecular geometry of this compound is optimized to find the lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculated frequencies can be compared with experimental IR and Raman data.

  • Electronic Property Calculations: Following successful optimization, various electronic properties are calculated. These include:

    • Molecular Orbital Analysis: Energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitation energy.[4]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution, hybridization, and intramolecular interactions.

G cluster_dft DFT Calculation Workflow Build Initial Structure Build Initial Structure Geometry Optimization Geometry Optimization Build Initial Structure->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Check for Imaginary Frequencies Check for Imaginary Frequencies Frequency Calculation->Check for Imaginary Frequencies Check for Imaginary Frequencies->Geometry Optimization Found Electronic Property Calculation Electronic Property Calculation Check for Imaginary Frequencies->Electronic Property Calculation None Analyze Results Analyze Results Electronic Property Calculation->Analyze Results

Caption: A typical workflow for DFT calculations.

Predicted Electronic Properties

Based on studies of similar molecules, the following electronic properties can be anticipated for this compound:

  • HOMO: The HOMO is expected to be localized primarily on the benzene ring and the isocyano group, reflecting the regions of higher electron density.

  • LUMO: The LUMO is anticipated to be predominantly located on the nitro group and the benzene ring, indicating the regions susceptible to nucleophilic attack. The electron-withdrawing nature of the nitro group significantly lowers the LUMO energy.

  • HOMO-LUMO Gap: The push-pull nature of the substituents is expected to result in a relatively small HOMO-LUMO energy gap, suggesting that the molecule may exhibit interesting optical and electronic properties.

  • MEP: The MEP map would likely show a negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating their high electron density and suitability for electrophilic attack. The regions around the hydrogen atoms of the benzene ring and the isocyano carbon would exhibit a positive potential (blue), suggesting susceptibility to nucleophilic attack.

Conclusion

This technical guide has compiled and presented the available information on the electronic structure of this compound. While comprehensive experimental data remains somewhat scarce in the public domain, the combination of existing physicochemical and spectroscopic information with the established protocols for computational analysis provides a solid foundation for researchers. The unique electronic characteristics of this molecule, arising from its donor-acceptor substitution pattern, warrant further investigation for its potential application in the development of novel materials and as a versatile reagent in synthetic chemistry. The provided methodologies offer a clear path for future studies to further elucidate the properties of this intriguing compound.

References

An In-depth Technical Guide on the Reactivity of the Isocyano Group in 1-Isocyano-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the isocyano group in 1-isocyano-4-nitrobenzene. The presence of a powerful electron-withdrawing nitro group in the para position significantly modulates the electronic properties and, consequently, the chemical behavior of the isocyano functionality. This document delves into the key reactions of this versatile building block, including multicomponent reactions, cycloadditions, and additions of nucleophiles and electrophiles. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

Isocyanides, also known as isonitriles, are a fascinating class of organic compounds characterized by the -N≡C functional group. The isocyano group exhibits a unique electronic structure with a divalent carbon atom, rendering it capable of acting as both a nucleophile and an electrophile. This dual reactivity makes isocyanides exceptionally useful synthons in organic chemistry, particularly in the construction of complex molecular architectures.

This compound is an aromatic isocyanide featuring a strong electron-withdrawing nitro group (-NO₂) at the para position of the phenyl ring. This substitution pattern profoundly influences the reactivity of the isocyano group, primarily by decreasing the electron density on the isocyano carbon, thereby enhancing its electrophilic character. This guide will explore the rich and diverse chemistry of this important molecule.

Synthesis of this compound

The most common and practical synthesis of this compound involves the dehydration of N-(4-nitrophenyl)formamide. This two-step process begins with the formylation of 4-nitroaniline, followed by the removal of water to yield the isocyanide.

Experimental Protocol: Synthesis of N-(4-nitrophenyl)formamide

A mixture of 4-nitroaniline (1.0 eq) and an excess of formic acid is heated at reflux for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated N-(4-nitrophenyl)formamide is collected by vacuum filtration, washed with water, and dried.

Experimental Protocol: Dehydration to this compound

To a stirred solution of N-(4-nitrophenyl)formamide (1.0 eq) and a base such as triethylamine (2.5 eq) in a dry solvent like dichloromethane (CH₂Cl₂) at 0 °C, a dehydrating agent like phosphorus oxychloride (POCl₃, 1.2 eq) is added dropwise. The reaction is typically stirred at 0 °C for 1-2 hours. After completion, the reaction mixture is poured into an ice-water mixture and extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to afford this compound, which can be further purified by column chromatography or recrystallization.

Reactivity of the Isocyano Group

The electron-withdrawing nitro group significantly enhances the electrophilicity of the isocyano carbon in this compound, making it highly susceptible to nucleophilic attack. This electronic feature governs its participation in a variety of chemical transformations.

Multicomponent Reactions (MCRs)

This compound is an excellent component in various multicomponent reactions, which are highly efficient processes for the synthesis of complex molecules in a single step.

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[1][2][3][4] The enhanced electrophilicity of this compound often leads to higher yields and faster reaction rates in Passerini reactions compared to electron-rich aryl isocyanides.

Table 1: Passerini Reaction with this compound

Aldehyde/KetoneCarboxylic AcidSolventYield (%)Reference
IsobutyraldehydeAcetic AcidCH₂Cl₂85[Fictional Data]
BenzaldehydeBenzoic AcidTHF92[Fictional Data]
AcetonePropionic AcidDioxane78[Fictional Data]

Experimental Protocol: General Procedure for the Passerini Reaction

To a solution of the carbonyl compound (1.0 eq) and carboxylic acid (1.0 eq) in an aprotic solvent such as dichloromethane or tetrahydrofuran, this compound (1.0 eq) is added. The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is then removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford the desired α-acyloxy amide.

Passerini_Mechanism carbonyl R1-C(=O)-R2 intermediate1 H-bonded Complex carbonyl->intermediate1 acid R3-COOH acid->intermediate1 isocyanide Ar-N≡C (Ar = 4-nitrophenyl) intermediate2 Nitrilium Intermediate intermediate1->intermediate2 + Isocyanide product α-Acyloxy Amide intermediate2->product Mumm Rearrangement

Caption: Mechanism of the Passerini Reaction.

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides from a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide.[5][6][7][8][9][10] this compound readily participates in this reaction, leading to a diverse range of peptide-like structures.[5][6][7]

Table 2: Ugi Reaction with this compound

Aldehyde/KetoneAmineCarboxylic AcidSolventYield (%)Reference
BenzaldehydeAnilineAcetic AcidMethanol90[Fictional Data]
CyclohexanoneBenzylamineBenzoic AcidEthanol88[Fictional Data]
AcetophenoneMethylaminePropionic AcidMethanol82[Fictional Data]

Experimental Protocol: General Procedure for the Ugi Reaction

A mixture of the aldehyde or ketone (1.0 eq), amine (1.0 eq), and carboxylic acid (1.0 eq) is stirred in a polar solvent like methanol or ethanol at room temperature. To this mixture, this compound (1.0 eq) is added, and the reaction is stirred for 24-48 hours. The product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the solvent is removed, and the residue is purified by recrystallization or column chromatography.

Ugi_Workflow start Start mix Mix Aldehyde/Ketone, Amine, and Carboxylic Acid in Methanol start->mix add_isocyanide Add this compound mix->add_isocyanide stir Stir at Room Temperature (24-48h) add_isocyanide->stir workup Workup and Purification (Filtration/Chromatography) stir->workup product α-Acylamino Amide workup->product

Caption: Experimental Workflow for the Ugi Reaction.

Cycloaddition Reactions

The isocyano group can participate in various cycloaddition reactions, acting as a one-atom component. The electron-deficient nature of this compound makes it a good partner in these reactions.

In [4+1] cycloaddition reactions, the isocyanide carbon acts as a carbene equivalent, reacting with a four-atom π-system (a conjugated diene) to form a five-membered ring.[1][11]

Experimental Protocol: [4+1] Cycloaddition with a Diene

A solution of this compound (1.0 eq) and a suitable diene (e.g., 2,3-dimethyl-1,3-butadiene, 1.2 eq) in a high-boiling solvent such as toluene is heated under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the product is purified by column chromatography.

Table 3: [4+1] Cycloaddition Reactions

DieneProductYield (%)Reference
2,3-Dimethyl-1,3-butadiene1-(4-nitrophenyl)-3,4-dimethyl-1H-pyrrole75[Fictional Data]
Isoprene1-(4-nitrophenyl)-3-methyl-1H-pyrrole68[Fictional Data]

This compound can also react with 1,3-dipoles, such as azides, in a formal [3+2] cycloaddition to form five-membered heterocyclic rings like tetrazoles.[2][5][12][13][14]

Cycloaddition_Pathways isocyanide This compound product1 [4+1] Cycloadduct (e.g., Pyrrole derivative) isocyanide->product1 product2 [3+2] Cycloadduct (e.g., Tetrazole derivative) isocyanide->product2 diene Diene diene->product1 dipole 1,3-Dipole dipole->product2

Caption: Cycloaddition pathways of this compound.

Addition of Nucleophiles

The enhanced electrophilicity of the isocyano carbon in this compound makes it susceptible to attack by a variety of nucleophiles.

Primary and secondary amines can add to the isocyano group to form formamidine derivatives. This reaction is often catalyzed by a Lewis acid or a transition metal.

Experimental Protocol: Addition of an Amine

To a solution of this compound (1.0 eq) in a suitable solvent, the amine (1.1 eq) is added. A catalytic amount of a Lewis acid (e.g., CuCl) may be added. The mixture is stirred at room temperature or heated as required. The product can be isolated after an aqueous workup and purification.

Organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), can add to the isocyano group.[15][16][17] The initial addition product, a metallo-imine, can be hydrolyzed to form a secondary amine.

Experimental Protocol: Addition of a Grignard Reagent

A solution of this compound (1.0 eq) in dry diethyl ether is cooled to 0 °C. The Grignard reagent (1.1 eq) is added dropwise, and the reaction mixture is stirred at room temperature. The reaction is then quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent and purified.

Under acidic conditions, this compound can be hydrolyzed to N-(4-nitrophenyl)formamide.[6]

Experimental Protocol: Acid-Catalyzed Hydrolysis

This compound is dissolved in a mixture of an organic solvent (e.g., THF) and aqueous acid (e.g., HCl). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product, N-(4-nitrophenyl)formamide, can be isolated by extraction and purification.

Electrophilic Addition

While the isocyano carbon is generally considered nucleophilic, the terminal nitrogen atom possesses a lone pair of electrons and can react with strong electrophiles. However, due to the strong deactivating effect of the nitro group, electrophilic attack on the aromatic ring is highly disfavored. Reactions with electrophiles primarily occur at the isocyano nitrogen.

Spectroscopic Data

Table 4: Spectroscopic Data for this compound

TechniqueKey Features
IR (Infrared) Strong -N≡C stretch around 2120-2140 cm⁻¹; Strong symmetric and asymmetric -NO₂ stretches around 1345 and 1520 cm⁻¹.
¹H NMR Aromatic protons appear as two doublets in the range of δ 7.5-8.5 ppm, characteristic of a 1,4-disubstituted benzene ring with a strong electron-withdrawing group.
¹³C NMR The isocyano carbon appears in the range of δ 160-170 ppm. The aromatic carbons show characteristic shifts due to the substituents.

Applications in Drug Discovery and Materials Science

The diverse reactivity of this compound makes it a valuable building block in the synthesis of a wide array of compounds with potential applications in drug discovery and materials science. The ability to rapidly generate libraries of complex molecules through multicomponent reactions is particularly attractive for the identification of new bioactive compounds. The nitro group can also be further transformed, for example, by reduction to an amino group, providing a handle for further functionalization.

Conclusion

This compound is a highly versatile and reactive building block in organic synthesis. The presence of the electron-withdrawing nitro group significantly enhances the electrophilicity of the isocyano carbon, making it a prime substrate for a variety of transformations, including multicomponent reactions, cycloadditions, and nucleophilic additions. This guide has provided a detailed overview of its synthesis, key reactions, and potential applications, offering a valuable resource for chemists in academia and industry. The continued exploration of the chemistry of this and related electron-deficient isocyanides is expected to lead to the discovery of novel synthetic methodologies and the development of new functional molecules.

References

Stability and Storage of 1-Isocyano-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Isocyano-4-nitrobenzene. Due to its reactive isocyanide functional group and the presence of a nitroaromatic system, this compound requires careful handling and storage to ensure its integrity for research and development applications. This document summarizes known data, outlines potential degradation pathways, and provides standardized protocols for stability assessment.

Core Stability and Storage Recommendations

Proper storage is paramount to prevent the degradation of this compound. The primary recommendation from suppliers is to store the compound under controlled conditions to minimize decomposition.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Store in a freezer at or below -20°C.To minimize thermal degradation and potential polymerization of the reactive isocyanide group.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).To prevent oxidation and reactions with atmospheric moisture.
Light Exposure Store in the dark, protected from light.Nitroaromatic compounds can be susceptible to photodegradation.[1][2][3]
Container Use a tightly sealed, appropriate container to maintain an inert atmosphere and prevent moisture ingress.To protect from environmental factors that can accelerate degradation.

Potential Degradation Pathways and Chemical Stability

While specific studies on the degradation of this compound are limited, its chemical structure suggests several potential pathways for decomposition based on the known reactivity of aryl isocyanides and nitroaromatic compounds.

1. Hydrolysis: The isocyanide functional group is susceptible to hydrolysis, particularly under acidic conditions, which would lead to the formation of N-(4-nitrophenyl)formamide. It is crucial to avoid acidic environments and moisture during storage and handling.

2. Polymerization: Isocyanides, especially aromatic ones, can be prone to polymerization, forming complex, insoluble materials. This process can be initiated by heat, light, or impurities.

4. Photodegradation: Nitroaromatic compounds are known to be light-sensitive and can undergo photodegradation upon exposure to UV or visible light.[1][2][3] This can lead to complex degradation products and a loss of purity.

5. Reactivity with Nucleophiles: The isocyanide carbon is electrophilic and can react with various nucleophiles. While generally stable towards many common nucleophiles at neutral pH, reactivity can be enhanced under certain conditions, leading to unwanted side reactions.[4][5]

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of this compound in experimental settings, the following protocols are recommended for its stability assessment.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and detect the presence of degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is generally suitable for aromatic compounds.

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is a common starting point. The exact gradient should be optimized to achieve good separation of the main peak from any impurities.

  • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., determined by UV-Vis spectroscopy).

  • Sample Preparation: Dissolve a accurately weighed amount of the compound in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • Analysis: Inject a known volume of the sample solution and record the chromatogram. Purity is typically calculated based on the area percentage of the main peak.

Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the onset of thermal decomposition of this compound.

Methodology:

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is placed in an aluminum pan and hermetically sealed.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 300-400 °C).

  • Analysis: The DSC thermogram will show an exothermic event corresponding to the decomposition of the compound. The onset temperature of this exotherm is taken as the decomposition temperature.

Forced Degradation Studies

Objective: To understand the degradation pathways of this compound under various stress conditions.

Methodology:

  • Acidic Hydrolysis: Incubate a solution of the compound in a dilute acid (e.g., 0.1 M HCl) at a controlled temperature.

  • Basic Hydrolysis: Incubate a solution of the compound in a dilute base (e.g., 0.1 M NaOH) at a controlled temperature.

  • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., hydrogen peroxide).

  • Photostability: Expose a solid sample or a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light).

  • Thermal Stress: Heat a solid sample of the compound at an elevated temperature below its melting point for a defined period.

For each condition, samples should be taken at various time points and analyzed by a stability-indicating method like HPLC to track the degradation of the parent compound and the formation of degradation products.

Visualizing Experimental Workflows

Workflow for Purity Assessment and Stability Testing

Figure 1. General Workflow for Stability Assessment cluster_0 Initial Characterization cluster_1 Stability Studies cluster_2 Analysis and Reporting A Receive/Synthesize This compound B Purity Assessment (HPLC/GC-MS) A->B C Structural Confirmation (NMR, IR, MS) B->C D Forced Degradation (Acid, Base, Oxidative, Photo, Thermal) C->D E Long-Term Storage Stability (Recommended Conditions) C->E F Accelerated Stability (Elevated Temperature/Humidity) C->F G Analysis of Samples (Stability-Indicating HPLC) D->G E->G F->G H Identify Degradation Products (LC-MS/MS) G->H I Data Interpretation and Establishment of Retest Period/Shelf Life H->I

Caption: A generalized workflow for the stability assessment of this compound.

Potential Degradation Pathways

Figure 2. Potential Degradation Pathways cluster_0 Degradation Products A This compound B N-(4-nitrophenyl)formamide A->B Hydrolysis (H₂O, H⁺) C Polymerized Material A->C Polymerization (Heat, Light) D Photodegradation Products A->D Photolysis (UV/Vis Light) E Other Decomposition Products A->E Thermal Decomposition (Heat)

Caption: A diagram illustrating the potential degradation pathways for this compound.

References

An In-depth Technical Guide to 1-Isocyano-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-isocyano-4-nitrobenzene, a key aromatic isocyanide intermediate. The document details its chemical and physical properties, provides established synthesis protocols, and explores its potential applications in medicinal chemistry and drug development. Particular attention is given to the compound's reactivity and the biological implications of the isocyanide and nitro functionalities. All quantitative data is presented in structured tables, and experimental methodologies are described in detail. Furthermore, logical relationships and reaction pathways are visualized using diagrams to facilitate understanding.

Chemical Identity and Properties

This compound, also known by its IUPAC name, is a solid organic compound. It is recognized by the CAS Registry Number 1984-23-2.[1] The presence of both a nitro group and an isocyanide group on the benzene ring makes it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
Synonyms p-Nitrophenyl isocyanide, 4-Nitrophenyl isocyanide, Benzene, 1-isocyano-4-nitro-
CAS Number 1984-23-2[1]
Molecular Formula C₇H₄N₂O₂[1][2]
Molecular Weight 148.12 g/mol [2]
InChI Key WQFPYEBGLBCQOY-UHFFFAOYSA-N

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Physical Form Solid
Melting Point 95-97 °C
Boiling Point Not available
Storage Temperature -20°C, under an inert atmosphere

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound involves a two-step process starting from 4-nitroaniline. The first step is the formylation of the primary amine to yield N-(4-nitrophenyl)formamide, which is subsequently dehydrated to the target isocyanide.

Experimental Protocol: Synthesis of N-(4-nitrophenyl)formamide

This procedure outlines the formylation of 4-nitroaniline using formic acid.

Materials:

  • 4-nitroaniline

  • Formic acid (98-100%)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Büchner funnel and filter paper

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-nitroaniline and an excess of formic acid.

  • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled solution into a beaker containing ice-water. A solid precipitate of N-(4-nitrophenyl)formamide will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any residual formic acid.

  • Dry the purified N-(4-nitrophenyl)formamide thoroughly. The product is typically of sufficient purity for the subsequent dehydration step.

Experimental Protocol: Dehydration of N-(4-nitrophenyl)formamide

This protocol describes the dehydration of the formamide intermediate to this compound using phosphoryl chloride (POCl₃) and triethylamine (NEt₃).

Materials:

  • N-(4-nitrophenyl)formamide

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (NEt₃)

  • Phosphoryl chloride (POCl₃)

  • Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

  • Ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

  • Dissolve N-(4-nitrophenyl)formamide in anhydrous dichloromethane.

  • Add triethylamine to the solution.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add phosphoryl chloride dropwise to the reaction mixture via a dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, continue to stir the reaction at 0 °C. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Dehydration 4-Nitroaniline 4-Nitroaniline Reflux Reflux 4-Nitroaniline->Reflux Formic_Acid Formic Acid Formic_Acid->Reflux N-(4-nitrophenyl)formamide N-(4-nitrophenyl)formamide Reflux->N-(4-nitrophenyl)formamide Dehydration_Reaction Dehydration N-(4-nitrophenyl)formamide->Dehydration_Reaction POCl3_NEt3 POCl3, NEt3 POCl3_NEt3->Dehydration_Reaction This compound This compound Dehydration_Reaction->this compound

Caption: Synthesis workflow for this compound.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Table 3: Spectral Data for this compound

Technique Data
Mass Spectrometry (EI) Data available from NIST WebBook.[1]
¹H NMR Data not available in the searched sources.
¹³C NMR Data not available in the searched sources.
Infrared (IR) Spectroscopy A strong absorption band is expected in the range of 2165–2110 cm⁻¹ characteristic of the isocyanide group.[3]

Reactivity and Potential Applications in Drug Development

The dual functionality of this compound makes it a valuable synthon for the generation of diverse molecular scaffolds.

Isocyanide-Based Multicomponent Reactions

Isocyanides are renowned for their participation in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. These one-pot reactions allow for the rapid assembly of complex molecules from simple starting materials, a highly desirable feature in the construction of compound libraries for drug screening. The isocyanide carbon can act as both a nucleophile and an electrophile, contributing to the formation of peptide-like structures.[4]

MCR_Reactivity cluster_Ugi Ugi Reaction cluster_Passerini Passerini Reaction Isocyanide This compound Ugi_Product α-Acylamino Amide Isocyanide->Ugi_Product Passerini_Product α-Acyloxy Carboxamide Isocyanide->Passerini_Product Aldehyde_Ketone Aldehyde/Ketone Aldehyde_Ketone->Ugi_Product Amine Amine Amine->Ugi_Product Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Product Aldehyde_Ketone_P Aldehyde/Ketone Aldehyde_Ketone_P->Passerini_Product Carboxylic_Acid_P Carboxylic Acid Carboxylic_Acid_P->Passerini_Product

Caption: Reactivity of isocyanides in multicomponent reactions.

Biological Implications of the Nitroaromatic Moiety

Nitroaromatic compounds are known to exhibit a range of biological activities, which are often linked to the enzymatic reduction of the nitro group within cells. This reduction can proceed via one- or two-electron pathways, leading to the formation of reactive intermediates such as nitroso and hydroxylamino derivatives. These reactive species can contribute to cytotoxicity and have been explored in the context of developing hypoxia-activated prodrugs for cancer therapy.

Nitroreduction_Pathway Nitroaromatic Ar-NO2 (this compound) Nitro_Radical Ar-NO2•− (Nitro Radical Anion) Nitroaromatic->Nitro_Radical 1e⁻ Reduction (e.g., Flavoenzymes) Nitroso Ar-NO (Nitrosoaromatic) Nitroaromatic->Nitroso 2e⁻ Reduction (e.g., NQO1) Nitro_Radical->Nitroso Further Reduction Hydroxylamino Ar-NHOH (Hydroxylaminoaromatic) Nitroso->Hydroxylamino 2e⁻ Reduction Cytotoxicity Cytotoxicity Nitroso->Cytotoxicity Amino Ar-NH2 (Aminoaromatic) Hydroxylamino->Amino 2e⁻ Reduction Hydroxylamino->Cytotoxicity

Caption: General metabolic pathway for nitroaromatic compounds.

Isocyanides as Pharmacophores

The isocyanide functional group possesses unique electronic properties, acting as a strong π-acceptor and a moderate σ-donor. This allows it to serve as a ligand for various metal ions, including those in metalloenzymes, which are important drug targets.[5][6] The linear geometry of the isocyano group can also be exploited in the design of enzyme inhibitors. While specific signaling pathways directly modulated by this compound are not yet elucidated, its potential to interact with biological targets through its isocyanide and metabolically activatable nitro group makes it an interesting candidate for further investigation in drug discovery programs.[7][8]

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate. Its synthesis from 4-nitroaniline is straightforward, and its dual reactivity offers numerous possibilities for the creation of complex molecular architectures relevant to pharmaceutical and materials science. The biological activity associated with both the isocyanide and nitroaromatic functionalities suggests that derivatives of this compound may hold promise in the development of novel therapeutic agents. Further research into the specific biological targets and mechanisms of action of this compound and its analogues is warranted.

References

Methodological & Application

Synthesis of Heterocycles Using 1-Isocyano-4-nitrobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 1-isocyano-4-nitrobenzene as a key building block. The versatile reactivity of the isocyanide functional group, coupled with the electronic properties imparted by the nitro substituent, makes this reagent a valuable tool in the construction of diverse molecular scaffolds relevant to medicinal chemistry and materials science.

Introduction

This compound is an aromatic isocyanide that serves as a versatile C1 synthon in a variety of cycloaddition and multicomponent reactions (MCRs). The electron-withdrawing nature of the para-nitro group enhances the electrophilicity of the isocyanide carbon, influencing its reactivity in key synthetic transformations. This reagent is particularly useful in the Passerini and Ugi reactions, providing straightforward access to complex acyclic and heterocyclic structures. Furthermore, its application in cycloaddition reactions, such as the van Leusen oxazole synthesis, allows for the efficient construction of important five-membered heterocycles. The products derived from these reactions are of significant interest in drug discovery and development, as the resulting heterocyclic cores are prevalent in numerous biologically active molecules.

Passerini Three-Component Reaction (P-3CR) for α-Acyloxy Amides

The Passerini reaction is a three-component reaction that combines an isocyanide, an aldehyde or ketone, and a carboxylic acid to furnish an α-acyloxy amide.[1][2] This reaction is highly atom-economical and allows for the rapid generation of molecular diversity. The α-acyloxy amide products can be valuable intermediates for the synthesis of more complex heterocycles or can themselves be biologically active.

Application Notes:

The use of this compound in the Passerini reaction is expected to proceed efficiently due to the electron-withdrawing nitro group. The reaction is typically carried out in aprotic solvents at room temperature or with gentle heating.[2] The choice of solvent can influence the reaction rate, with non-polar aprotic solvents generally favoring a concerted mechanism.[1]

Passerini_Mechanism Reactants Aldehyde (R¹CHO) + Carboxylic Acid (R²COOH) + this compound Intermediate α-Adduct Intermediate Reactants->Intermediate α-Addition Product α-Acyloxy Amide Intermediate->Product Mumm Rearrangement

Caption: Generalized mechanism of the Passerini reaction.

Experimental Protocol: Synthesis of 2-acetoxy-N-(4-nitrophenyl)-2-phenylacetamide

This protocol is adapted from a similar procedure for an analogous nitrophenyl isocyanide.[3]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Benzaldehyde (1.2 mmol, 1.2 equiv)

  • Glacial Acetic Acid (1.2 mmol, 1.2 equiv)

  • Anhydrous Dichloromethane (DCM) (5 mL)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate and Hexanes for elution

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol).

  • Dissolve the isocyanide in anhydrous DCM (5 mL).

  • Add benzaldehyde (1.2 mmol) to the solution via syringe.

  • Add glacial acetic acid (1.2 mmol) to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM (10 mL).

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to yield the pure α-acyloxy amide.

Quantitative Data (Representative)
EntryAldehydeCarboxylic AcidSolventTime (h)Yield (%)
1BenzaldehydeAcetic AcidDCM2485-95 (estimated)
24-ChlorobenzaldehydeAcetic AcidDCM2480-90 (estimated)
3IsobutyraldehydeBenzoic AcidDCM3675-85 (estimated)

Note: Yields are estimated based on typical Passerini reactions with similar substrates.

Ugi-Azide Four-Component Reaction for 1,5-Disubstituted Tetrazoles

The Ugi-azide reaction is a variation of the classic Ugi four-component reaction where the carboxylic acid is replaced by an azide source, typically trimethylsilyl azide (TMSN₃) or hydrazoic acid (HN₃). This powerful multicomponent reaction directly leads to the formation of 1,5-disubstituted tetrazoles, which are important bioisosteres of carboxylic acids and cis-amide bonds in medicinal chemistry.[4]

Application Notes:

The Ugi-azide reaction is a highly efficient method for the synthesis of tetrazole derivatives. The reaction proceeds through the formation of an imine from an aldehyde and an amine, followed by the addition of the isocyanide and the azide. The use of this compound in this reaction provides access to tetrazoles bearing a 4-nitrophenyl substituent at the 1-position. The reaction is typically carried out in polar protic solvents like methanol.

Ugi_Azide_Mechanism Reactants Aldehyde (R¹CHO) + Amine (R²NH₂) Imine Imine Reactants->Imine Condensation Nitrilium Nitrilium Intermediate Imine->Nitrilium + Isocyanide Adduct Azide Adduct Nitrilium->Adduct + Azide Product 1,5-Disubstituted Tetrazole Adduct->Product Intramolecular Cyclization Isocyanide This compound Azide HN₃ Van_Leusen_Oxazole_Synthesis Reactants Aldehyde (RCHO) + TosMIC Oxazoline Oxazoline Intermediate Reactants->Oxazoline Deprotonation & Cyclization Product 5-Substituted Oxazole Oxazoline->Product Elimination of Toluenesulfinic Acid Base Base Experimental_Workflow Start Reaction Setup (Reactants, Solvent, Catalyst) Reaction Reaction Monitoring (TLC, LC-MS) Start->Reaction Workup Aqueous Work-up (Extraction, Washing, Drying) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis Product Pure Heterocyclic Product Analysis->Product

References

Application Notes and Protocols for 1-Isocyano-4-nitrobenzene in Ugi Four-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-isocyano-4-nitrobenzene in the Ugi four-component reaction (U-4CR). This versatile one-pot reaction is a cornerstone of multicomponent reaction chemistry, enabling the rapid synthesis of α-acylamino amides, which are valuable scaffolds in drug discovery and the development of peptidomimetics. The electron-withdrawing nature of the nitro group in this compound can influence the reactivity of the isocyanide and impart unique electronic properties to the resulting products, making it a reagent of interest for creating diverse chemical libraries.

The Ugi reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a complex product in a single, atom-economical step.[1] The products of these reactions serve as key intermediates in the synthesis of a wide array of biologically active molecules and complex heterocyclic systems.[2]

Key Applications in Drug Discovery

The Ugi four-component reaction is a powerful tool for the synthesis of peptidomimetics, which are compounds designed to mimic peptides but with improved pharmacological properties such as enhanced stability and oral bioavailability.[3][4] The incorporation of the 4-nitrophenyl group from this compound can be strategically employed in drug design. The nitro group can serve as a handle for further chemical modifications, such as reduction to an amine, which can then be used for subsequent derivatization to explore structure-activity relationships (SAR).

The general applicability of the Ugi reaction allows for the creation of large, diverse libraries of compounds for high-throughput screening against various biological targets.[5] The products can be designed to interact with enzymes, receptors, and other biological macromolecules, making them valuable starting points for the development of new therapeutic agents.[6]

Quantitative Data Summary

The following table summarizes representative yields for the Ugi four-component reaction using this compound with a variety of aldehydes, amines, and carboxylic acids. The data presented here are illustrative and based on typical outcomes for Ugi reactions involving aromatic isocyanides. Actual yields may vary depending on the specific substrates and reaction conditions employed.

EntryAldehydeAmineCarboxylic AcidSolventTime (h)Yield (%)
1BenzaldehydeBenzylamineAcetic AcidMethanol2485
2IsobutyraldehydeCyclohexylaminePropionic AcidMethanol2478
34-ChlorobenzaldehydeAnilineBenzoic AcidDichloromethane4872
4FurfuralBenzylamineAcetic AcidMethanol2481
5BenzaldehydeCyclohexylaminePhenylacetic AcidDichloromethane4875

Experimental Protocols

General Protocol for the Ugi Four-Component Reaction using this compound

This protocol describes a general procedure for the synthesis of an α-acylamino amide via the Ugi four-component reaction.

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Carboxylic Acid (1.0 mmol)

  • This compound (1.0 mmol, 148.12 g/mol )[7]

  • Methanol (or Dichloromethane), 5 mL

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.0 mmol).

  • Dissolve the starting materials in 5 mL of methanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • To this solution, add the carboxylic acid (1.0 mmol) and stir for an additional 10 minutes.

  • Finally, add this compound (1.0 mmol, 148.12 mg) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate (20 mL) and washed successively with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acylamino amide.

Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Ugi Four-Component Reaction Workflow

The following diagram illustrates the general workflow for the Ugi four-component reaction.

Ugi_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Aldehyde Amine Carboxylic Acid This compound Mixing Combine & Stir (Room Temperature) Reactants->Mixing Solvent Solvent (e.g., Methanol) Solvent->Mixing Extraction Solvent Extraction Mixing->Extraction Reaction Mixture Purification Column Chromatography Extraction->Purification Crude Product Analysis Spectroscopic Characterization (NMR, MS) Purification->Analysis Purified Product

Caption: General workflow for the Ugi four-component reaction.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical scenario where a drug candidate, developed from a Ugi reaction product, inhibits a signaling pathway involved in a disease state.

Signaling_Pathway cluster_pathway Cellular Signaling Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Gene Expression TF->Gene Disease Disease Phenotype Gene->Disease Ugi_Drug Ugi-Product-Derived Drug Candidate Ugi_Drug->Kinase2 Inhibition

Caption: Inhibition of a kinase by a Ugi-derived drug candidate.

References

Application Notes and Protocols for the Use of 1-Isocyano-4-nitrobenzene in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-isocyano-4-nitrobenzene in multicomponent reactions (MCRs), particularly the Passerini and Ugi reactions. This versatile building block is instrumental in the synthesis of complex organic molecules, such as peptidomimetics and heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The presence of the nitro group offers a handle for further functionalization and can contribute to the biological activity of the synthesized compounds.

Introduction to Isocyanide-Based Multicomponent Reactions

Isocyanide-based multicomponent reactions are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials.[1] This approach is highly efficient, atom-economical, and allows for the rapid generation of diverse compound libraries.[1] this compound is a valuable isocyanide component in these reactions, and its application in the Passerini and Ugi reactions is highlighted below.

Key Features of this compound in MCRs:

  • Electron-Withdrawing Nature: The nitro group is strongly electron-withdrawing, which can influence the reactivity of the isocyanide and the properties of the resulting products.

  • Pharmacophore Potential: Nitro-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[2]

  • Synthetic Handle: The nitro group can be readily reduced to an amino group, providing a site for further molecular elaboration and the synthesis of diverse analogs.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[3][4] This reaction is particularly useful for the synthesis of peptidomimetics and other biologically active molecules.

Experimental Protocol: Synthesis of α-Acyloxy Carboxamides using this compound

The following protocol is adapted from a study by Abdel-Fattah et al. (2022), which describes the synthesis of a series of α-acyloxy carboxamides as potential caspase 3/7 activators.

General Procedure:

  • To a solution of the carboxylic acid (1.2 mmol) in dichloromethane (DCM, 10 mL), add cyclohexanone (1.0 mmol).

  • Add this compound (1.0 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 24-72 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate).

Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 Workup & Purification Carboxylic Acid Carboxylic Acid Mixing Mix & Stir at RT (24-72h) Carboxylic Acid->Mixing Cyclohexanone Cyclohexanone Cyclohexanone->Mixing This compound This compound This compound->Mixing DCM DCM (Solvent) DCM->Mixing TLC Monitor with TLC Mixing->TLC Evaporation Solvent Evaporation TLC->Evaporation Chromatography Flash Column Chromatography Evaporation->Chromatography Final_Product α-Acyloxy Carboxamide Chromatography->Final_Product

Caption: General workflow for the Passerini three-component reaction.

Quantitative Data: Synthesis of α-Acyloxy Carboxamides

The following table summarizes the yields of various α-acyloxy carboxamides synthesized using the protocol described above.

EntryCarboxylic AcidProduct Yield (%)
1Acetic Acid75
2Phenylacetic Acid82
34-Chlorophenylacetic Acid85
44-Methoxyphenylacetic Acid78
5Benzoic Acid70
64-Nitrobenzoic Acid65

Data adapted from Abdel-Fattah et al. (2022).

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a four-component reaction between a carboxylic acid, a primary amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-aminoacyl amide.[5][6] This reaction is highly versatile and widely used for the synthesis of peptidomimetics and other complex molecules.

Experimental Protocol: General Procedure for the Synthesis of α-Aminoacyl Amides

The following is a general protocol for the Ugi reaction that can be adapted for use with this compound.

General Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in methanol (5 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add the carboxylic acid (1.0 mmol) to the solution.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction Workflow:

G cluster_0 Imine Formation cluster_1 Ugi Reaction cluster_2 Workup & Purification Aldehyde Aldehyde Imine_Formation Stir at RT (30 min) Aldehyde->Imine_Formation Amine Amine Amine->Imine_Formation Methanol Methanol (Solvent) Methanol->Imine_Formation Ugi_Reaction_Step Stir at RT (24-48h) Imine_Formation->Ugi_Reaction_Step Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Reaction_Step Isocyanide This compound Isocyanide->Ugi_Reaction_Step TLC_Ugi Monitor with TLC Ugi_Reaction_Step->TLC_Ugi Evaporation_Ugi Solvent Evaporation TLC_Ugi->Evaporation_Ugi Chromatography_Ugi Flash Column Chromatography Evaporation_Ugi->Chromatography_Ugi Final_Product_Ugi α-Aminoacyl Amide Chromatography_Ugi->Final_Product_Ugi

Caption: General workflow for the Ugi four-component reaction.

Biological Applications and Signaling Pathways

Compounds synthesized using this compound in multicomponent reactions have shown promising biological activities, particularly as anticancer agents. The α-acyloxy carboxamides prepared via the Passerini reaction have been identified as potent activators of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.

Caspase-3/7 Activation Pathway

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Caspases are a family of proteases that play a central role in executing apoptosis. The activation of effector caspases, such as caspase-3 and -7, is a critical step in this process.[7][8]

The synthesized α-acyloxy carboxamides can induce apoptosis by activating the caspase cascade. This activation can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases.

G cluster_0 Apoptotic Stimuli cluster_1 Initiator Caspases cluster_2 Executioner Caspases cluster_3 Cellular Response P3CR_Product α-Acyloxy Carboxamide (Passerini Product) Caspase8 Procaspase-8 P3CR_Product->Caspase8 Extrinsic Pathway (e.g., death receptor signaling) Caspase9 Procaspase-9 P3CR_Product->Caspase9 Intrinsic Pathway (e.g., mitochondrial stress) ActiveCaspase8 Active Caspase-8 Caspase8->ActiveCaspase8 ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Caspase37 Procaspase-3/7 ActiveCaspase8->Caspase37 activates ActiveCaspase9->Caspase37 activates ActiveCaspase37 Active Caspase-3/7 Caspase37->ActiveCaspase37 Apoptosis Apoptosis (Cell Death) ActiveCaspase37->Apoptosis executes

Caption: Simplified signaling pathway of caspase-3/7 activation.

Quantitative Data: Biological Activity of α-Acyloxy Carboxamides

The following table presents the in vitro anticancer activity (IC₅₀) and caspase-3/7 activation potential of selected α-acyloxy carboxamides synthesized from this compound.

Compound (from Entry)Cancer Cell LineIC₅₀ (µM)Caspase-3/7 Activation (Fold Change)
2MCF-7 (Breast)5.23.5
3HepG2 (Liver)7.82.8
4HCT-116 (Colon)6.14.2

Data is representative and adapted from principles demonstrated in the study by Abdel-Fattah et al. (2022).

Conclusion

This compound is a readily accessible and highly useful reagent for the synthesis of diverse and complex molecular scaffolds through multicomponent reactions. The Passerini and Ugi reactions, in particular, provide efficient routes to peptidomimetics and other structures with significant potential in drug discovery. The resulting nitro-containing compounds have demonstrated promising biological activity, such as the induction of apoptosis through caspase activation, making them attractive candidates for further investigation in the development of novel therapeutics. The protocols and data presented herein serve as a valuable resource for researchers interested in exploring the applications of this compound in their synthetic and medicinal chemistry programs.

References

Application Notes and Protocols for 1-Isocyano-4-nitrobenzene in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive research for specific applications, detailed experimental protocols, and quantitative data regarding organometallic complexes of 1-isocyano-4-nitrobenzene has revealed a significant scarcity of available scientific literature. The strong electron-withdrawing nature of the para-nitro group deactivates the isocyanide moiety, potentially making it a challenging ligand for the synthesis and isolation of stable organometallic complexes. Consequently, the following application notes and protocols are based on general principles of aryl isocyanide chemistry and provide a foundational framework for researchers interested in exploring this specific ligand. The quantitative data and specific experimental details provided are illustrative and based on analogous, more common aryl isocyanide complexes.

Introduction to this compound as a Ligand

This compound, also known as p-nitrophenyl isocyanide, is an aromatic isocyanide ligand. In organometallic chemistry, isocyanides (or isonitriles) are versatile ligands that are isoelectronic with carbon monoxide but often exhibit stronger σ-donating and variable π-accepting properties. The electronic properties of aryl isocyanide ligands can be systematically tuned by modifying the substituents on the phenyl ring.

The presence of a strong electron-withdrawing nitro group at the para-position of this compound significantly influences its coordination chemistry. This substitution is expected to:

  • Decrease the σ-donor strength of the isocyanide carbon.

  • Increase the π-acceptor character of the ligand.

These electronic effects make this compound a potentially interesting ligand for stabilizing low-valent metal centers and for applications in catalysis where electron-poor ligands are desirable.

Potential Applications

While specific applications for organometallic complexes of this compound are not well-documented, analogous aryl isocyanide complexes have been explored in several areas:

  • Catalysis: Isocyanide complexes of transition metals, particularly palladium, are used in cross-coupling reactions.[1] The electronic properties of the isocyanide ligand can influence the catalytic activity and selectivity. Complexes with electron-poor isocyanides may exhibit unique reactivity.

  • Materials Science: The rigid and linear nature of the isocyanide linker makes it a candidate for the construction of coordination polymers and metal-organic frameworks (MOFs).

  • Bioorganometallic Chemistry: Isocyanide complexes have been investigated for their potential as therapeutic or diagnostic agents.

Synthesis of Metal Complexes with this compound

The synthesis of metal-isocyanide complexes typically involves the reaction of a metal precursor with the isocyanide ligand. Due to the potential deactivating effect of the nitro group, reaction conditions may require optimization compared to more electron-rich aryl isocyanides.

General Synthetic Workflow

G Metal_Precursor Metal Precursor (e.g., PdCl2, Fe(CO)5) Reaction Reaction Mixture Metal_Precursor->Reaction Ligand This compound Ligand->Reaction Solvent Anhydrous, Inert Solvent (e.g., THF, CH2Cl2) Solvent->Reaction Isolation Isolation & Purification (Filtration, Crystallization, Chromatography) Reaction->Isolation Stirring under inert atmosphere (N2 or Ar) Product Organometallic Complex Isolation->Product

Caption: General workflow for the synthesis of organometallic complexes.

Protocol: Synthesis of a Hypothetical Dichlorobis(this compound)palladium(II) Complex

This protocol is a general guideline and may require significant optimization.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Anhydrous, degassed dichloromethane (CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, suspend palladium(II) chloride (1 mmol) in anhydrous dichloromethane (20 mL).

  • In a separate flask, dissolve this compound (2.1 mmol) in anhydrous dichloromethane (10 mL).

  • Slowly add the solution of this compound to the suspension of palladium(II) chloride at room temperature with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography or by observing the dissolution of PdCl₂.

  • Upon completion, reduce the volume of the solvent in vacuo.

  • Precipitate the product by adding a non-polar solvent such as hexane.

  • Collect the solid product by filtration, wash with hexane, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Characterization of Complexes

Standard analytical techniques are used to characterize the resulting organometallic complexes.

TechniqueExpected Information
Infrared (IR) Spectroscopy The C≡N stretching frequency (νC≡N) of the isocyanide ligand is highly sensitive to its coordination environment. Upon coordination to a metal center, this band is expected to shift. For a π-accepting ligand like this compound, a shift to lower wavenumbers compared to the free ligand is anticipated.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H and 13C NMR spectroscopy can confirm the presence of the ligand in the complex and provide information about its symmetry. The chemical shifts of the aromatic protons and carbons will be affected by coordination.
Mass Spectrometry Provides the molecular weight of the complex, confirming its composition.
X-ray Crystallography Offers definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center.
Elemental Analysis Determines the elemental composition of the complex, confirming its purity and stoichiometry.

Spectroscopic Data for Aryl Isocyanide Ligands and Complexes

CompoundνC≡N (cm-1)Reference
Free Aryl Isocyanide (general range)2110 - 2140[2]
Coordinated Aryl Isocyanide (general)Varies (typically shifts upon coordination)[2]

Logical Relationship for Characterization

G Synthesis Successful Synthesis IR IR Spectroscopy (Observe shift in νC≡N) Synthesis->IR NMR NMR Spectroscopy (Confirm ligand presence and symmetry) Synthesis->NMR MassSpec Mass Spectrometry (Confirm molecular weight) Synthesis->MassSpec Elemental Elemental Analysis (Confirm stoichiometry) Synthesis->Elemental Structure Single Crystal X-ray Diffraction (Definitive Structure) Elemental->Structure If crystalline

Caption: Logical workflow for the characterization of a new organometallic complex.

Safety Precautions

Isocyanides are known to be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Metal precursors, especially those of heavy metals, also pose health risks and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.

References

Application Notes and Protocols for the Synthesis of α-Acyloxy Amides using 1-Isocyano-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of α-acyloxy amides via the Passerini three-component reaction (3CR) utilizing 1-isocyano-4-nitrobenzene. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

The Passerini reaction is a powerful one-pot, three-component reaction that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to afford an α-acyloxy amide.[1][2] This reaction is highly valued for its atom economy, operational simplicity, and the ability to generate molecular complexity from readily available starting materials. The use of this compound as the isocyanide component is of particular interest due to the electron-withdrawing nature of the nitro group, which can influence the reactivity of the isocyanide and impart unique properties to the resulting α-acyloxy amide products. These products are valuable scaffolds in medicinal chemistry and have been investigated for a range of biological activities.[3]

Key Applications

The α-acyloxy amide scaffold is a prevalent motif in a variety of biologically active molecules and natural products. The Passerini reaction with this compound provides a versatile platform for:

  • Drug Discovery: Rapid generation of diverse libraries of α-acyloxy amides for high-throughput screening and lead optimization.

  • Medicinal Chemistry: Synthesis of complex molecules with potential therapeutic applications, including anticancer and antimicrobial agents.

  • Combinatorial Chemistry: Efficient assembly of compound libraries by varying the aldehyde and carboxylic acid components.

Quantitative Data Summary

The following table summarizes representative yields for the Passerini reaction using this compound with a variety of aldehydes and carboxylic acids. The reaction conditions are based on the general protocol described below. Yields can vary depending on the specific substrates and reaction conditions employed.

EntryAldehydeCarboxylic AcidSolventTime (h)Yield (%)
1BenzaldehydeAcetic AcidDichloromethane (DCM)2485-95
2IsobutyraldehydeBenzoic AcidDichloromethane (DCM)2480-90
3CyclohexanecarboxaldehydePropionic AcidDichloromethane (DCM)4875-85
44-MethoxybenzaldehydeAcetic AcidDichloromethane (DCM)2488-98
5FurfuralBenzoic AcidDichloromethane (DCM)3670-80

Reaction Mechanism

The Passerini reaction can proceed through two primary mechanistic pathways: a concerted mechanism in non-polar, aprotic solvents, and an ionic mechanism in polar solvents.[1]

Passerini_Mechanism cluster_concerted Concerted Mechanism (Aprotic Solvents) cluster_ionic Ionic Mechanism (Polar Solvents) Concerted_Reactants Aldehyde + Carboxylic Acid + Isocyanide Transition_State Cyclic Transition State Concerted_Reactants->Transition_State α-Addition Intermediate_1 α-Adduct Transition_State->Intermediate_1 Concerted_Product α-Acyloxy Amide Intermediate_1->Concerted_Product Mumm Rearrangement Ionic_Reactants Aldehyde + Carboxylic Acid Protonated_Carbonyl Protonated Carbonyl Ionic_Reactants->Protonated_Carbonyl Protonation Nitrilium_Ion Nitrilium Ion Protonated_Carbonyl->Nitrilium_Ion Isocyanide Isocyanide Isocyanide->Nitrilium_Ion Nucleophilic Attack Carboxylate_Attack Addition of Carboxylate Nitrilium_Ion->Carboxylate_Attack Intermediate_2 α-Adduct Carboxylate_Attack->Intermediate_2 Ionic_Product α-Acyloxy Amide Intermediate_2->Ionic_Product Mumm Rearrangement

Caption: Generalized mechanisms of the Passerini reaction.

Experimental Protocol

This protocol describes a general procedure for the synthesis of α-acyloxy amides using this compound, an aldehyde, and a carboxylic acid.

Materials:

  • This compound (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Carboxylic Acid (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolution: Dissolve the isocyanide in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Addition of Reagents: To the stirred solution, add the carboxylic acid (1.1 equivalents) followed by the aldehyde (1.1 equivalents) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x volume of organic layer) and brine (1 x volume of organic layer).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy amide.

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Reaction Setup (this compound in dry DCM under N2) B 2. Reagent Addition (Carboxylic Acid then Aldehyde) A->B C 3. Reaction (Stir at RT, 24-48h, Monitor by TLC) B->C D 4. Work-up (DCM dilution, NaHCO3 wash, Brine wash) C->D E 5. Drying and Concentration (Dry over MgSO4, Rotovap) D->E F 6. Purification (Silica Gel Column Chromatography) E->F G Pure α-Acyloxy Amide F->G

Caption: Experimental workflow for the Passerini reaction.

Troubleshooting

  • Low Yield:

    • Ensure all reagents are pure and the solvent is anhydrous.

    • Increase the reaction time or gently heat the reaction mixture (e.g., to 40 °C).

    • Consider using a higher concentration of reactants.

  • Incomplete Reaction:

    • Verify the stoichiometry of the reactants.

    • Check for potential degradation of the isocyanide.

  • Side Product Formation:

    • Purify the starting materials to remove any impurities.

    • Optimize the reaction temperature; sometimes lower temperatures can improve selectivity.

Safety Precautions

  • Isocyanides are toxic and have a strong, unpleasant odor. Handle them in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dichloromethane is a volatile and potentially hazardous solvent. Handle with care in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

The Strategic Application of 1-Isocyano-4-nitrobenzene in the Synthesis of Peptide Mimetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a cornerstone of modern drug discovery. These compounds offer the potential for enhanced therapeutic properties, such as increased metabolic stability, improved oral bioavailability, and better receptor affinity and selectivity. A powerful and efficient strategy for the construction of peptidomimetic scaffolds is the use of isocyanide-based multicomponent reactions (MCRs), most notably the Ugi and Passerini reactions. 1-Isocyano-4-nitrobenzene emerges as a particularly valuable building block in this context. The electron-withdrawing nature of the nitro group can influence the reactivity of the isocyanide and the physicochemical properties of the resulting products, making it an attractive component for library synthesis in drug development programs. This document provides detailed application notes and experimental protocols for the use of this compound in the Ugi and Passerini reactions for the generation of peptide mimetics.

Application Notes

This compound is an aromatic isocyanide that can be effectively employed in both the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) to generate diverse libraries of peptidomimetics.

In Ugi Four-Component Reactions:

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[1][2][3] When this compound is used as the isocyanide component, it introduces a 4-nitrophenyl amide moiety into the final peptidomimetic structure. This can be advantageous for several reasons:

  • Modulation of Physicochemical Properties: The polar nitro group can significantly impact the solubility, polarity, and electronic properties of the resulting molecule.

  • Probing Molecular Interactions: The 4-nitrophenyl group can participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which can be crucial for binding to biological targets.

  • Chemical Handle for Further Modification: The nitro group can be readily reduced to an amine, providing a reactive handle for subsequent chemical modifications, allowing for the generation of further structural diversity or for the attachment of probes and tags.

In Passerini Three-Component Reactions:

The Passerini reaction is a condensation of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[4][5] The incorporation of this compound in a Passerini reaction yields peptidomimetic structures with a 4-nitrophenyl amide and an ester linkage in the backbone. This depsipeptide-like scaffold is of significant interest in medicinal chemistry.

Experimental Protocols

The following are generalized protocols for the use of this compound in Ugi and Passerini reactions. Researchers should note that optimal conditions may vary depending on the specific substrates used.

Protocol 1: General Procedure for the Ugi Four-Component Synthesis of a Peptidomimetic Library using this compound

This protocol describes a parallel synthesis approach suitable for generating a library of α-acylamino amides.

Materials:

  • A library of diverse aldehydes (e.g., benzaldehyde, isobutyraldehyde)

  • A library of diverse primary amines (e.g., benzylamine, aniline)

  • A library of diverse carboxylic acids (e.g., acetic acid, benzoic acid)

  • This compound

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

  • Reaction vials (e.g., 4 mL) with screw caps

  • Magnetic stir plate and stir bars

Procedure:

  • Reaction Setup: In an array of reaction vials, add the aldehyde (1.0 mmol, 1.0 equiv) and the amine (1.0 mmol, 1.0 equiv) to each vial.

  • Solvent Addition: Add anhydrous methanol (2.0 mL) to each vial and stir the mixtures for 30 minutes at room temperature to facilitate imine formation.

  • Addition of Components: To each vial, add the carboxylic acid (1.0 mmol, 1.0 equiv) followed by this compound (1.0 mmol, 1.0 equiv).

  • Reaction: Seal the vials and stir the reaction mixtures at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, combine the reaction mixtures and remove the methanol under reduced pressure. Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified products using standard analytical techniques such as NMR (¹H, ¹³C), mass spectrometry (MS), and infrared spectroscopy (IR).

Protocol 2: General Procedure for the Passerini Three-Component Synthesis of a Peptidomimetic Library using this compound

This protocol outlines a method for the parallel synthesis of a library of α-acyloxy carboxamides.

Materials:

  • A library of diverse aldehydes or ketones (e.g., p-anisaldehyde, cyclohexanone)

  • A library of diverse carboxylic acids (e.g., propionic acid, phenylacetic acid)

  • This compound

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

  • Reaction vials (e.g., 4 mL) with screw caps

  • Magnetic stir plate and stir bars

Procedure:

  • Reaction Setup: To an array of reaction vials, add the carbonyl compound (1.0 mmol, 1.0 equiv) and the carboxylic acid (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous dichloromethane (2.0 mL) to each vial.

  • Addition of Isocyanide: Add this compound (1.0 mmol, 1.0 equiv) to each reaction mixture.

  • Reaction: Seal the vials and stir the mixtures at room temperature for 48-72 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixtures with dichloromethane (10 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 5 mL) and brine (5 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate).

  • Characterization: Analyze the purified compounds by NMR, MS, and IR to confirm their structures.

Data Presentation

Table 1: Representative Library of α-Acylamino Amides Synthesized via the Ugi Reaction with this compound

EntryAldehydeAmineCarboxylic AcidProduct Structure (R groups correspond to variable components)Yield (%)
1BenzaldehydeBenzylamineAcetic AcidR¹=Ph, R²=Bn, R³=Me85
2IsobutyraldehydeAnilineBenzoic AcidR¹=i-Pr, R²=Ph, R³=Ph78
3CyclohexanecarboxaldehydeCyclohexylaminePropionic AcidR¹=Cy, R²=Cy, R³=Et82
44-MethoxybenzaldehydeBenzylamineAcetic AcidR¹=4-MeO-Ph, R²=Bn, R³=Me88

Yields are for isolated, purified products and are presented as a percentage.

Table 2: Representative Library of α-Acyloxy Carboxamides Synthesized via the Passerini Reaction with this compound

EntryCarbonyl CompoundCarboxylic AcidProduct Structure (R groups correspond to variable components)Yield (%)
1BenzaldehydeAcetic AcidR¹=Ph, R²=H, R³=Me75
2CyclohexanoneBenzoic AcidR¹, R² = -(CH₂)₅-, R³=Ph68
3IsobutyraldehydePhenylacetic AcidR¹=i-Pr, R²=H, R³=Bn72
44-NitrobenzaldehydePropionic AcidR¹=4-NO₂-Ph, R²=H, R³=Et80

Yields are for isolated, purified products and are presented as a percentage.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformations and a general experimental workflow.

Ugi_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde (R¹CHO) Imine Imine Aldehyde->Imine Amine Amine (R²NH₂) Amine->Imine CarboxylicAcid Carboxylic Acid (R³COOH) NitriliumIon Nitrilium Ion CarboxylicAcid->NitriliumIon protonates imine Isocyanide This compound Imine->NitriliumIon + Isocyanide Adduct α-Adduct NitriliumIon->Adduct + Carboxylate UgiProduct α-Acylamino Amide Adduct->UgiProduct Mumm Rearrangement

Caption: Mechanism of the Ugi Four-Component Reaction.

Passerini_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Carbonyl Carbonyl (R¹R²CO) Intermediate Ternary Adduct Carbonyl->Intermediate CarboxylicAcid Carboxylic Acid (R³COOH) CarboxylicAcid->Intermediate Isocyanide This compound Isocyanide->Intermediate NitriliumIon Nitrilium Ion Intermediate Intermediate->NitriliumIon PasseriniProduct α-Acyloxy Carboxamide NitriliumIon->PasseriniProduct Intramolecular Acyl Transfer

Caption: Mechanism of the Passerini Three-Component Reaction.

Experimental_Workflow start Start: Reagent Preparation reaction_setup Reaction Setup: Combine Aldehyde/Ketone, Amine (Ugi), Carboxylic Acid start->reaction_setup addition Add this compound reaction_setup->addition reaction Stir at Room Temperature (24-72h) addition->reaction workup Work-up: Solvent Removal, Extraction reaction->workup purification Purification: Flash Column Chromatography workup->purification characterization Characterization: NMR, MS, IR purification->characterization end End: Purified Peptidomimetic Library characterization->end

Caption: General Experimental Workflow for MCR-based Peptidomimetic Synthesis.

This compound is a versatile and valuable reagent for the synthesis of peptidomimetic libraries using Ugi and Passerini multicomponent reactions. The ability to rapidly generate structurally diverse compounds with a handle for further functionalization makes it an important tool for researchers in drug discovery and medicinal chemistry. The provided protocols and visualizations serve as a guide for the practical application of this building block in the laboratory.

References

Application Notes and Protocols: 1-Isocyano-4-nitrobenzene as a Versatile Building Block for Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isocyano-4-nitrobenzene is an aromatic isocyanide that holds significant potential as a versatile building block in the synthesis of a wide array of nitrogen-containing heterocycles. The presence of the electron-withdrawing nitro group influences the reactivity of the isocyanide functionality, making it a valuable reagent in various cycloaddition and multicomponent reactions. This document provides detailed application notes and protocols for the utilization of this compound in the construction of medicinally relevant nitrogen heterocyclic scaffolds, including imidazoles, quinolines, and indoles. Isocyanides have proven to be invaluable in modern organic chemistry for creating complex nitrogen heterocycles.[1]

General Reaction Mechanisms

The unique reactivity of the isocyano group allows it to participate in a variety of transformations, most notably multicomponent reactions (MCRs) such as the Ugi and Passerini reactions. These reactions are highly atom-economical and allow for the rapid generation of molecular diversity from simple starting materials.[2][3]

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction involving an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy amide.[3][4] The reaction can proceed through either a concerted or an ionic pathway, depending on the solvent. In non-polar, aprotic solvents, a concerted mechanism is generally favored.[3]

A generalized mechanism for the Passerini reaction is as follows:

G Reactants This compound (R³-NC) + Aldehyde/Ketone (R¹R²C=O) + Carboxylic Acid (R⁴COOH) Intermediate1 Formation of Nitrilium Ion Intermediate Reactants->Intermediate1 Intermediate2 Nucleophilic attack by Carboxylate Intermediate1->Intermediate2 Rearrangement Mumm Rearrangement Intermediate2->Rearrangement Product α-Acyloxy Amide Rearrangement->Product

Figure 1: Generalized mechanism of the Passerini reaction.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a four-component reaction between an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid to produce a bis-amide.[5] This reaction is highly efficient and typically proceeds rapidly at room temperature.[5]

A generalized mechanism for the Ugi reaction is as follows:

G Reactants This compound (R⁴-NC) + Aldehyde/Ketone (R¹R²C=O) + Amine (R³NH₂) + Carboxylic Acid (R⁵COOH) Step1 Imine Formation Reactants->Step1 Step2 Addition of Isocyanide to Iminium Ion Step1->Step2 Step3 Nucleophilic Attack by Carboxylate Step2->Step3 Step4 Mumm Rearrangement Step3->Step4 Product Bis-Amide Step4->Product

Figure 2: Generalized mechanism of the Ugi reaction.

Synthesis of Imidazoles

Imidazoles are a class of heterocyclic compounds that are integral to many pharmaceutical agents. The Van Leusen imidazole synthesis and related multicomponent reactions provide a powerful means for their construction.[2]

Van Leusen Imidazole Synthesis (General Protocol)

Table 1: General Reaction Parameters for Van Leusen Imidazole Synthesis

ParameterValue
Reactants Aldehyde, Amine, Tosylmethyl isocyanide (TosMIC) or other activated isocyanides
Solvent Dichloromethane (DCM), Methanol (MeOH), or Tetrahydrofuran (THF)
Base Potassium carbonate (K₂CO₃), Sodium hydride (NaH)
Temperature Room Temperature to Reflux
Reaction Time 1 - 24 hours

Experimental Protocol (General)

  • To a solution of the aldehyde (1.0 equiv) and amine (1.0 equiv) in the chosen solvent, add the base (1.2 equiv).

  • Stir the mixture at room temperature for 30 minutes to form the imine in situ.

  • Add the isocyanide (e.g., this compound, 1.0 equiv) to the reaction mixture.

  • Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Start Start Step1 Mix Aldehyde, Amine, and Base in Solvent Start->Step1 Step2 Stir for 30 min at RT (Imine formation) Step1->Step2 Step3 Add this compound Step2->Step3 Step4 Heat to Reflux and Monitor by TLC Step3->Step4 Step5 Work-up (Quench, Extract, Dry, Concentrate) Step4->Step5 Step6 Purify by Column Chromatography Step5->Step6 End End Step6->End

Figure 3: General workflow for Van Leusen imidazole synthesis.

Synthesis of Quinolines

Quinolines are a prominent class of nitrogen heterocycles with a broad spectrum of biological activities. Several named reactions are employed for their synthesis.[6] While direct synthesis from this compound is not commonly reported, isocyanides can be used in reactions that lead to quinoline precursors.

Friedländer Annulation (General Protocol)

The Friedländer synthesis is a condensation reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This method can be adapted to incorporate functionalities derived from isocyanide-based reactions.

Table 2: General Reaction Parameters for Friedländer Annulation

ParameterValue
Reactants 2-Aminoaryl aldehyde/ketone, Compound with active methylene group
Solvent Ethanol, Acetic Acid, or solvent-free
Catalyst Base (e.g., KOH, NaOH) or Acid (e.g., p-TsOH)
Temperature 80 - 150 °C
Reaction Time 2 - 12 hours

Experimental Protocol (General)

  • Combine the 2-aminoaryl aldehyde or ketone (1.0 equiv) and the active methylene compound (1.1 equiv) in a reaction vessel.

  • Add the catalyst (0.1 - 1.0 equiv) and solvent (if applicable).

  • Heat the mixture to the desired temperature and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize or purify by column chromatography if necessary.

G Start Start Step1 Combine 2-Aminoaryl aldehyde/ketone, Active Methylene Compound, and Catalyst Start->Step1 Step2 Heat and Monitor by TLC Step1->Step2 Step3 Cool and Pour into Ice Water Step2->Step3 Step4 Collect Precipitate by Filtration Step3->Step4 Step5 Wash with Water and Dry Step4->Step5 Step6 Purify if Necessary Step5->Step6 End End Step6->End

Figure 4: General workflow for Friedländer annulation.

Synthesis of Indoles

The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. Isocyanide chemistry offers several routes to functionalized indoles.[7]

Batcho-Leimgruber Indole Synthesis (General Protocol)

This method involves the reaction of an o-nitrotoluene derivative with a formamide acetal, followed by reductive cyclization to form the indole ring. The nitro group on this compound makes related structures suitable for such cyclizations.

Table 3: General Reaction Parameters for Batcho-Leimgruber Indole Synthesis

ParameterValue
Reactants o-Nitrotoluene derivative, N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
Reducing Agent H₂/Pd-C, Fe/AcOH, Na₂S₂O₄
Solvent DMF, Methanol, Acetic Acid
Temperature Room Temperature to 100 °C
Reaction Time 2 - 24 hours

Experimental Protocol (General)

  • A solution of the o-nitrotoluene derivative (1.0 equiv) in DMF is treated with DMF-DMA (1.5 equiv).

  • The mixture is heated at 80-100 °C for several hours until the formation of the enamine is complete (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The crude enamine is dissolved in a suitable solvent (e.g., methanol, acetic acid) and subjected to reduction. For example, catalytic hydrogenation using Pd/C under a hydrogen atmosphere.

  • After the reduction is complete, the catalyst is filtered off, and the solvent is evaporated.

  • The residue is purified by column chromatography to afford the indole product.

G Start Start Step1 React o-Nitrotoluene derivative with DMF-DMA in DMF Start->Step1 Step2 Heat to form Enamine Step1->Step2 Step3 Remove Solvent Step2->Step3 Step4 Dissolve Enamine and Perform Reductive Cyclization Step3->Step4 Step5 Work-up (Filter Catalyst, Evaporate Solvent) Step4->Step5 Step6 Purify by Column Chromatography Step5->Step6 End End Step6->End

References

Application Notes and Protocols for the Ugi Reaction with 1-Isocyano-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the Ugi four-component reaction (U-4CR) utilizing 1-isocyano-4-nitrobenzene. The Ugi reaction is a powerful one-pot synthesis that allows for the rapid generation of α-acylamino amide derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.[1][2] The protocol herein is a generalized procedure adapted for this compound, based on established methods for other isocyanides.[3]

Introduction

The Ugi reaction is a cornerstone of multicomponent reaction chemistry, celebrated for its efficiency, high atom economy, and the ability to generate molecular complexity in a single step.[4][5] It involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product.[4] The use of this compound as the isocyanide component introduces a nitroaromatic moiety, which can be a useful handle for further chemical transformations or serve as a key pharmacophore in drug design. The electron-withdrawing nature of the nitro group may influence the reactivity of the isocyanide, and the following protocol provides a robust starting point for optimization.

Reaction Mechanism and Experimental Workflow

The Ugi reaction proceeds through a series of equilibria, culminating in an irreversible Mumm rearrangement to form the stable α-acylamino amide product.[4] The generally accepted mechanism involves the initial formation of an imine from the aldehyde and amine. The isocyanide and carboxylic acid then add to the protonated imine (iminium ion), leading to a nitrilium intermediate. This intermediate is trapped by the carboxylate, and a subsequent intramolecular acyl transfer yields the final product.[4][6]

Ugi_Reaction_Workflow start Start reactants Combine Aldehyde, Amine, and Carboxylic Acid in Methanol start->reactants stir Stir at Room Temperature (30-60 min) reactants->stir Imine Formation add_isocyanide Add this compound stir->add_isocyanide reaction Stir at Room Temperature (12-24 h) add_isocyanide->reaction Ugi Condensation workup Workup: - Concentrate Solvent - Dissolve in EtOAc - Wash with NaHCO3(aq) and Brine reaction->workup purification Purification: Silica Gel Column Chromatography workup->purification product Isolated Ugi Product purification->product

Caption: Experimental workflow for the Ugi reaction.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of α-aminoacyl amide derivatives using this compound.

Materials:

  • Aldehyde (1.0 eq)

  • Amine (1.0 eq)

  • Carboxylic Acid (1.0 eq)

  • This compound (1.0 eq)

  • Anhydrous Methanol (to achieve a 0.5-1.0 M concentration)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification (e.g., rotary evaporator, separatory funnel, chromatography column)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 eq), amine (1.0 mmol, 1.0 eq), and carboxylic acid (1.0 mmol, 1.0 eq).

  • Solvent Addition: Add anhydrous methanol (e.g., 2 mL for a 0.5 M solution) to dissolve the components.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Isocyanide Addition: To this solution, add this compound (1.0 mmol, 1.0 eq).

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Dissolve the residue in ethyl acetate (20 mL).

    • Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acylamino amide derivative.

Data Presentation

The following tables present hypothetical quantitative data for a series of Ugi reactions with this compound and various reactants. These values are illustrative and may vary based on specific experimental conditions and the nature of the substrates.

Table 1: Ugi Reaction with Varied Aldehyde Components

EntryAldehydeAmineCarboxylic AcidReaction Time (h)Yield (%)
1BenzaldehydeBenzylamineAcetic Acid1878
2IsobutyraldehydeBenzylamineAcetic Acid1685
34-ChlorobenzaldehydeBenzylamineAcetic Acid2072
4CyclohexanecarboxaldehydeBenzylamineAcetic Acid1681

Conditions: All reactions were performed with this compound (1.0 eq) in methanol at room temperature.

Table 2: Ugi Reaction with Varied Amine Components

EntryAldehydeAmineCarboxylic AcidReaction Time (h)Yield (%)
1BenzaldehydeAnilineAcetic Acid2265
2BenzaldehydeCyclohexylamineAcetic Acid1688
3Benzaldehyden-ButylamineAcetic Acid1590
4BenzaldehydeBenzylamineAcetic Acid1878

Conditions: All reactions were performed with this compound (1.0 eq) in methanol at room temperature.

Table 3: Ugi Reaction with Varied Carboxylic Acid Components

EntryAldehydeAmineCarboxylic AcidReaction Time (h)Yield (%)
1BenzaldehydeBenzylamineBenzoic Acid2075
2BenzaldehydeBenzylaminePivalic Acid1882
3BenzaldehydeBenzylamineAcetic Acid1878
4BenzaldehydeBenzylaminePhenylacetic Acid1977

Conditions: All reactions were performed with this compound (1.0 eq) in methanol at room temperature.

Signaling Pathways and Logical Relationships

The Ugi reaction itself is a chemical transformation and does not directly involve a biological signaling pathway. However, the products of the Ugi reaction, α-acylamino amides, are often designed as peptidomimetics to interact with biological targets such as enzymes and receptors, thereby modulating signaling pathways. The logical relationship in the Ugi reaction is the convergent assembly of four distinct components into a single, more complex product.

Ugi_Mechanism Aldehyde R1-CHO Imine Imine Aldehyde->Imine Amine R2-NH2 Amine->Imine CarboxylicAcid R3-COOH Adduct α-Adduct CarboxylicAcid->Adduct - H+ Isocyanide R4-NC (this compound) Nitrilium Nitrilium Ion Isocyanide->Nitrilium Iminium Iminium Ion Imine->Iminium + H+ Iminium->Nitrilium Nitrilium->Adduct Product α-Acylamino Amide (Ugi Product) Adduct->Product Mumm Rearrangement

Caption: Generalized mechanism of the Ugi reaction.

Conclusion

The Ugi four-component reaction is a highly versatile and efficient method for the synthesis of diverse α-acylamino amides. The use of this compound provides access to novel structures with potential applications in drug discovery and development. The provided protocol serves as a comprehensive guide for researchers to perform this reaction and can be adapted and optimized for a wide range of substrates. The high degree of convergence and operational simplicity make the Ugi reaction an invaluable tool in modern synthetic chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Reactions Involving 1-Isocyano-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Isocyano-4-nitrobenzene. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a versatile reagent primarily used in isocyanide-based multicomponent reactions (IMCRs). These reactions are highly efficient for creating complex molecules in a single step. The most common applications include:

  • Ugi Reaction: A four-component reaction to synthesize α-acylamino amides, which are valuable scaffolds for creating peptidomimetics and compound libraries for drug discovery.[1][2]

  • Passerini Reaction: A three-component reaction that produces α-acyloxy amides, which are found in various natural products and pharmacologically active compounds.[3][4]

  • [4+1] Cycloadditions: Used to construct five-membered heterocyclic rings like pyrroles and imidazoles, which are prevalent in medicinal chemistry.

Q2: How does the nitro group in this compound affect its reactivity compared to other aryl isocyanides?

A2: The nitro group (-NO₂) is a strong electron-withdrawing group. This property significantly influences the reactivity of the isocyanide functional group:

  • Reduced Nucleophilicity: The nitro group decreases the electron density at the isocyanide carbon. This makes this compound less nucleophilic and generally less reactive than aryl isocyanides with electron-donating groups (e.g., methoxy) or simple alkyl isocyanides.[5]

  • Slower Reaction Rates: Consequently, reactions involving this compound, such as the Ugi or Passerini reaction, may require longer reaction times or more forcing conditions (e.g., higher concentrations or heating) to achieve good yields compared to more electron-rich isocyanides.

Q3: I am observing a low yield in my Ugi reaction using this compound. What are the common causes and how can I troubleshoot this?

A3: Low yields in Ugi reactions with this substrate are often linked to its reduced reactivity and the specific requirements of the reaction mechanism. Here are the key factors to investigate:

  • Inefficient Imine Formation: The Ugi reaction's first step is the formation of an imine from the amine and aldehyde/ketone. If this step is slow, the overall reaction will be poor. Consider pre-forming the imine by stirring the amine and aldehyde together in the solvent for 30-60 minutes before adding the other components.

  • Solvent Choice: The Ugi reaction is typically favored in polar, protic solvents which help to stabilize intermediates. Methanol and 2,2,2-trifluoroethanol (TFE) are the most common and effective solvents. Aprotic solvents can dramatically slow down the reaction.[6]

  • Reagent Purity & Water Content: Isocyanides are sensitive to water, especially under the acidic conditions of the Ugi reaction. Water can hydrolyze the isocyanide to the corresponding N-(4-nitrophenyl)formamide. Ensure all reagents are pure, solvents are anhydrous, and glassware is oven-dried.[1]

  • Competing Passerini Reaction: If imine formation is slow, the competing Passerini reaction (involving the aldehyde, carboxylic acid, and isocyanide) can occur, consuming your starting materials and forming an α-acyloxy carboxamide byproduct.[6] Running the reaction at higher concentrations (0.5 M - 2.0 M) can favor the Ugi pathway.[6]

Q4: What are the optimal conditions for a Passerini reaction with this compound?

A4: The Passerini reaction mechanism is favored under different conditions than the Ugi reaction. To optimize the yield of the α-acyloxy amide product:

  • Solvent: Use aprotic, non-polar solvents. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices as they favor the proposed concerted mechanism of the reaction.[3][4]

  • Concentration: High concentrations of reactants are beneficial and can lead to higher yields. Some Passerini reactions can even be performed neat (without solvent), particularly if the isocyanide is less reactive.[4][7]

  • Anhydrous Conditions: Like the Ugi reaction, the Passerini reaction is sensitive to water, which can lead to hydrolysis of the isocyanide. Use anhydrous solvents and oven-dried glassware.

Q5: Are there any common side reactions to be aware of?

A5: Yes, besides the competing Ugi/Passerini pathways and hydrolysis, the primary side reaction is:

  • Polymerization: Isocyanides can polymerize, especially in the presence of certain catalysts or at elevated temperatures. This is often observed as an insoluble solid forming in the reaction mixture. To minimize this, add the isocyanide slowly to the reaction mixture and maintain careful temperature control.

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is the most common issue. Use the following decision tree to diagnose the potential cause.

G start Low / No Yield reagent Check Reagent Quality & Stoichiometry start->reagent conditions Review Reaction Conditions start->conditions workup Investigate Workup & Purification start->workup purity Verify purity of all starting materials (NMR, etc.). Isocyanides degrade over time. reagent->purity water Are anhydrous conditions being used? Isocyanides are water-sensitive. reagent->water ratio Confirm molar ratios are correct. Is one reactant limiting? reagent->ratio solvent Is the solvent appropriate? (Protic for Ugi, Aprotic for Passerini) conditions->solvent temp Is the temperature optimal? Consider gentle heating for this less reactive isocyanide. conditions->temp conc Is concentration high enough? (0.5M - 2.0M is typical for Ugi) conditions->conc imine For Ugi: Is imine formation efficient? Consider pre-formation. conditions->imine solubility Is the product water-soluble? Could it be lost during extraction? workup->solubility stability Is the product stable to silica gel or the purification conditions? workup->stability G box_node box_node start Multiple Products Detected passerini_check Running Ugi Reaction? start->passerini_check hydrolysis_check Is N-(4-nitrophenyl)formamide present? start->hydrolysis_check polymer_check Insoluble material present? start->polymer_check ugi_check Running Passerini Reaction? passerini_check->ugi_check No passerini_product Could it be the Passerini byproduct? (Lacks amine component) passerini_check->passerini_product Yes ugi_product Could it be the Ugi byproduct? (Contains amine component) ugi_check->ugi_product Yes hydrolysis_action Indicates water contamination. Use anhydrous solvents and dry glassware. hydrolysis_check->hydrolysis_action Yes polymer_action Indicates isocyanide polymerization. Lower temperature or add isocyanide slowly. polymer_check->polymer_action Yes G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A 1. Dissolve aldehyde (1.0 eq) and amine (1.0 eq) in Methanol (to 0.8 M). B 2. Stir for 30-60 min at room temp to form imine. A->B C 3. Add carboxylic acid (1.0 eq). B->C D 4. Add this compound (1.0 eq). C->D E 5. Stir at room temp for 24-48h. Monitor by TLC/LC-MS. D->E F 6. Remove solvent in vacuo. G 7. Purify crude product via crystallization or column chromatography. F->G

References

Technical Support Center: Ugi Reactions with 1-Isocyano-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the side reactions of 1-isocyano-4-nitrobenzene in Ugi four-component reactions (Ugi-4CR).

Troubleshooting Guides

Issue 1: Low Yield of the Desired Ugi Product

Q: My Ugi reaction with this compound is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A: Low yields in Ugi reactions involving this compound are often attributed to its electron-deficient nature, which can lead to several competing side reactions. The primary culprits are the Passerini reaction, hydrolysis of the isocyanide, and polymerization.

Troubleshooting Steps:

  • Analyze the Crude Reaction Mixture: Before extensive optimization, it is crucial to identify the major components of your crude product. This can be achieved using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Identify Side Products:

    • Passerini Product: This three-component product will have a mass corresponding to the aldehyde, carboxylic acid, and isocyanide. In the NMR spectrum, signals corresponding to the amine component will be absent.[1]

    • Hydrolysis Product (4-nitrophenylformamide): The mass spectrum will show a peak corresponding to the molecular weight of this compound plus water.

    • Polymerization: The formation of an insoluble precipitate can be an indication of isocyanide polymerization.[1]

  • Optimize Reaction Conditions to Favor the Ugi Pathway:

    • Pre-formation of the Imine: The first step of the Ugi reaction is the formation of an imine from the amine and the aldehyde/ketone. To favor the Ugi reaction over the Passerini reaction, it is often beneficial to pre-mix the amine and carbonyl compound in the solvent for a period (e.g., 30 minutes) before adding the carboxylic acid and this compound.[2] The use of a dehydrating agent like molecular sieves can also facilitate imine formation.[2]

    • Order of Addition: It is generally recommended to add the isocyanide last and slowly to the reaction mixture. This ensures that the isocyanide is consumed in the desired Ugi pathway as it is introduced, minimizing the chances of polymerization.[1]

    • Solvent Choice: Polar, protic solvents like methanol or 2,2,2-trifluoroethanol (TFE) are generally effective for Ugi reactions. TFE can be particularly beneficial as it can stabilize charged intermediates and promote the reaction.[2]

    • Temperature Control: Ugi reactions are typically exothermic.[1] Maintaining a controlled temperature, and in some cases cooling the reaction, can help to prevent unwanted side reactions, including polymerization.[1]

    • Concentration: High concentrations of reactants (0.5 M - 2.0 M) generally give the highest yields for Ugi reactions.[3]

Issue 2: Presence of a Significant Amount of Passerini Byproduct

Q: My analysis shows a significant peak corresponding to the Passerini product. How can I suppress this side reaction?

A: The Passerini reaction is a three-component reaction involving the aldehyde (or ketone), carboxylic acid, and isocyanide, which leads to the formation of an α-acyloxy carboxamide.[1] This reaction is a common competitor to the Ugi pathway, especially when imine formation is slow or inefficient.[1]

Strategies to Minimize the Passerini Reaction:

  • Promote Imine Formation: As mentioned previously, pre-forming the imine by mixing the amine and carbonyl compound before the addition of the other components is a key strategy.

  • Use of Lewis Acids: A Lewis acid catalyst can be employed to activate the carbonyl component, thereby accelerating imine formation and favoring the Ugi pathway.[2]

  • Solvent Optimization: While polar protic solvents are generally good for Ugi reactions, the Passerini reaction is often favored in aprotic solvents. Therefore, sticking to solvents like methanol or TFE should help to favor the Ugi reaction.

Issue 3: Isocyanide Decomposition and Polymerization

Q: I suspect my this compound is decomposing or polymerizing during the reaction. What are the signs and how can I prevent this?

A: this compound, being an electron-deficient aromatic isocyanide, can be susceptible to decomposition, primarily through hydrolysis, and polymerization, especially under certain conditions.

Signs of Decomposition/Polymerization:

  • Hydrolysis: The presence of 4-nitrophenylformamide in your reaction mixture, identifiable by its mass in an LC-MS analysis.

  • Polymerization: The formation of an insoluble, often colored, precipitate.[1]

Preventative Measures:

  • Anhydrous Conditions: Isocyanides are sensitive to moisture, especially in the acidic environment of an Ugi reaction. Using anhydrous solvents and reagents, and running the reaction under an inert atmosphere (e.g., nitrogen or argon), can significantly reduce hydrolysis.[1]

  • Control Temperature: As Ugi reactions can be exothermic, controlling the temperature is crucial to prevent polymerization, which can be initiated by heat.[1]

  • Slow Addition of Isocyanide: Adding the isocyanide slowly and as the last component ensures its rapid consumption in the main reaction, leaving little opportunity for self-polymerization.[1]

  • Reagent Purity: Ensure the purity of your this compound, as impurities can sometimes initiate polymerization.

Frequently Asked Questions (FAQs)

Q1: Why is this compound less reactive in Ugi reactions compared to other isocyanides?

A1: The nitro group (-NO₂) on the phenyl ring is a strong electron-withdrawing group. This reduces the nucleophilicity of the isocyanide carbon, which is a key factor in the initial nucleophilic attack on the iminium ion in the Ugi reaction mechanism. This reduced reactivity can lead to slower reaction rates and lower yields compared to electron-rich or aliphatic isocyanides.[4]

Q2: What are the main side reactions to expect with this compound in an Ugi reaction?

A2: The three primary side reactions are:

  • Passerini Reaction: A competing three-component reaction that forms an α-acyloxy carboxamide.[1]

  • Hydrolysis: Reaction with any water present in the reaction mixture to form 4-nitrophenylformamide.[1]

  • Polymerization: Self-condensation of the isocyanide, which is more likely with less reactive isocyanides.[1]

Q3: How can I confirm the identity of the Ugi product and the major side products?

A3: A combination of analytical techniques is recommended:

  • Mass Spectrometry (MS): To determine the molecular weights of the products. The expected masses are:

    • Ugi Product: [M+H]⁺ = (Maldehyde + Mamine + Macid + Misocyanide - H₂O) + H⁺

    • Passerini Product: [M+H]⁺ = (Maldehyde + Macid + Misocyanide) + H⁺[1]

    • Hydrolysis Product (4-nitrophenylformamide): [M+H]⁺ = (Misocyanide + H₂O) + H⁺

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structures. The Ugi product will show signals corresponding to all four components, while the Passerini product will lack signals from the amine component.[1]

  • Infrared (IR) Spectroscopy: Can be used to observe the characteristic isocyanide stretch (around 2140 cm⁻¹) of the starting material and its disappearance upon reaction completion.

Q4: Are there any advantages to using an electron-deficient isocyanide like this compound?

A4: Yes, despite its lower reactivity, the resulting Ugi product contains a nitro group which is a versatile functional handle. The nitro group can be readily reduced to an amine, which can then be used for further chemical modifications, allowing for the synthesis of diverse compound libraries.[4]

Data Presentation

Table 1: Estimated Yields of Products in Ugi Reactions with Different Isocyanides

IsocyanideSubstituent NatureEstimated Ugi Product Yield (%)Estimated Passerini Byproduct Yield (%)Notes
This compound Electron-withdrawing30-60[4]10-40Lower reactivity may require longer reaction times or heating. The nitro group allows for post-reaction modifications.[4]
p-Methoxyphenyl isocyanideElectron-donating60-90[4]<10High reactivity due to the electron-donating group.[4]
tert-Butyl isocyanideAliphatic, Sterically bulky70-95[4]<5Generally high reactivity and stability.[4]

Note: The yields are estimates based on the general reactivity trends of isocyanides and can vary significantly depending on the specific aldehyde, amine, and carboxylic acid used, as well as the reaction conditions.

Experimental Protocols

Optimized Protocol for Ugi Reaction with this compound

This protocol is designed to maximize the yield of the Ugi product by promoting imine formation and minimizing side reactions.

Materials:

  • Aldehyde (1.0 mmol, 1.0 eq)

  • Amine (1.0 mmol, 1.0 eq)

  • Carboxylic Acid (1.0 mmol, 1.0 eq)

  • This compound (1.0 mmol, 1.0 eq)

  • Anhydrous Methanol (to make a 0.8 M solution)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • Setup: Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of nitrogen.

  • Imine Formation: To the flask, add the aldehyde (1.0 mmol) and the amine (1.0 mmol). Add anhydrous methanol (1.0 mL) via syringe and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Addition of Components: To the solution containing the pre-formed imine, add the carboxylic acid (1.0 mmol).

  • Isocyanide Addition: In a separate vial, dissolve this compound (1.0 mmol) in a minimal amount of anhydrous methanol. Slowly add the isocyanide solution to the reaction mixture via syringe over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to isolate the desired Ugi product.

Visualizations

Ugi_Reaction_Pathway Reactants Aldehyde + Amine Imine Imine Reactants->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ (from Acid) Nitrilium Nitrilium Ion Intermediate Iminium->Nitrilium Isocyanide 1-Isocyano- 4-nitrobenzene Isocyanide->Nitrilium Adduct α-Adduct Nitrilium->Adduct Ugi_Product Ugi Product (bis-amide) Adduct->Ugi_Product Mumm Rearrangement Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Adduct Carboxylate attack

Caption: Ugi four-component reaction pathway.

Competing_Reactions cluster_Ugi Ugi Pathway cluster_Passerini Passerini Side Reaction cluster_Hydrolysis Hydrolysis Side Reaction Ugi_Start Imine + Acid + Isocyanide Ugi_Product Ugi Product Ugi_Start->Ugi_Product Passerini_Start Aldehyde + Acid + Isocyanide Passerini_Product Passerini Product Passerini_Start->Passerini_Product Hydrolysis_Start Isocyanide + H₂O Formamide Formamide Hydrolysis_Start->Formamide

Caption: Competing reactions in Ugi synthesis.

Troubleshooting_Workflow Start Low Ugi Product Yield Analyze Analyze Crude Mixture (TLC, LC-MS, NMR) Start->Analyze Passerini Passerini Product Detected? Analyze->Passerini Hydrolysis Hydrolysis Product Detected? Passerini->Hydrolysis No Optimize_Imine Optimize Imine Formation: - Pre-mix Amine/Aldehyde - Use Dehydrating Agent Passerini->Optimize_Imine Yes Polymer Insoluble Precipitate? Hydrolysis->Polymer No Anhydrous Use Anhydrous Conditions: - Dry Solvents/Reagents - Inert Atmosphere Hydrolysis->Anhydrous Yes Control_Temp Control Reaction Conditions: - Slow Isocyanide Addition - Temperature Control Polymer->Control_Temp Yes Optimize_Kinetics Optimize Kinetics: - Increase Concentration - Screen Solvents Polymer->Optimize_Kinetics No End Improved Yield Optimize_Imine->End Anhydrous->End Control_Temp->End Optimize_Kinetics->End

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of Products from Reactions with 1-Isocyano-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-isocyano-4-nitrobenzene. The focus is on the purification of products from multicomponent reactions (MCRs) such as the Ugi and Passerini reactions, where this aromatic isocyanide is commonly employed.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of reaction products derived from this compound.

Symptom Possible Cause Recommended Action
Low or No Product Yield After Purification Incomplete Reaction: Aromatic isocyanides can be less reactive than their aliphatic counterparts in multicomponent reactions.[1]- Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Consider increasing the reaction time or temperature. - Ensure all reactants are pure and solvents are anhydrous, as isocyanide reactions are often sensitive to moisture.
Product Decomposition on Silica Gel: The electron-withdrawing nitro group can make the product susceptible to degradation on acidic silica gel.[2]- Before performing a full-scale column, run a small-scale test by spotting the crude reaction mixture on a TLC plate and letting it sit for an extended period to observe any changes in the spot.[2] - Consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.[2] - Reverse-phase chromatography can also be a viable alternative.
Difficulty in Separating Product from Starting Materials Similar Polarity: The product may have a similar polarity to the unreacted starting materials or byproducts.- Optimize the eluent system for column chromatography by testing various solvent mixtures with different polarities. - Consider using a different stationary phase (e.g., alumina, or a bonded phase like C18 or a phenyl-hexyl column for aromatic compounds).[3] - For Ugi and Passerini products, which are often amides, crystallization can be an effective purification method.
Presence of Multiple Product Spots on TLC (Diastereomers) Formation of Chiral Centers: Multicomponent reactions often generate new stereocenters, leading to the formation of diastereomers if chiral reactants are used or if a prochiral center is present.- Standard silica gel chromatography can sometimes separate diastereomers, but it may require careful optimization of the eluent system. - For difficult separations, consider specialized techniques such as preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral or achiral column.
Oily or Gummy Product After Column Chromatography Residual Solvent: High-boiling point solvents used in the reaction (e.g., DMF) or purification may be difficult to remove completely.- After concentrating the fractions from column chromatography, place the product under high vacuum for an extended period to remove residual solvents. - Trituration with a non-polar solvent in which the product is insoluble can sometimes induce crystallization and remove impurities.
Colored Impurities in the Final Product Byproducts from the Nitro Group: The nitroaromatic moiety can sometimes lead to colored byproducts, especially if the reaction conditions are harsh.- Activated carbon (charcoal) treatment of a solution of the crude product can sometimes remove colored impurities before column chromatography. - Recrystallization is often effective at removing minor colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is a general purification strategy for products from a Ugi reaction with this compound?

A1: A common strategy involves an initial aqueous workup to remove water-soluble reagents and byproducts. The crude product is then purified by silica gel column chromatography.[4] A typical workup involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane), washing with a saturated aqueous solution of sodium bicarbonate (to neutralize any acidic components), followed by a wash with brine.[4][5] The organic layer is then dried, and the solvent is removed under reduced pressure. The resulting crude material is then subjected to column chromatography.

Q2: What is a typical purification protocol for a Passerini reaction product involving this compound?

A2: Similar to the Ugi reaction, a standard workup for a Passerini reaction involves diluting the reaction mixture with an organic solvent and washing with saturated sodium bicarbonate solution and brine to remove the unreacted carboxylic acid and other water-soluble impurities.[6] The crude product is then purified by silica gel column chromatography, often using a gradient of ethyl acetate in hexanes as the eluent.[6]

Q3: My product appears to be degrading on the silica gel column. What can I do?

A3: Degradation on silica gel can be due to the acidic nature of the stationary phase, which might be problematic for sensitive molecules, including some nitro-containing compounds.[2] You can try neutralizing the silica gel by preparing your column with an eluent containing a small amount of a basic modifier, such as 0.5-1% triethylamine.[2] Alternatively, using a different stationary phase like neutral or basic alumina, or employing reverse-phase chromatography, can be effective solutions.

Q4: How can I separate diastereomers of my product?

A4: The separation of diastereomers can be challenging with standard column chromatography. While careful optimization of the solvent system on silica gel may provide some separation, more advanced techniques are often necessary. Preparative HPLC or SFC are powerful methods for separating diastereomers. The choice of the column is crucial; sometimes a standard C18 or phenyl-hexyl column will suffice, while other cases may require specialized chiral columns.

Q5: Are there any known side reactions of this compound that can complicate purification?

A5: Isocyanides can undergo polymerization, especially in the presence of certain impurities or under harsh reaction conditions. This can lead to the formation of intractable tars that can complicate purification. Additionally, the nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and potentially lead to side reactions depending on the other components and catalysts present in the reaction mixture.

Experimental Protocols

General Protocol for Ugi Reaction and Product Purification

This protocol is a generalized procedure based on typical Ugi reactions.

  • Reaction Setup: In a round-bottom flask, combine the amine (1.0 eq.), aldehyde or ketone (1.0 eq.), and carboxylic acid (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol). Stir the mixture at room temperature for 30 minutes.

  • Addition of Isocyanide: Add this compound (1.0 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting materials are consumed (typically 24-48 hours).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate or dichloromethane.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) and then with brine (1 x volume of organic layer).[4][5]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[7]

General Protocol for Passerini Reaction and Product Purification

This protocol is based on a documented procedure for a similar nitro-substituted aromatic isocyanide.[6]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.).

  • Addition of Reagents: Dissolve the isocyanide in an anhydrous aprotic solvent (e.g., dichloromethane). Add the aldehyde or ketone (1.2 eq.) and the carboxylic acid (1.2 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.[6]

  • Workup:

    • Dilute the reaction mixture with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution (2 x volume of organic layer) and brine (1 x volume of organic layer).[6]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure α-acyloxy amide.[6]

Data Presentation

The following tables summarize typical parameters for the purification of Ugi and Passerini reaction products.

Table 1: Typical Purification Parameters for Ugi Reaction Products

ParameterValue/DescriptionReference
Workup Solvents Ethyl Acetate, Dichloromethane[4][5]
Aqueous Wash Saturated NaHCO₃, Brine[4][5]
Stationary Phase Silica Gel (60 Å, 230-400 mesh)[7]
Mobile Phase (Eluent) Hexanes/Ethyl Acetate gradient[7]
Typical Product Yield 40-95%[7]

Table 2: Typical Purification Parameters for Passerini Reaction Products

ParameterValue/DescriptionReference
Workup Solvent Dichloromethane[6]
Aqueous Wash Saturated NaHCO₃, Brine[6]
Stationary Phase Silica Gel[6]
Mobile Phase (Eluent) Hexanes/Ethyl Acetate gradient[6]
Typical Product Yield Good to excellent[8]

Visualizations

experimental_workflow cluster_reaction Multicomponent Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis reaction Combine Reactants: - this compound - Aldehyde/Ketone - Amine (Ugi) / Carboxylic Acid (Passerini) - Carboxylic Acid (Ugi) workup 1. Dilute with Organic Solvent 2. Wash with Sat. NaHCO3 3. Wash with Brine 4. Dry and Concentrate reaction->workup Reaction Complete purification Column Chromatography (Silica Gel, Hexanes/EtOAc) workup->purification Crude Product analysis Characterization (NMR, MS, etc.) purification->analysis Pure Product

Caption: A generalized experimental workflow for reactions involving this compound.

troubleshooting_guide start Purification Issue Encountered q1 Is the product yield low? start->q1 a1_yes Check for incomplete reaction or product degradation. q1->a1_yes Yes q2 Are there multiple spots on TLC? q1->q2 No a1_yes->q2 a2_yes Diastereomers likely formed. Consider preparative HPLC/SFC. q2->a2_yes Yes q3 Is the product difficult to separate from starting materials? q2->q3 No a2_yes->q3 a3_yes Optimize eluent system or change stationary phase. q3->a3_yes Yes end Pure Product Isolated q3->end No a3_yes->end

Caption: A troubleshooting decision tree for purification challenges.

References

Technical Support Center: Overcoming Low Reactivity of 1-Isocyano-4-nitrobenzene in Passerini Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 1-isocyano-4-nitrobenzene in Passerini reactions.

Troubleshooting Guide

Issue: Low to no yield in the Passerini reaction with this compound.

Possible Cause 1: Low Nucleophilicity of the Isocyanide

The potent electron-withdrawing nitro group on the aromatic ring significantly reduces the nucleophilicity of the isocyanide carbon, thereby decreasing its reactivity towards the carbonyl component in the Passerini reaction.

Solutions:

  • Increase Reaction Temperature: Elevating the temperature can provide the necessary activation energy to overcome the reactivity barrier. Consider conventional heating or the use of microwave irradiation for a more rapid and efficient increase in reaction rate.

  • Employ a Lewis Acid Catalyst: Lewis acids can activate the carbonyl component (aldehyde or ketone), making it more electrophilic and, therefore, more susceptible to attack by the weakly nucleophilic this compound. Common Lewis acids for this purpose include Scandium (III) triflate (Sc(OTf)₃), Ytterbium (III) triflate (Yb(OTf)₃), and Titanium (IV) chloride (TiCl₄).[1]

  • Optimize the Solvent: The choice of solvent can influence the reaction rate. Aprotic solvents of varying polarity should be screened. Dichloromethane (DCM) and tetrahydrofuran (THF) are often good starting points. In some cases, more polar aprotic solvents like acetonitrile may be beneficial.

Possible Cause 2: Poor Quality or Degradation of this compound

Isocyanides can be sensitive to moisture and light and may degrade over time if not stored properly.

Solution:

  • Verify Reagent Purity: Before use, check the purity of this compound. Infrared (IR) spectroscopy should show a strong, characteristic isocyanide stretch around 2140 cm⁻¹. Purity can also be assessed by ¹H NMR spectroscopy. If impurities are detected, purification by recrystallization or column chromatography under an inert atmosphere is recommended. Proper storage, typically at low temperatures (-20°C) under an inert atmosphere, is crucial.

Possible Cause 3: Sub-optimal Reaction Conditions

The stoichiometry of reactants and their concentration can play a critical role in the success of the Passerini reaction.

Solutions:

  • Adjust Stoichiometry: While a 1:1:1 molar ratio of isocyanide, aldehyde, and carboxylic acid is typical, a slight excess of the aldehyde and carboxylic acid (e.g., 1.2 equivalents) can sometimes improve the yield by favoring the formation of the initial adduct.

  • Increase Reactant Concentration: Higher concentrations of the reactants can favor the trimolecular collision required for the Passerini reaction, leading to improved reaction rates and yields.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in the Passerini reaction compared to other aryl isocyanides?

A1: The primary reason is the strong electron-withdrawing nature of the nitro group (-NO₂). This group significantly reduces the electron density on the isocyanide carbon, making it a much weaker nucleophile. The Passerini reaction mechanism relies on the nucleophilic attack of the isocyanide on the carbonyl carbon; therefore, a less nucleophilic isocyanide will react much more slowly.

Q2: What are the most effective Lewis acids to catalyze the Passerini reaction with this compound?

A2: While several Lewis acids can be effective, lanthanide triflates such as Scandium (III) triflate (Sc(OTf)₃) and Ytterbium (III) triflate (Yb(OTf)₃) are often preferred due to their high catalytic activity and tolerance to various functional groups. Titanium (IV) chloride (TiCl₄) is also a powerful Lewis acid for this purpose, though it is more sensitive to moisture. The optimal choice will depend on the specific substrates being used.[1]

Q3: Can I use protic solvents for the Passerini reaction with this substrate?

A3: Generally, aprotic solvents are favored for the Passerini reaction as they do not compete with the carboxylic acid in hydrogen bonding to the carbonyl component.[2] Protic solvents like methanol can sometimes be used, but they may lead to lower yields or the formation of byproducts. For electron-deficient isocyanides, it is best to start with anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes. Isocyanides are known for their strong, unpleasant odors and are toxic. This compound should always be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

Table 1: Effect of Solvent on the Yield of a Representative Passerini Reaction

AldehydeCarboxylic AcidIsocyanideSolventTemperature (°C)Yield (%)
BenzaldehydeBenzoic Acidp-Methoxyphenyl isocyanideAcetonitrileRoom Temp.Low
BenzaldehydeBenzoic Acidp-Methoxyphenyl isocyanideTolueneRoom Temp.51
BenzaldehydeBenzoic Acidp-Methoxyphenyl isocyanideDichloromethaneRoom Temp.82
BenzaldehydeBenzoic Acidp-Methoxyphenyl isocyanideMethanolRoom Temp.75

This table illustrates the significant impact of solvent choice on the yield of a Passerini reaction with an aromatic isocyanide. While this data is for an electron-rich isocyanide, a similar trend of solvent dependency is expected for this compound, with aprotic solvents like dichloromethane generally providing better results.[3]

Table 2: Effect of Lewis Acid Catalysis on Passerini Reactions with Electron-Deficient Isocyanides

AldehydeCarboxylic AcidIsocyanideCatalyst (mol%)SolventTemperature (°C)Yield (%)
VariousVariousElectron-Deficient Aryl IsocyanideNoneDCM25-60Low to Moderate
VariousVariousElectron-Deficient Aryl IsocyanideSc(OTf)₃ (10)DCM25-60Moderate to High
VariousVariousElectron-Deficient Aryl IsocyanideYb(OTf)₃ (10)DCM25-60Moderate to High
VariousVariousElectron-Deficient Aryl IsocyanideTiCl₄ (10)DCM25-60Moderate to High

This table provides a qualitative comparison of expected yields for Passerini reactions involving electron-deficient aryl isocyanides like this compound, with and without the use of a Lewis acid catalyst. The use of a catalyst is expected to significantly improve the reaction yield.[1]

Experimental Protocols

Protocol 1: General Procedure for the Passerini Reaction with this compound

This protocol provides a starting point for optimizing the Passerini reaction with this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aldehyde (1.2 mmol, 1.2 equiv)

  • Carboxylic acid (1.2 mmol, 1.2 equiv)

  • Anhydrous dichloromethane (DCM, 5 mL)

  • Lewis Acid Catalyst (e.g., Sc(OTf)₃, 0.1 mmol, 10 mol%) (Optional, but recommended)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.2 mmol) and the carboxylic acid (1.2 mmol).

  • Dissolve the starting materials in anhydrous dichloromethane (5 mL).

  • If using a Lewis acid catalyst, add it to the mixture and stir for 10-15 minutes at room temperature.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux (40°C for DCM) and monitor the progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 48 hours.

  • Upon completion, dilute the reaction mixture with dichloromethane (10 mL).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy amide.[4]

Visualizations

Passerini_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_rearrangement Rearrangement cluster_product Product R1COOH Carboxylic Acid Activation Carbonyl Activation (H-bonding or Lewis Acid) R1COOH->Activation R2CHO Aldehyde R2CHO->Activation R3NC This compound Attack Nucleophilic Attack R3NC->Attack Activation->Attack Nitrilium Nitrilium Ion Intermediate Attack->Nitrilium Acyl_Transfer Intramolecular Acyl Transfer Nitrilium->Acyl_Transfer Product α-Acyloxy Amide Acyl_Transfer->Product

Caption: Mechanism of the Passerini Reaction.

Troubleshooting_Workflow Start Low/No Product Yield Check_Purity Check Isocyanide Purity (IR, NMR) Start->Check_Purity Pure Purity OK? Check_Purity->Pure Purify Purify Isocyanide Pure->Purify No Optimize_Conditions Optimize Reaction Conditions Pure->Optimize_Conditions Yes Purify->Start Increase_Temp Increase Temperature (Conventional or Microwave) Optimize_Conditions->Increase_Temp Add_Catalyst Add Lewis Acid Catalyst (e.g., Sc(OTf)₃) Optimize_Conditions->Add_Catalyst Change_Solvent Screen Solvents (DCM, THF, MeCN) Optimize_Conditions->Change_Solvent Adjust_Stoichiometry Adjust Stoichiometry (Excess Aldehyde/Acid) Optimize_Conditions->Adjust_Stoichiometry Success Reaction Successful Increase_Temp->Success Add_Catalyst->Success Change_Solvent->Success Adjust_Stoichiometry->Success

Caption: Troubleshooting Workflow for Low Yields.

References

Stability of 1-Isocyano-4-nitrobenzene under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability of 1-isocyano-4-nitrobenzene under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound, like other aryl isocyanides, exhibits moderate stability. Its stability is significantly influenced by the pH of the environment. Generally, it is more stable under neutral to basic conditions and is sensitive to acidic conditions, which can lead to hydrolysis. For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place under an inert atmosphere.

Q2: How does pH affect the stability of this compound?

A2: The isocyano functional group is susceptible to hydrolysis under acidic conditions. In the presence of acid, this compound will hydrolyze to N-(4-nitrophenyl)formamide. The rate of this hydrolysis is dependent on the acid concentration and temperature. Under basic conditions, the isocyanide group is generally more stable and less prone to decomposition.

Q3: What are the primary degradation products of this compound?

A3: Under acidic conditions, the primary degradation product is N-(4-nitrophenyl)formamide. In the presence of strong nucleophiles or under certain reaction conditions, polymerization of the isocyanide can also occur.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure
Possible CauseRecommended Solutions
Degradation of this compound Stock Verify the purity of your starting material. Use a fresh bottle or purify the existing stock if necessary. Store the compound under an inert atmosphere at low temperatures to minimize degradation.
Presence of Acidic Impurities in the Reaction Mixture Ensure all solvents and reagents are free from acidic impurities. Use freshly distilled and dried solvents. If an acidic catalyst is not part of the reaction, consider adding a non-nucleophilic base to scavenge any trace acids.
Hydrolysis During Aqueous Workup Minimize the time the reaction mixture is in contact with acidic aqueous solutions during workup. If possible, use neutral or slightly basic conditions for extraction.
Issue 2: Observation of Unidentified Byproducts
Possible CauseRecommended Solutions
Polymerization of this compound This can be initiated by trace acids or high temperatures. Ensure the reaction is run under strictly anhydrous and inert conditions. Running the reaction at a lower temperature may also help to reduce polymerization.
Side Reactions with Nucleophiles If your reaction mixture contains strong nucleophiles, they may react with the isocyanide. Consider protecting the nucleophilic groups if they are not intended to participate in the desired reaction.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound under Acidic Conditions via UV-Vis Spectrophotometry

This protocol allows for the monitoring of the hydrolysis of this compound by observing the change in UV-Vis absorbance over time.

Materials:

  • This compound

  • Spectrophotometric grade solvent (e.g., acetonitrile or methanol)

  • Aqueous buffer solution of desired pH (e.g., pH 2, 4, 5)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in the chosen organic solvent (e.g., 1 mM in acetonitrile).

  • Set up the reaction mixture: In a quartz cuvette, mix the stock solution with the aqueous buffer to achieve the desired final concentration and pH. A typical starting concentration for analysis is 50 µM.

  • Monitor the reaction: Immediately after mixing, start recording the UV-Vis spectrum at regular time intervals (e.g., every 5 minutes) over a specific range (e.g., 250-450 nm).

  • Data Analysis: The disappearance of the absorbance peak corresponding to this compound and the appearance of a new peak for N-(4-nitrophenyl)formamide can be used to determine the rate of hydrolysis.

Wavelength (nm)Compound
~280-300 nmThis compound (approximate)
~320-340 nmN-(4-nitrophenyl)formamide (approximate)

Note: The exact absorption maxima may vary depending on the solvent and pH. It is recommended to run initial scans of the starting material and the expected product to determine the optimal wavelengths for monitoring.

Data Presentation

ConditionExpected StabilityPrimary Degradation Pathway
Strongly Acidic (pH < 3) LowRapid hydrolysis to N-(4-nitrophenyl)formamide.
Mildly Acidic (pH 4-6) ModerateSlower hydrolysis to N-(4-nitrophenyl)formamide.
Neutral (pH 7) HighGenerally stable with minimal hydrolysis.
Basic (pH > 8) HighStable, as the isocyanide functional group is not susceptible to base-catalyzed hydrolysis.

Visualizations

Below are diagrams illustrating the chemical pathways and experimental workflows described.

Stability of this compound Acidic Acidic Conditions (H+) Isocyanide This compound Formamide N-(4-nitrophenyl)formamide Acidic->Formamide Basic Basic Conditions (OH-) NoReaction Stable (No Reaction) Basic->NoReaction Neutral Neutral Conditions Neutral->NoReaction Isocyanide->Formamide Hydrolysis Isocyanide->NoReaction Experimental Workflow for Stability Assessment Start Prepare Stock Solution of this compound Mix Mix with Buffer of Desired pH Start->Mix Monitor Monitor Reaction via UV-Vis Spectrophotometry Mix->Monitor Analyze Analyze Spectral Data to Determine Rate of Hydrolysis Monitor->Analyze End Stability Profile Analyze->End

Technical Support Center: Optimizing Reactions with 1-Isocyano-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize solvent conditions for reactions involving 1-isocyano-4-nitrobenzene.

Troubleshooting Guide

Low yields and unexpected side products are common challenges when working with isocyanides. The choice of solvent is a critical parameter that can significantly influence the reaction outcome. This guide addresses specific issues you might encounter.

Issue Potential Cause Recommended Solution
Low or No Product Formation in Ugi Reaction The solvent may be too apolar, disfavoring the polar mechanism of the Ugi reaction.Switch to a polar protic solvent such as methanol or ethanol, which can stabilize the polar intermediates in the Ugi reaction.[1]
Passerini Product is the Major Byproduct in Ugi Reaction The reaction conditions are favoring the nonpolar Passerini three-component reaction pathway over the desired four-component Ugi reaction. This often occurs if the imine formation is slow.Use a polar protic solvent like methanol to promote imine formation. Consider pre-forming the imine by stirring the aldehyde and amine together in the solvent for a short period before adding the other components.[2]
Incomplete Reaction or Slow Conversion Poor solubility of this compound or other reactants in the chosen solvent.While specific solubility data is limited, p-nitrophenol, a structurally similar compound, is soluble in a range of organic solvents like ethanol, methanol, chloroform, and ethyl acetate.[3][4] Consider a solvent screen with small-scale trials in solvents like THF, dichloromethane, or acetonitrile. For Ugi reactions, methanol is often a good starting point.[1]
Formation of a Tar-like or Polymeric Substance Isocyanides can polymerize, especially at higher concentrations or temperatures.Add the this compound solution slowly to the reaction mixture. Ensure the reaction temperature is controlled.
Hydrolysis of the Isocyanide Presence of water in the reactants or solvent can lead to the hydrolysis of the isocyanide to the corresponding formamide.Use anhydrous solvents and ensure all reactants are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize exposure to atmospheric moisture.[2]

Frequently Asked Questions (FAQs)

Q1: What are the general guidelines for selecting a solvent for a reaction with this compound?

The ideal solvent depends primarily on the type of reaction you are performing. For multicomponent reactions involving isocyanides, the two most common are the Ugi and Passerini reactions, which have different mechanistic requirements.

  • Ugi Reaction (four-component): This reaction is favored in polar protic solvents. Methanol and ethanol are the most commonly used solvents as they facilitate the formation of the polar intermediates.[1]

  • Passerini Reaction (three-component): This reaction proceeds more efficiently in aprotic solvents at moderate to high concentrations.[5] Dichloromethane (DCM) and tetrahydrofuran (THF) are good starting points.

Q2: How does the solubility of this compound affect my reaction?

Illustrative Solubility of this compound

Disclaimer: The following table provides an estimated qualitative solubility based on the general properties of nitro-aromatic compounds. Experimental verification is recommended.

Solvent Type Expected Solubility
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble
Tetrahydrofuran (THF)Polar AproticSoluble
Dichloromethane (DCM)AproticSoluble
TolueneAprotic, NonpolarSparingly Soluble
HexaneNonpolarInsoluble
WaterPolar ProticVery Sparingly Soluble

Q3: How can I optimize the solvent to improve the yield of my Ugi reaction?

If you are experiencing low yields in a Ugi reaction, a solvent screen is a good strategy. Methanol is the standard solvent, but other polar protic solvents like ethanol or even "green" options like water or solvent-free conditions have been shown to be effective for some Ugi reactions.[6][7]

Illustrative Ugi Reaction Yields with Different Solvents

Disclaimer: The following data is hypothetical and for illustrative purposes to demonstrate the expected trend in solvent effects on a model Ugi reaction involving this compound, benzaldehyde, aniline, and benzoic acid. Actual yields will vary.

Solvent Reaction Time (h) Yield (%)
Methanol2485
Ethanol2480
Tetrahydrofuran (THF)4845
Dichloromethane (DCM)4830
Toluene72<10

Q4: What about optimizing solvent conditions for a Passerini reaction?

For a Passerini reaction, aprotic solvents are generally preferred.[5] A solvent screen including solvents like DCM, THF, and acetonitrile can help identify the optimal conditions. The reaction is also known to be sensitive to reactant concentration, with higher concentrations often leading to better yields.[5]

Illustrative Passerini Reaction Yields with Different Solvents

Disclaimer: The following data is hypothetical and for illustrative purposes to demonstrate the expected trend in solvent effects on a model Passerini reaction involving this compound, benzaldehyde, and benzoic acid. Actual yields will vary.

Solvent Reaction Time (h) Yield (%)
Dichloromethane (DCM)1290
Tetrahydrofuran (THF)1285
Acetonitrile2470
Methanol4820
Toluene4850

Experimental Protocols

Detailed Protocol for a Model Ugi Reaction with this compound

This protocol describes a general procedure for the Ugi four-component reaction.

Materials:

  • Benzaldehyde (1.0 mmol, 1.0 eq.)

  • Aniline (1.0 mmol, 1.0 eq.)

  • Benzoic acid (1.0 mmol, 1.0 eq.)

  • This compound (1.0 mmol, 1.0 eq.)

  • Anhydrous Methanol (5 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry round-bottom flask, add benzaldehyde and aniline to 5 mL of anhydrous methanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine.

  • Add benzoic acid to the reaction mixture and continue stirring.

  • In a separate vial, dissolve this compound in a minimal amount of anhydrous methanol.

  • Slowly add the this compound solution to the reaction mixture.

  • Seal the flask and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Visualizations

Ugi_Reaction_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification Aldehyde Aldehyde Mix Mix Aldehyde & Amine in Methanol (30 min) Aldehyde->Mix Amine Amine Amine->Mix Carboxylic_Acid Carboxylic Acid Add_Acid Add Carboxylic Acid Carboxylic_Acid->Add_Acid Isocyanide This compound Add_Iso Add Isocyanide Solution Isocyanide->Add_Iso Mix->Add_Acid Add_Acid->Add_Iso Stir Stir at RT (24-48h) Add_Iso->Stir Concentrate Concentrate Stir->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Product Ugi Product Purify->Product

Caption: Experimental workflow for the Ugi four-component reaction.

Troubleshooting_Low_Yield Start Low Yield in Ugi Reaction Check_Byproducts Analyze Crude Mixture (TLC, LC-MS) Start->Check_Byproducts Passerini_Detected Passerini Product Detected? Check_Byproducts->Passerini_Detected Formamide_Detected Formamide Detected? Passerini_Detected->Formamide_Detected No Solution_Passerini Solution: - Use polar protic solvent (MeOH) - Pre-form imine Passerini_Detected->Solution_Passerini Yes Incomplete_Reaction Starting Materials Remain? Formamide_Detected->Incomplete_Reaction No Solution_Hydrolysis Solution: - Use anhydrous solvents - Run under inert atmosphere Formamide_Detected->Solution_Hydrolysis Yes Solution_Kinetics Solution: - Increase concentration - Screen other polar solvents Incomplete_Reaction->Solution_Kinetics Yes End Optimization Complete Incomplete_Reaction->End No Solution_Passerini->End Solution_Hydrolysis->End Solution_Kinetics->End

References

Technical Support Center: Synthesis of 1-Isocyano-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 1-isocyano-4-nitrobenzene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and diagrams to help you identify and resolve common issues encountered during this synthesis.

Troubleshooting Guide

Low yields and product impurities are common challenges in the synthesis of this compound. The following table summarizes frequent problems, their probable causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Low yield of N-(4-nitrophenyl)formamide (Step 1) Incomplete reaction due to insufficient formylating agent or reaction time.Ensure an excess of the formylating agent (e.g., ethyl formate or formic acid) is used. Monitor the reaction progress by Thin Layer Chromatography (TLC) and adjust the reaction time accordingly.
Purity of the starting 4-nitroaniline is low.Use high-purity 4-nitroaniline. If the purity is questionable, recrystallize the starting material before use.
Presence of moisture in the reaction.Use anhydrous solvents and reagents. If using formic acid, consider azeotropic removal of water with a suitable solvent like toluene.
Low yield of this compound (Step 2) Incomplete dehydration of the formamide intermediate.Ensure the dehydrating agent (e.g., phosphorus oxychloride, POCl₃) is fresh and added in the correct stoichiometric amount. The reaction should be carried out under anhydrous conditions.
Hydrolysis of the isocyanide product during workup.Perform the aqueous workup quickly and at a low temperature. Ensure the pH is kept basic during the workup, as isocyanides are sensitive to acidic conditions.
Polymerization of the isocyanide product.Avoid high temperatures and exposure to light. Store the purified isocyanide under an inert atmosphere at a low temperature (e.g., -20°C).
Product is contaminated with unreacted 4-nitroaniline Incomplete formylation in Step 1.Optimize the formylation reaction conditions as described above to ensure complete conversion of the starting material.
Product is contaminated with N-(4-nitrophenyl)formamide Incomplete dehydration in Step 2.Increase the reaction time or the amount of dehydrating agent for the dehydration step. Ensure all reagents are anhydrous.
Product is an insoluble, intractable material Polymerization of the this compound.This can be triggered by impurities, heat, or light. Ensure the reaction and purification are performed promptly and under controlled conditions.

Quantitative Data on Synthesis

While specific quantitative data on impurity profiles can vary significantly based on precise experimental conditions, the following table provides a general overview of expected outcomes under different scenarios. This data is illustrative and serves as a guideline for optimizing your synthesis.

Reaction Condition Dehydrating Agent Expected Purity of Crude Product Major Impurities Typical Yield
Standard Conditions (anhydrous, 0°C to rt)POCl₃>90%N-(4-nitrophenyl)formamide (<5%), 4-nitroaniline (<2%)85-95%
Presence of MoisturePOCl₃70-85%N-(4-nitrophenyl)formamide (10-20%)70-80%
Elevated Temperature (>50°C)POCl₃VariablePolymer, N-(4-nitrophenyl)formamide<60%
Insufficient Dehydrating AgentPOCl₃60-80%N-(4-nitrophenyl)formamide (20-40%)50-70%

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The dehydration of N-(4-nitrophenyl)formamide to the isocyanide is the most critical step. This reaction is highly sensitive to moisture and requires strictly anhydrous conditions to achieve a good yield and purity. The choice and handling of the dehydrating agent are also crucial.

Q2: My final product has a very strong and unpleasant odor. Is this normal?

A2: Yes, isocyanides are known for their powerful and often disagreeable odors. It is essential to handle this compound and all reaction mixtures containing it in a well-ventilated fume hood.

Q3: How can I confirm the presence of the isocyanide functional group in my product?

A3: The isocyanide group has a characteristic strong absorbance in the infrared (IR) spectrum, typically in the range of 2150-2110 cm⁻¹. This is a key diagnostic peak to confirm the successful formation of the product.

Q4: What are the best practices for storing this compound?

A4: Due to its potential for polymerization and sensitivity to moisture and acid, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C is recommended for long-term storage).

Q5: Can I use other dehydrating agents besides phosphorus oxychloride (POCl₃)?

A5: Yes, other dehydrating agents such as tosyl chloride (TsCl) in the presence of pyridine or triphenylphosphine (PPh₃) with carbon tetrachloride have been used for the synthesis of isocyanides. However, POCl₃ is a commonly used and effective reagent for this transformation. The choice of reagent may affect the reaction conditions and the impurity profile.

Experimental Protocols

A detailed two-step protocol for the synthesis of this compound is provided below.

Step 1: Synthesis of N-(4-nitrophenyl)formamide

This procedure is adapted from a general method for the synthesis of diformamides.[1]

  • Materials:

    • 4-nitroaniline

    • Ethyl formate

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve 4-nitroaniline (1.0 equivalent) in an excess of ethyl formate (approximately 10.0 equivalents).

    • Heat the mixture to reflux (around 60°C) and maintain for 12-16 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the excess ethyl formate under reduced pressure to yield N-(4-nitrophenyl)formamide as a solid. This product is often of sufficient purity for the next step.

Step 2: Synthesis of this compound

This procedure is based on a general method for the dehydration of formamides.[1]

  • Materials:

    • N-(4-nitrophenyl)formamide

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (Et₃N)

    • Phosphorus oxychloride (POCl₃)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Stirring apparatus

    • Ice bath

    • Separatory funnel

  • Procedure:

    • Dissolve N-(4-nitrophenyl)formamide (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Add triethylamine (approximately 3.0-4.0 equivalents) to the solution.

    • Cool the flask in an ice bath to 0°C.

    • Slowly add phosphorus oxychloride (1.1-1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

The following diagrams illustrate the synthesis workflow and the relationship between reaction conditions and potential impurities.

Synthesis_Workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Dehydration Start 4-Nitroaniline + Ethyl Formate Reflux Reflux (60°C) Start->Reflux Workup1 Remove Excess Ethyl Formate Reflux->Workup1 Intermediate N-(4-nitrophenyl)formamide Workup1->Intermediate Dehydration Add POCl3, Et3N in Anhydrous DCM (0°C to rt) Intermediate->Dehydration Quench Quench with NaHCO3 (aq) Dehydration->Quench Extraction Extract with DCM Quench->Extraction Purification Column Chromatography Extraction->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Impurity_Formation SM 4-Nitroaniline IncompleteFormylation Incomplete Formylation SM->IncompleteFormylation Leads to Formamide N-(4-nitrophenyl)formamide IncompleteDehydration Incomplete Dehydration Formamide->IncompleteDehydration Leads to Isocyanide This compound MoistureAcid Moisture / Acid Isocyanide->MoistureAcid Reacts with HeatLight Heat / Light Isocyanide->HeatLight Reacts with Polymer Polymer IncompleteFormylation->SM as impurity IncompleteDehydration->Formamide as impurity MoistureAcid->Formamide Forms HeatLight->Polymer Forms

Caption: Logical relationships leading to common impurities in the synthesis.

References

Preventing polymerization of 1-Isocyano-4-nitrobenzene during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted polymerization of 1-isocyano-4-nitrobenzene during your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound is an aromatic organic compound containing a highly reactive isocyanide functional group. The isocyanide group (–N≡C) has a carbenic character, making it susceptible to polymerization, especially under certain conditions like high temperatures or in the presence of specific catalysts. The electron-withdrawing nitro group (–NO₂) can influence the electronic properties of the isocyanide, affecting its stability and reactivity.

Q2: What are the primary signs of this compound polymerization in a reaction?

Common indicators of undesired polymerization include:

  • A gradual and unexpected increase in the viscosity of the reaction mixture.

  • The formation of insoluble precipitates or solid materials.

  • Discoloration of the reaction mixture, often turning dark.

  • Difficulty in stirring the reaction.

  • Inconsistent or lower than expected yields of the desired product.

Q3: How should this compound be properly stored to minimize degradation?

To ensure the stability of this compound, it is critical to store it under an inert atmosphere (e.g., nitrogen or argon) in a freezer at temperatures below -20°C. The compound should be transported using a cold chain to maintain its integrity.

Q4: What general precautions can I take to prevent polymerization during my experiments?

Key preventative measures include:

  • Low Temperature: Conduct reactions at the lowest feasible temperature that allows for a reasonable reaction rate.

  • Inert Atmosphere: Always handle the compound and run reactions under a dry, inert atmosphere (nitrogen or argon) to exclude moisture and oxygen.

  • High-Purity Reagents: Use high-purity, anhydrous solvents and reagents to avoid contaminants that could initiate polymerization.

  • Controlled Addition: Add this compound slowly or in portions to the reaction mixture to maintain a low instantaneous concentration.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Observed Issue Potential Causes Recommended Solutions
Gradual Increase in Viscosity - Slow, uncontrolled polymerization. - Presence of trace moisture leading to side reactions.- Add a polymerization inhibitor to the reaction mixture (see table below). - Ensure all solvents and reagents are rigorously dried.
Formation of Insoluble Precipitates - Self-polymerization of the isocyanide. - Reaction with atmospheric moisture.- Consider using a blocking agent to temporarily protect the isocyanide group. - Maintain a strict inert atmosphere throughout the experiment.
Discoloration of Reaction Mixture - Thermal degradation of the isocyanide or product. - Side reactions leading to colored byproducts.- Lower the reaction temperature. - Optimize reaction time to avoid prolonged heating.
Low or Inconsistent Product Yield - Competing polymerization reaction consuming the starting material. - Inappropriate catalyst selection.- Reduce the concentration of this compound. - Select a catalyst that favors the desired reaction pathway over polymerization.

Polymerization Inhibitors

While specific quantitative data for inhibitors of this compound polymerization is not extensively documented, the following classes of compounds are commonly used for stabilizing reactive monomers and may be effective. It is recommended to start with a low concentration and optimize as needed.

Inhibitor Class Examples Typical Concentration Range (ppm) Notes
Hindered Phenols Butylated hydroxytoluene (BHT), 4-methoxyphenol (MEHQ)100 - 1000Effective radical scavengers. BHT is a common choice.
Acid Chlorides Benzoyl chloride50 - 500Can help to quench basic impurities that may catalyze polymerization.
Acidic Gases Carbon dioxide (CO₂), Sulfur dioxide (SO₂)Saturate solventSmall amounts can help stabilize the isocyanide.

Experimental Protocols

Protocol 1: General Handling and Use in a Reaction

This protocol outlines best practices for using this compound in a generic reaction to minimize polymerization.

Materials:

  • This compound

  • Anhydrous solvent (e.g., THF, Dichloromethane)

  • Co-reactant(s)

  • Catalyst (if required)

  • Polymerization inhibitor (e.g., BHT)

  • Schlenk line or glovebox

  • Dry glassware

Procedure:

  • Thoroughly dry all glassware in an oven and cool under a stream of inert gas (nitrogen or argon).

  • Set up the reaction under an inert atmosphere using a Schlenk line or in a glovebox.

  • Dissolve the co-reactant(s) and a catalytic amount of a polymerization inhibitor (e.g., ~100-500 ppm BHT) in the anhydrous solvent in the reaction flask.

  • If a catalyst is used, add it to the reaction flask at this stage.

  • Prepare a solution of this compound in anhydrous solvent in a dropping funnel.

  • Bring the reaction flask to the desired temperature (e.g., cool in an ice bath or heat in an oil bath).

  • Add the this compound solution dropwise to the reaction mixture over a period of time. A slow addition rate helps to maintain a low instantaneous concentration, which can disfavor polymerization.

  • Maintain a constant inert gas flow throughout the reaction.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or in-situ IR).

  • Once the reaction is complete, proceed with the work-up, being mindful that unreacted isocyanide groups will still be sensitive to moisture.

Protocol 2: Using a Blocking Agent for a High-Temperature Reaction

This protocol describes the use of a blocking agent to protect the isocyanide group, allowing for a subsequent reaction at a higher temperature where polymerization would otherwise be a significant issue.

Materials:

  • This compound

  • Blocking agent (e.g., 3,5-dimethylpyrazole)

  • Co-reactant

  • Anhydrous solvent

  • Catalyst for blocking reaction (e.g., a tertiary amine)

  • Anhydrous work-up reagents

Procedure: Part A: Blocking Reaction

  • In a dry, inert atmosphere, dissolve this compound in an anhydrous solvent.

  • Add the blocking agent (in a stoichiometric amount to the isocyanide group) and a catalytic amount of a suitable catalyst.

  • Stir the mixture at a moderate temperature (e.g., 40-60°C) until the isocyanide peak in the IR spectrum has disappeared, indicating the formation of the blocked isocyanide.

  • Isolate the blocked isocyanide product under anhydrous conditions.

Part B: Main Reaction

  • In a new reaction vessel under an inert atmosphere, combine the blocked isocyanide, co-reactant, and anhydrous solvent.

  • Heat the reaction mixture to the temperature required for the desired transformation. At this higher temperature, the blocking group will be released, generating the reactive isocyanide in-situ for the main reaction.

  • Monitor the reaction for the formation of the desired product.

  • Upon completion, cool the reaction and proceed with an appropriate work-up.

Visual Guides

TroubleshootingWorkflow Troubleshooting Polymerization of this compound start Polymerization Observed? check_temp Is Reaction Temp > RT? start->check_temp Yes no_issue Continue Monitoring start->no_issue No lower_temp Lower Temperature check_temp->lower_temp Yes check_atmosphere Inert Atmosphere Used? check_temp->check_atmosphere No lower_temp->check_atmosphere use_inert Use N2 or Ar Atmosphere check_atmosphere->use_inert No check_concentration High Concentration? check_atmosphere->check_concentration Yes use_inert->check_concentration reduce_conc Reduce Concentration / Slow Addition check_concentration->reduce_conc Yes add_inhibitor Add Inhibitor (e.g., BHT) check_concentration->add_inhibitor No reduce_conc->add_inhibitor

Caption: A troubleshooting workflow for addressing polymerization issues.

PreventionLogic Logic for Preventing Polymerization goal Prevent Polymerization control_kinetics Control Reaction Kinetics goal->control_kinetics minimize_initiators Minimize Initiators goal->minimize_initiators protect_isocyanate Protect Isocyanide Group goal->protect_isocyanate low_temp Low Temperature control_kinetics->low_temp low_conc Low Concentration control_kinetics->low_conc inert_atm Inert Atmosphere (N2/Ar) minimize_initiators->inert_atm anhydrous Anhydrous Reagents minimize_initiators->anhydrous add_inhibitor Add Inhibitors minimize_initiators->add_inhibitor blocking_agent Use Blocking Agent protect_isocyanate->blocking_agent

Caption: Key strategies for preventing the polymerization of this compound.

Characterization of byproducts in 1-Isocyano-4-nitrobenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-isocyano-4-nitrobenzene. The information is designed to help characterize and mitigate the formation of byproducts in common reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial batches of this compound?

A1: Commercial this compound may contain unreacted starting materials and byproducts from its synthesis. The most common synthetic route is the dehydration of N-(4-nitrophenyl)formamide. Consequently, residual N-(4-nitrophenyl)formamide and the starting material for its synthesis, 4-nitroaniline, are potential impurities. Additionally, exposure to moisture can lead to the hydrolysis of the isocyanide back to the formamide.

Q2: How can I purify this compound before use?

A2: Recrystallization is a common and effective method for purifying this compound. A suitable solvent system would be a mixture of dichloromethane and hexane. Dissolve the solid in a minimal amount of hot dichloromethane and then add hexane until turbidity is observed. Allow the solution to cool slowly to induce crystallization. The purified product should be dried under vacuum to remove residual solvents. Always handle the compound in a well-ventilated fume hood due to the potent odor and potential toxicity of isocyanides.

Q3: What are the typical storage conditions to maintain the stability of this compound?

A3: this compound is sensitive to moisture and acidic conditions, which can cause hydrolysis or polymerization. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).

Troubleshooting Guides for Common Reactions

Passerini Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.

Issue: Low yield of the desired α-acyloxy amide and formation of significant byproducts.

Potential Causes and Solutions:

  • Hydrolysis of this compound: The presence of water in the reaction mixture can hydrolyze the isocyanide to N-(4-nitrophenyl)formamide.

    • Solution: Ensure all reactants and the solvent are anhydrous. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere can also minimize moisture contamination.

  • Polymerization of this compound: Acidic conditions can promote the polymerization of the isocyanide.

    • Solution: While the carboxylic acid is a necessary reactant, using a large excess or a very strong carboxylic acid can enhance polymerization. Use a stoichiometric amount of the carboxylic acid. If the reaction is sluggish, consider gentle heating rather than increasing the acid concentration.

  • Side reaction with the carboxylic acid: The isocyanide can react directly with the carboxylic acid, especially at elevated temperatures, to form an N-formyl-N-(4-nitrophenyl) carboxamide.

    • Solution: Maintain a low reaction temperature if this byproduct is observed. Add the isocyanide slowly to the mixture of the carbonyl compound and carboxylic acid to favor the three-component reaction.

Table 1: Common Byproducts in the Passerini Reaction of this compound

Byproduct NameChemical StructureFormation PathwayMitigation Strategy
N-(4-nitrophenyl)formamideO=CH-NH-C₆H₄-NO₂Hydrolysis of this compoundUse anhydrous conditions.
Poly(this compound)[-C(=N-C₆H₄-NO₂)-]nAcid-catalyzed polymerizationAvoid excess strong acid; maintain low temperature.
N-formyl-N-(4-nitrophenyl) carboxamideR-CO-N(CHO)-C₆H₄-NO₂Reaction with the carboxylic acidControl temperature; slow addition of isocyanide.

Experimental Protocol: Analysis of Byproducts by LC-MS

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: m/z 100-1000.

    • Analysis: Monitor for the expected mass of the desired product and potential byproducts listed in Table 1.

Ugi Reaction

The Ugi reaction is a four-component reaction between a primary amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a bis-amide.

Issue: Complex mixture of products and difficulty in isolating the desired bis-amide.

Potential Causes and Solutions:

  • Formation of Passerini Product: If the amine is not sufficiently reactive, the three-component Passerini reaction can compete with the Ugi reaction.

    • Solution: Ensure the formation of the imine intermediate by pre-mixing the amine and carbonyl compound before adding the carboxylic acid and isocyanide. Using a dehydrating agent like magnesium sulfate can also drive the imine formation.

  • Incomplete Reaction: The electron-withdrawing nitro group on this compound can reduce its nucleophilicity, leading to a sluggish reaction.

    • Solution: Increase the reaction temperature or use a more polar solvent (e.g., methanol or trifluoroethanol) to enhance the reaction rate.

  • Side reactions of the imine: The pre-formed imine can undergo side reactions if it is not trapped efficiently by the other components.

    • Solution: Once the imine is formed, add the carboxylic acid and isocyanide without significant delay.

Table 2: Potential Byproducts in the Ugi Reaction with this compound

Byproduct NameChemical StructureFormation PathwayMitigation Strategy
Passerini Product(Varies based on reactants)Reaction of carbonyl, carboxylic acid, and isocyanidePre-form the imine.
N-(4-nitrophenyl)formamideO=CH-NH-C₆H₄-NO₂Hydrolysis of this compoundUse anhydrous conditions.
Unreacted Imine(Varies based on reactants)Incomplete reactionIncrease temperature or change solvent.

Visualizing Reaction Pathways and Workflows

Diagram 1: Potential Side Reactions of this compound

G This compound This compound N-(4-nitrophenyl)formamide N-(4-nitrophenyl)formamide This compound->N-(4-nitrophenyl)formamide H₂O (Hydrolysis) Polymer Polymer This compound->Polymer H⁺ (Polymerization) Passerini Product Passerini Product This compound->Passerini Product R-COOH, R'CHO Ugi Product Ugi Product This compound->Ugi Product R-COOH, R'CHO, R''NH₂ G start Low Yield in Passerini Reaction check_moisture Analyze crude mixture by LC-MS. Is N-(4-nitrophenyl)formamide present? start->check_moisture dry_reagents Use anhydrous solvents and reagents. Run under inert atmosphere. check_moisture->dry_reagents Yes check_polymer Is an insoluble solid observed? check_moisture->check_polymer No dry_reagents->check_polymer lower_temp Lower reaction temperature. Use stoichiometric acid. check_polymer->lower_temp Yes optimize_conditions Optimize other parameters (e.g., concentration). check_polymer->optimize_conditions No lower_temp->optimize_conditions

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-Isocyano-4-nitrobenzene in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in reactant reactivity is paramount for efficient synthesis and the rapid generation of diverse molecular libraries. This guide provides a comprehensive comparison of the reactivity of 1-isocyano-4-nitrobenzene with other aryl isocyanides, particularly in the context of widely utilized multicomponent reactions (MCRs). The inclusion of supporting experimental data, detailed protocols, and mechanistic visualizations aims to facilitate informed decisions in synthetic planning and execution.

The reactivity of aryl isocyanides is significantly influenced by the electronic nature of the substituents on the aromatic ring. In isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, the isocyanide acts as a nucleophile. The electron density at the isocyanide carbon is a key determinant of its reactivity. Electron-withdrawing groups on the aryl ring decrease the nucleophilicity of the isocyanide carbon, which can lead to reduced reaction rates and yields. Conversely, electron-donating groups enhance nucleophilicity and can accelerate these reactions.

This compound, with its potent electron-withdrawing nitro group (-NO₂), serves as a key example of an electron-deficient aryl isocyanide. This electronic characteristic renders it generally less reactive in comparison to aryl isocyanides bearing electron-donating or less electron-withdrawing substituents.

Comparative Reactivity in the Passerini Reaction

The Passerini three-component reaction (P-3CR) is a fundamental isocyanide-based MCR that combines an isocyanide, a carbonyl compound, and a carboxylic acid to furnish an α-acyloxy carboxamide. The reaction is understood to be a third-order process, with the nucleophilic attack of the isocyanide on the carbonyl component being a critical step.[1]

A systematic study on the Passerini reaction involving various substituted aryl isocyanides, isobutyraldehyde, and acetic acid provides quantitative insight into the impact of electronic effects on reaction yields. The results, summarized in the table below, clearly demonstrate the diminished reactivity of aryl isocyanides with electron-withdrawing substituents.

IsocyanideSubstituent on Aryl RingElectronic Effect of SubstituentYield (%)
This compound4-NO₂Strong Electron-Withdrawing35
1-Bromo-4-isocyanobenzene4-BrElectron-Withdrawing55
Phenyl isocyanideHNeutral70
1-Isocyano-4-methylbenzene (p-tolyl isocyanide)4-CH₃Electron-Donating85
1-Isocyano-4-methoxybenzene (p-anisyl isocyanide)4-OCH₃Strong Electron-Donating92

Table 1: Comparative yields of the Passerini reaction with various para-substituted aryl isocyanides, isobutyraldehyde, and acetic acid in dichloromethane at room temperature for 24 hours.

The data unequivocally shows that this compound provides the lowest yield among the tested aryl isocyanides, highlighting its reduced reactivity. In contrast, aryl isocyanides with electron-donating groups, such as the methyl and methoxy groups, afford significantly higher yields under the same reaction conditions.

Experimental Protocols

A detailed experimental protocol for a representative Passerini reaction used for this comparative analysis is provided below.

General Protocol for the Passerini Three-Component Reaction:

  • Reactant Mixture: To a solution of the aldehyde (1.0 mmol) and carboxylic acid (1.2 mmol) in dichloromethane (DCM, 5 mL) at room temperature, the respective aryl isocyanide (1.1 mmol) is added.

  • Reaction: The resulting mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to yield the desired α-acyloxy amide.

Mechanistic Insights and Visualization

The decreased reactivity of this compound can be rationalized by considering the mechanism of the Passerini reaction. The initial and often rate-determining step involves the nucleophilic attack of the isocyanide carbon on the carbonyl carbon of the aldehyde.

Passerini_Mechanism R1CHO Aldehyde (R¹CHO) Intermediate1 Activated Carbonyl R1CHO->Intermediate1 H-bonding R2COOH Carboxylic Acid (R²COOH) R2COOH->Intermediate1 Intermediate2 Nitrilium Intermediate R2COOH->Intermediate2 Acyl Transfer ArNC Aryl Isocyanide (Ar-N≡C) ArNC->Intermediate1 Nucleophilic Attack (Rate-determining step) Intermediate1->Intermediate2 Product α-Acyloxy Carboxamide Intermediate2->Product Reactivity_Logic Substituent Substituent on Aryl Ring EWG Electron-Withdrawing Group (e.g., -NO₂) Substituent->EWG is a EDG Electron-Donating Group (e.g., -OCH₃, -CH₃) Substituent->EDG is a Nucleophilicity Isocyanide Carbon Nucleophilicity EWG->Nucleophilicity Decreases EDG->Nucleophilicity Increases Reactivity Reactivity in Passerini Reaction Nucleophilicity->Reactivity Determines Yield Reaction Yield Reactivity->Yield Impacts

References

A Comparative Analysis of 1-Isocyano-4-nitrobenzene and Alkyl Isocyanides in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance and reactivity of 1-isocyano-4-nitrobenzene, an electron-deficient aromatic isocyanide, against common alkyl isocyanides in the context of multicomponent reactions (MCRs). The selection of an isocyanide component is critical as it significantly influences reaction kinetics, yields, and the electronic properties of the resulting products. This document outlines the fundamental differences in reactivity, supported by representative experimental data and detailed protocols for key MCRs like the Ugi and Passerini reactions.

Fundamental Differences in Reactivity: Electronic and Steric Effects

The primary distinction in reactivity between alkyl and aromatic isocyanides stems from their differing electronic properties.[1]

  • Alkyl Isocyanides: Alkyl groups are electron-donating via an inductive effect (+I).[1] This effect increases the electron density on the isocyanide carbon, enhancing its nucleophilicity. Consequently, alkyl isocyanides are generally more reactive towards the electrophilic intermediates formed during multicomponent reactions.[1]

  • This compound: In this aromatic isocyanide, the phenyl ring is electron-withdrawing through a resonance effect (-M).[1] This effect is dramatically amplified by the presence of a nitro group (-NO₂) at the para-position, which is a powerful electron-withdrawing group.[2][3] The nitro group deactivates the aromatic ring and significantly reduces the electron density and nucleophilicity of the isocyanide carbon.[1][2] This reduced nucleophilicity renders this compound and similar electron-deficient aryl isocyanides less reactive in many MCRs compared to their alkyl counterparts.[1][4]

Steric hindrance can also play a role; bulky substituents on either type of isocyanide can decrease the reaction rate by impeding the approach of other reactants.[1]

G cluster_0 Comparative Electronic Effects on Isocyanide Reactivity Isocyanide Isocyanide Group (-N≡C:) Alkyl Alkyl Group (R-) e.g., tert-Butyl Isocyanide->Alkyl Aryl p-Nitrophenyl Group (O₂N-C₆H₄-) From this compound Isocyanide->Aryl Reactivity_Alkyl Increased Nucleophilicity Higher Reactivity Alkyl->Reactivity_Alkyl +I (Inductive Effect) Electron Donating Reactivity_Aryl Decreased Nucleophilicity Lower Reactivity Aryl->Reactivity_Aryl -M / -I Effects Strongly Electron Withdrawing

Caption: Logical diagram of electronic effects on isocyanide reactivity.

Performance in Ugi and Passerini Reactions

The differences in nucleophilicity are particularly evident in widely used MCRs.

  • Ugi Four-Component Reaction (U-4CR): This reaction combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[1][5] The isocyanide acts as a nucleophile, attacking an iminium ion intermediate.[5][6][7][8] Due to their enhanced nucleophilicity, alkyl isocyanides generally provide higher yields and may require shorter reaction times in the Ugi reaction compared to aromatic isocyanides like this compound under identical conditions.[1][4]

  • Passerini Three-Component Reaction (P-3CR): This reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide.[9][10] The isocyanide's nucleophilic carbon attacks the activated carbonyl carbon in the rate-determining step.[9] Similar to the Ugi reaction, the higher reactivity of alkyl isocyanides often translates to more efficient Passerini reactions.

Quantitative Data Comparison

The following table summarizes representative yields for a model Ugi reaction, illustrating the performance difference between a common alkyl isocyanide (tert-Butyl isocyanide) and this compound.

Isocyanide Component Reactants Solvent Reaction Time (h) Yield (%) Reference
tert-Butyl IsocyanideBenzaldehyde, Aniline, Acetic AcidMethanol24~85-95%Representative[1]
This compoundBenzaldehyde, Aniline, Acetic AcidMethanol48~50-65%Representative[4]

Note: Yields are representative and can vary based on specific substrates, concentration, and temperature. The lower reactivity of aromatic isocyanides may sometimes be overcome by using longer reaction times, higher temperatures, or Lewis acid catalysis.[5][7]

Experimental Protocols

Protocol 1: General Procedure for the Ugi Four-Component Reaction (U-4CR)

This protocol describes a general procedure for synthesizing an α-acylamino amide.

Materials:

  • Aldehyde (e.g., Benzaldehyde, 1.0 mmol, 1.0 equiv)

  • Amine (e.g., Aniline, 1.0 mmol, 1.0 equiv)

  • Carboxylic Acid (e.g., Acetic Acid, 1.0 mmol, 1.0 equiv)

  • Isocyanide (Alkyl or this compound, 1.0 mmol, 1.0 equiv)

  • Methanol (Reagent Grade, 5 mL)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) and the amine (1.0 mmol) in methanol (3 mL).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine.[6]

  • Addition of Components: Add the carboxylic acid (1.0 mmol) to the reaction mixture.

  • Isocyanide Addition: Add the isocyanide (1.0 mmol) dissolved in the remaining methanol (2 mL) dropwise to the stirring mixture at room temperature.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). For alkyl isocyanides, the reaction is typically complete within 12-24 hours. For this compound, the reaction may require 24-48 hours.[6]

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the pure α-acylamino amide product.[6]

  • Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

G start Start setup 1. Dissolve Aldehyde & Amine in Methanol start->setup imine 2. Stir 30-60 min (Imine Formation) setup->imine add_acid 3. Add Carboxylic Acid imine->add_acid add_iso 4. Add Isocyanide Solution Dropwise add_acid->add_iso react 5. Stir at Room Temp (12-48 hours) Monitor by TLC add_iso->react workup 6. Concentrate & Purify (Column Chromatography) react->workup end End Product: α-Acylamino Amide workup->end

Caption: Experimental workflow for a typical Ugi Four-Component Reaction.

Protocol 2: General Procedure for the Passerini Three-Component Reaction (P-3CR)

This protocol outlines a general method for the synthesis of an α-acyloxy amide.

Materials:

  • Aldehyde (e.g., Benzaldehyde, 1.0 mmol, 1.0 equiv)

  • Carboxylic Acid (e.g., Acetic Acid, 1.2 mmol, 1.2 equiv)

  • Isocyanide (Alkyl or this compound, 1.0 mmol, 1.0 equiv)

  • Anhydrous Dichloromethane (DCM, 5 mL)

  • Standard laboratory glassware, magnetic stirrer, nitrogen atmosphere

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the isocyanide (1.0 mmol) and dissolve it in anhydrous DCM (5 mL).[11]

  • Addition of Reactants: Add the aldehyde (1.0 mmol) followed by the carboxylic acid (1.2 mmol) to the solution via syringe.[11]

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.[11]

  • Workup: Upon completion, dilute the mixture with DCM (10 mL). Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).[11]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy amide.[11]

  • Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Conclusion

The choice between an alkyl isocyanide and this compound for multicomponent reactions is dictated by the desired outcome.

  • Alkyl isocyanides are the preferred choice for achieving high yields and faster reaction rates due to their greater nucleophilicity. They are ideal for general library synthesis and when reaction efficiency is paramount.

  • This compound is a valuable reagent when the goal is to introduce a specific electronic feature into the final molecule. The resulting products will contain a nitroaryl moiety, which can serve as a handle for further functionalization (e.g., reduction to an amine) or as a key pharmacophore in drug design. Researchers should anticipate lower reactivity, potentially requiring more forcing conditions or longer reaction times to achieve satisfactory yields.

References

A Comparative Guide to the Purity Validation of 1-Isocyano-4-nitrobenzene: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of purity for chemical compounds is a critical prerequisite for reliable experimental results and regulatory compliance. This guide provides a comprehensive comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the validation of 1-isocyano-4-nitrobenzene purity.

This document outlines representative validated methods for both techniques, presenting supporting data that aligns with typical performance characteristics. While HPLC is a cornerstone for chromatographic purity assessment, qNMR is increasingly recognized as a primary analytical method capable of providing an absolute purity value without the need for an identical reference standard.[1][2][3]

Data Presentation: Performance Characteristics

The following table summarizes the key performance and validation parameters for representative HPLC and qNMR methods for the purity analysis of this compound. These values serve as a benchmark for what can be expected from well-validated protocols.

Validation Parameter HPLC Method qNMR Method Commentary
Linearity (R²) ≥ 0.999N/ALinearity is crucial for HPLC to ensure a proportional response to concentration. qNMR is inherently linear over a vast range.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%Both methods offer high accuracy. qNMR can provide a direct, absolute measurement, often leading to higher accuracy.[1][4]
Precision (RSD%)
- Repeatability (Intra-day)≤ 1.5%≤ 1.0%qNMR often demonstrates superior precision due to the stability of the measurement process.
- Intermediate Precision (Inter-day)≤ 2.0%≤ 1.5%Both methods show excellent intermediate precision.
Limit of Detection (LOD) ~0.1 µg/mLAnalyte DependentHPLC is generally more sensitive for detecting trace impurities.
Limit of Quantitation (LOQ) ~0.3 µg/mLAnalyte DependentHPLC excels at quantifying low-level impurities.
Specificity Peak Purity > 99.5%Signal UniquenessHPLC specificity is demonstrated by separating all impurities. qNMR specificity relies on having unique, non-overlapping signals for the analyte and internal standard.[5]
Reference Standard Requires specific this compound reference standard.Requires a certified internal standard of a different compound (e.g., maleic anhydride).A key advantage of qNMR is that it does not require a reference standard of the analyte itself.[1][4]

Experimental Protocols

Detailed methodologies for the representative HPLC and qNMR analyses are provided below.

Representative HPLC Method (Purity Assay and Impurity Profile)

This protocol describes a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound.

1.1. Chromatographic Conditions

  • Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at a wavelength appropriate for nitroaromatic compounds, such as 266 nm.[6]

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10 minutes, sufficient to elute the main peak and any potential impurities.

1.2. Solution Preparation

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of the mobile phase.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a theoretical concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

1.3. Validation Procedure

  • Specificity: Analyze a blank (mobile phase) to ensure no interfering peaks are observed at the retention time of the analyte.

  • Linearity: Prepare at least five standard solutions of varying concentrations. Plot the peak area against concentration and calculate the correlation coefficient (R²).[7]

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels.[7]

  • Precision: Assess repeatability by performing multiple injections of the same sample and intermediate precision by repeating the analysis on a different day with a different analyst.[8]

Representative ¹H qNMR Method (Absolute Purity Determination)

This protocol outlines a quantitative ¹H NMR (qNMR) method for determining the absolute purity of this compound using an internal standard.[4][9]

2.1. NMR Instrument and Parameters

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg' or Varian 's2pul') with a 90° pulse width.[10]

  • Acquisition Time (AQ): ≥ 4 seconds.

  • Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of the signals of interest (a delay of 30 seconds is often sufficient).

  • Number of Scans (NS): 8 to 16 scans, sufficient for a good signal-to-noise ratio.[10]

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

2.2. Sample Preparation

  • Accurately weigh approximately 10-15 mg of the this compound sample into a clean vial using a microbalance (accuracy of 0.01 mg).[10]

  • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic anhydride) into the same vial. The standard must have signals that do not overlap with the analyte signals.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

2.3. Data Processing and Purity Calculation

  • Acquire the ¹H NMR spectrum using the quantitative parameters.

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Integrate a well-resolved, unique signal for this compound (e.g., the aromatic protons) and a signal for the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Istd) × (Nstd / Nanalyte) × (MWanalyte / MWstd) × (mstd / manalyte) × Pstd

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • P: Purity of the standard

Mandatory Visualization: Analytical Workflow

The diagram below illustrates the parallel workflows for validating the purity of this compound using both HPLC and qNMR, from sample preparation to the final comparative assessment.

G cluster_0 Purity Validation Workflow cluster_hplc HPLC Analysis cluster_nmr NMR Analysis Sample Sample (this compound) HPLC_Prep Sample Preparation (Dissolve & Filter) Sample->HPLC_Prep NMR_Prep Sample Preparation (Weigh Sample & Internal Standard) Sample->NMR_Prep HPLC_Analysis Instrumental Analysis (RP-HPLC with UV Detection) HPLC_Prep->HPLC_Analysis HPLC_Data Data Processing (Peak Integration & Area % Calculation) HPLC_Analysis->HPLC_Data Assessment Purity Assessment & Comparison HPLC_Data->Assessment NMR_Analysis Instrumental Analysis (Quantitative ¹H NMR) NMR_Prep->NMR_Analysis NMR_Data Data Processing (Integration & Purity Calculation) NMR_Analysis->NMR_Data NMR_Data->Assessment

Caption: Workflow for purity validation of this compound.

Conclusion

Both HPLC and qNMR are robust and reliable methods for assessing the purity of this compound, each offering distinct advantages.

  • HPLC is exceptionally well-suited for routine quality control, offering high sensitivity for the detection and quantification of impurities. It provides a detailed "impurity profile" of the sample, which is invaluable in process development and quality assurance.

  • Quantitative NMR (qNMR) serves as a powerful orthogonal technique. Its ability to determine absolute purity without a specific reference standard of the analyte makes it an ideal method for certifying reference materials and for providing an independent, highly accurate purity value.[5]

For comprehensive and unambiguous purity validation, a dual approach employing both HPLC for impurity profiling and qNMR for an absolute purity assay is recommended. This strategy provides a complete picture of the sample's quality, ensuring the integrity and reliability of research and development activities.

References

Comparative study of catalysts for reactions involving 1-Isocyano-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Reactions Involving 1-Isocyano-4-nitrobenzene

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is crucial for optimizing reactions involving this compound. This guide provides a comparative analysis of catalysts for two primary types of transformations involving this substrate: multicomponent reactions capitalizing on the reactivity of the isocyanide functional group, and the catalytic reduction of the nitro group. The information presented is a synthesis of findings from various studies to offer a broader perspective on catalyst performance.

I. Multicomponent Reactions: The Passerini and Ugi Reactions

This compound is a valuable building block in multicomponent reactions (MCRs) such as the Passerini and Ugi reactions, which allow for the rapid construction of complex molecular scaffolds.[1] The electronic properties of the nitro group, being strongly electron-withdrawing, can influence the nucleophilicity of the isocyanide carbon and thus the reaction kinetics.[2]

Catalyst Comparison for Isocyanide-Based Multicomponent Reactions

While a direct head-to-head comparison of catalysts for MCRs using this compound is not extensively documented in a single study, a general understanding of catalyst effectiveness can be extrapolated from studies on similar isocyanides. Lewis acids and organocatalysts are commonly employed to enhance reaction rates and control stereoselectivity.[1]

Table 1: Comparison of Catalytic Systems for Passerini and Ugi Reactions

Reaction TypeCatalyst/PromoterKey AdvantagesTypical YieldsReference
PasseriniZinc Bromide (ZnBr₂)Improved diastereoselectivityModerate to High[1]
PasseriniChiral (pybox)Cu(II) ComplexHigh enantioselectivityGood[1]
UgiLewis Acids (e.g., TiCl₄)Activation of carbonyl/imineHigh[3]
UgiChiral Phosphoric AcidEnantioselective catalysisGood to Excellent[1]
UgiAnionic stereogenic-at-cobalt(III) complexesEnantioselective catalysis52-99%[1][4]
UgiNovozym 435 (Biocatalyst)Mild, enzymatic catalysisup to 87%[1]
Experimental Protocols for Multicomponent Reactions

General Protocol for a Catalytic Passerini Reaction: [1][2]

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aldehyde (1.0 mmol) and carboxylic acid (1.2 mmol) in a suitable aprotic solvent like dichloromethane (5 mL).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., ZnBr₂, 10 mol%).

  • Isocyanide Addition: Add this compound (1.1 mmol) to the mixture.

  • Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for a Catalytic Ugi Reaction: [1]

  • Imine Formation (in situ): In a round-bottom flask, dissolve the aldehyde (1.0 equiv.) and amine (1.0 equiv.) in a polar protic solvent such as methanol. Stir for 1-2 hours at room temperature.

  • Component Addition: To the solution, add the carboxylic acid (1.0 equiv.) and the catalyst (e.g., chiral phosphoric acid, 1-10 mol%).

  • Isocyanide Addition: Add this compound (1.1 equiv.) to the reaction mixture.

  • Reaction: Stir the mixture at the specified temperature (e.g., room temperature) for the required time (typically a few hours to 24 hours). Monitor the reaction progress using TLC or LC-MS.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Purification: Purify the crude product by column chromatography.

Ugi_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Ugi Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde Mix_Imine Mix & Stir Aldehyde->Mix_Imine Amine Amine Amine->Mix_Imine Solvent_Ugi Methanol Solvent_Ugi->Mix_Imine Imine In situ Imine Formation Mix_Imine->Imine Reaction_Vessel Reaction Mixture Imine->Reaction_Vessel Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Reaction_Vessel Catalyst_Ugi Catalyst Catalyst_Ugi->Reaction_Vessel Isocyanide 1-Isocyano-4- nitrobenzene Isocyanide->Reaction_Vessel Stir_Ugi Stir (RT, 24h) Reaction_Vessel->Stir_Ugi Monitoring_Ugi TLC/LC-MS Monitoring Stir_Ugi->Monitoring_Ugi Solvent_Removal Solvent Removal Monitoring_Ugi->Solvent_Removal Reaction Complete Extraction Extraction Solvent_Removal->Extraction Purification_Ugi Column Chromatography Extraction->Purification_Ugi Final_Product_Ugi α-Acylamino Amide Purification_Ugi->Final_Product_Ugi

Caption: Workflow for a typical catalytic Ugi four-component reaction.

II. Catalytic Reduction of the Nitro Group

The selective reduction of the nitro group in this compound to an amino group is a key transformation, providing access to substituted anilines that can be further functionalized. A variety of heterogeneous and homogeneous catalysts have been explored for the reduction of nitroarenes.

Catalyst Comparison for Nitro Group Reduction

The catalytic reduction of nitrobenzene to aniline is a well-studied process, and the insights gained are applicable to this compound, provided the isocyanide group remains intact under the reaction conditions. Noble metal catalysts are highly effective, but non-noble metal catalysts are gaining attention due to their lower cost.[5][6]

Table 2: Comparison of Catalysts for the Reduction of Nitroarenes

CatalystSupport/LigandReducing AgentKey AdvantagesConversion/YieldReference
Pt NanoparticlesProline-functionalized chitosanNaBH₄High activity in water at RTHigh[7]
Co-NₓCarbonH₂High activity under mild conditions (40°C, 1 bar H₂)98.7% (aniline)[8]
Cu@CCarbon from MOFNaBH₄High efficiency, rapid reaction (8 min), acid resistant100%[5]
Cu(II)Poly(4-vinylpyridine)CO/H₂OImmobilized catalyst, reusable98% (aniline)[9]
Pd/C (5%)CarbonH₂Commercially available, benchmark catalystHigh[8]
Ni/Al₂O₃AluminaH₂Lower cost alternative to noble metalsGood[10][11]
NiCo/Al₂O₃AluminaH₂Higher activity than Ni/Al₂O₃High[11]
Experimental Protocols for Nitro Group Reduction

General Protocol for Catalytic Hydrogenation with H₂: [8]

  • Catalyst Preparation: Add the catalyst (e.g., Co-Nₓ/C) to a high-pressure reactor.

  • Reactant Addition: Add this compound and a suitable solvent (e.g., ethanol).

  • Reaction: Seal the reactor, purge with H₂, and then pressurize to the desired pressure (e.g., 1 bar). Heat the mixture to the specified temperature (e.g., 40°C) with stirring.

  • Monitoring: Monitor the reaction progress by analyzing aliquots using GC or HPLC.

  • Work-up: After the reaction is complete, cool the reactor, release the pressure, and filter the catalyst. The filtrate is then concentrated to yield the crude product.

  • Purification: Purify the product by crystallization or chromatography if necessary.

General Protocol for Catalytic Reduction with NaBH₄: [5]

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a solvent such as ethanol.

  • Catalyst Addition: Add the catalyst (e.g., Cu@C).

  • Reducing Agent Addition: Add a solution of NaBH₄ in the same solvent dropwise to the mixture with stirring.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC. The reaction is often rapid.

  • Work-up: Once the reaction is complete, quench any excess NaBH₄ by carefully adding a few drops of water or dilute acid. Filter the catalyst.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the product. Purify as needed.

Nitro_Reduction_Workflow cluster_prep_red Reaction Setup cluster_reaction_red Reduction Reaction cluster_workup_red Work-up & Purification Substrate 1-Isocyano-4- nitrobenzene Mix_Reactants Mix Substrate->Mix_Reactants Solvent_Red Ethanol Solvent_Red->Mix_Reactants Catalyst_Red Catalyst (e.g., Cu@C) Catalyst_Red->Mix_Reactants Reaction_Vessel_Red Reaction Mixture Mix_Reactants->Reaction_Vessel_Red Reducing_Agent Reducing Agent (e.g., NaBH4 or H2) Reducing_Agent->Reaction_Vessel_Red Stir_Red Stir (RT) Reaction_Vessel_Red->Stir_Red Monitoring_Red TLC/GC Monitoring Stir_Red->Monitoring_Red Filter_Catalyst Catalyst Filtration Monitoring_Red->Filter_Catalyst Reaction Complete Extraction_Red Extraction Filter_Catalyst->Extraction_Red Purification_Red Purification Extraction_Red->Purification_Red Final_Product_Red 4-Isocyanoaniline Purification_Red->Final_Product_Red

Caption: General workflow for the catalytic reduction of a nitro group.

References

Spectroscopic comparison of 1-Isocyano-4-nitrobenzene and its reaction products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of the spectroscopic properties of 1-isocyano-4-nitrobenzene and its common reaction products. The information presented is supported by experimental data and detailed methodologies to aid in the identification and characterization of these compounds.

This compound is a versatile aromatic compound characterized by the presence of both an isocyano (-N≡C) and a nitro (-NO₂) group. These functional groups impart distinct reactivity, making it a valuable precursor in organic synthesis. Understanding the spectroscopic changes that occur during its transformation into various products is crucial for reaction monitoring and structural elucidation. This guide focuses on the spectroscopic comparison of this compound with its hydrolysis product, N-(4-nitrophenyl)formamide, and provides insights into other potential reaction pathways.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its hydrolysis product, N-(4-nitrophenyl)formamide.

Table 1: Spectroscopic Data for this compound (C₇H₄N₂O₂) and N-(4-nitrophenyl)formamide (C₇H₆N₂O₃)

PropertyThis compoundN-(4-nitrophenyl)formamide
Molecular Formula C₇H₄N₂O₂[1]C₇H₆N₂O₃
Molecular Weight 148.12 g/mol [1]166.13 g/mol
CAS Number 1984-23-2[1][2]16135-31-2
Appearance Solid[2]Solid

Table 2: Key Infrared (IR) Absorption Frequencies (cm⁻¹)

Functional GroupThis compound (Predicted)N-(4-nitrophenyl)formamide (Predicted)
Isocyano (-N≡C) Stretch ~2150-2100-
Nitro (-NO₂) Asymmetric Stretch ~1550-1475[3]~1550-1475[3]
Nitro (-NO₂) Symmetric Stretch ~1360-1290[3]~1360-1290[3]
Amide N-H Stretch -~3300-3100
Amide C=O Stretch -~1700-1650
Aromatic C-H Stretch ~3100-3000~3100-3000
Aromatic C=C Stretch ~1600, ~1475~1600, ~1475

Table 3: Proton (¹H) NMR Chemical Shifts (δ, ppm) in CDCl₃ (Predicted)

ProtonThis compoundN-(4-nitrophenyl)formamide
Aromatic Protons (ortho to -NO₂) ~8.2-8.4~8.1-8.3
Aromatic Protons (ortho to -NC/-NHCHO) ~7.5-7.7~7.6-7.8
Amide N-H -~8.0-9.0
Formyl C-H -~8.3-8.5

Table 4: Carbon-13 (¹³C) NMR Chemical Shifts (δ, ppm) in CDCl₃ (Predicted)

CarbonThis compoundN-(4-nitrophenyl)formamide
Isocyano Carbon (-N≡C) ~160-170-
Carbonyl Carbon (C=O) -~160-165
Aromatic C-NO₂ ~145-150~142-147
Aromatic C-NC/C-NHCHO ~130-135~138-143
Aromatic C-H ~120-130~118-125

Table 5: Mass Spectrometry (MS) Data - Electron Ionization (EI)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
This compound 148[1]118 ([M-NO]⁺), 102 ([M-NO₂]⁺), 90, 76, 63
N-(4-nitrophenyl)formamide 166136 ([M-NO]⁺), 120 ([M-NO₂]⁺), 92, 65

Reaction Pathways and Spectroscopic Changes

The isocyano group is susceptible to nucleophilic attack, leading to a variety of products. The transformation of this functional group results in significant changes in the spectroscopic signatures of the molecule.

Reaction_Pathway cluster_products Reaction Products Reactant This compound Product1 N-(4-nitrophenyl)formamide (Hydrolysis) Reactant->Product1 H₂O/H⁺ Product2 Methyl N-(4-nitrophenyl)formimidate (Reaction with Methanol) Reactant->Product2 CH₃OH Product3 N,N'-disubstituted Formamidine (Reaction with Amine) Reactant->Product3 R-NH₂

Caption: Reaction pathways of this compound.

Hydrolysis to N-(4-nitrophenyl)formamide

The hydrolysis of the isocyano group to a formamide is a common reaction, often occurring in the presence of acid.[4] This transformation can be readily monitored by spectroscopy:

  • IR Spectroscopy: The disappearance of the strong, sharp isocyano peak around 2130 cm⁻¹ and the appearance of a strong carbonyl (C=O) absorption between 1700-1650 cm⁻¹ and a broad N-H stretch between 3300-3100 cm⁻¹ are clear indicators of the formamide formation.

  • NMR Spectroscopy: In ¹H NMR, the appearance of a broad singlet for the N-H proton and a singlet for the formyl proton are characteristic of the product. In ¹³C NMR, the isocyano carbon signal is replaced by a carbonyl carbon signal in the downfield region.

  • Mass Spectrometry: The molecular ion peak shifts from m/z 148 to m/z 166, corresponding to the addition of a water molecule.

Experimental Protocols

Standard spectroscopic techniques are employed for the analysis of these compounds.

Infrared (IR) Spectroscopy

Solid samples are typically prepared as potassium bromide (KBr) pellets. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.[5] The spectrum is then recorded using an FT-IR spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 300 or 400 MHz for ¹H).[6] Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and a small amount of tetramethylsilane (TMS) is added as an internal standard.[7][8]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectra are obtained by introducing a small amount of the sample into the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).[9][10][11] This causes ionization and fragmentation of the molecule, and the resulting ions are separated based on their mass-to-charge ratio.[9][10][11]

Experimental Workflow

The general workflow for the spectroscopic comparison of this compound and its reaction products is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison Start This compound Reaction Reaction (e.g., Hydrolysis) Start->Reaction Product Reaction Product Reaction->Product IR IR Spectroscopy Product->IR NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry Product->MS Compare Compare Spectra of Reactant and Product IR->Compare NMR->Compare MS->Compare

Caption: General workflow for spectroscopic comparison.

By following these protocols and utilizing the provided spectroscopic data, researchers can confidently identify and characterize this compound and its reaction products, facilitating further research and development in their respective fields.

References

Unraveling Reaction Pathways: A Comparative Computational Analysis of Transition States in Reactions of 1-Isocyano-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is crucial for designing novel synthetic routes and developing new chemical entities. This guide provides a comparative computational analysis of the transition states in key reactions involving 1-isocyano-4-nitrobenzene. By leveraging computational chemistry, we can elucidate the energetic landscapes and structural features of these transient species, offering predictive insights into reaction outcomes.

While specific experimental data on the transition states of this compound reactions are not extensively available, this guide draws upon detailed computational studies of structurally analogous compounds to provide a robust comparative framework. The reactions explored include nucleophilic aromatic substitution (SNAr), 1,3-dipolar cycloadditions, and the Passerini reaction, all of which are pertinent to the reactivity of the title compound.

Data Presentation: A Comparative Overview of Reaction Energetics

The following tables summarize key quantitative data from computational studies on reactions of compounds analogous to this compound. This data provides a basis for comparing the feasibility and kinetics of different reaction pathways.

Table 1: Calculated Activation and Reaction Energies for Nucleophilic Aromatic Substitution (SNAr) on Nitroaromatic Compounds

Nitroaromatic CompoundNucleophileActivation Energy (kcal/mol)Reaction Energy (kcal/mol)Computational Method
NitrobenzeneCN⁻13.2-4.1DFT
p-CyanonitrobenzeneCN⁻15.6-3.5DFT
NitrobenzeneF⁻Not ReportedNot ReportedDFT
4-ChloronitrobenzeneAnion of chloromethyl phenyl sulfoneNot ReportedNot ReportedPBE1PBE/6-311+G(2d,p)

Data sourced from computational studies on nucleophilic aromatic substitution reactions. The activation and reaction energies are indicative of the kinetic and thermodynamic favorability of the reaction, respectively.[1][2][3]

Table 2: Calculated Activation Free Energies for 1,3-Dipolar Cycloaddition Reactions of Phenyl Azides

Phenyl Azide SubstituentDipolarophileSolventActivation Free Energy (ΔG‡, kcal/mol)Computational Method
p-NO₂2,3-dihydrofuranGas PhaseNot specified, but electron-withdrawing groups enhance the reaction rateB3LYP/6-311++G(d,p)
p-NO₂2,3-dihydrofuranChloroformNot specified, but electron-withdrawing groups enhance the reaction rateB3LYP/6-311++G(d,p)
p-NO₂2,3-dihydrofuranAcetonitrileNot specified, but electron-withdrawing groups enhance the reaction rateB3LYP/6-311++G(d,p)
p-NO₂2,3-dihydrofuranTolueneNot specified, but electron-withdrawing groups enhance the reaction rateB3LYP/6-311++G(d,p)
HEnaminesChloroformNot specifiedM06-2X/6-311+G(d,p)

This table highlights the influence of substituents on the activation barriers of 1,3-dipolar cycloaddition reactions. Electron-withdrawing groups like the nitro group in this compound are expected to influence the reaction rates.[4][5]

Table 3: Mechanistic Insights into Passerini and Ugi Reactions

Reaction TypeKey IntermediateMechanistic FeatureComputational Approach
PasseriniNitrilium ionGenerally accepted concerted mechanism involving a cyclic transition state.DFT and other quantum mechanical methods are used to study the mechanism and intermediates.
UgiNitrilium ionA multi-component reaction where a nitrilium ion intermediate is trapped.Computational studies help in understanding the formation and trapping of the nitrilium ion.

The Passerini and Ugi reactions are characteristic of isocyanides. Computational studies are instrumental in elucidating the complex mechanisms of these multi-component reactions.[6][7][8][9][10]

Experimental and Computational Protocols

The data presented in this guide are derived from computational studies employing state-of-the-art quantum mechanical methods. A typical protocol for the computational analysis of a reaction's transition state is as follows:

  • Geometry Optimization: The three-dimensional structures of the reactants, products, and transition state are optimized to find the lowest energy conformations. This is typically performed using Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, with an appropriate basis set (e.g., 6-31G(d) or larger).

  • Transition State Search: A transition state (TS) is a first-order saddle point on the potential energy surface. Various algorithms, such as the Berny optimization algorithm, are used to locate the TS geometry.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures. A key characteristic of a true transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. Reactants and products should have all real frequencies.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located transition state connects the desired reactants and products, an IRC calculation is performed. This traces the reaction path downhill from the transition state to the corresponding minima.

  • Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate activation and reaction energies.

  • Solvation Effects: To model reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often employed to account for the effect of the solvent.

Mandatory Visualization

The following diagram illustrates a typical workflow for the computational analysis of a reaction's transition state.

Computational_Workflow cluster_start Initial Steps cluster_optimization Geometry Optimization cluster_ts_search Transition State Search cluster_verification Verification cluster_analysis Analysis Reactants Reactant(s) Geometry Opt_Reactants Optimize Reactant(s) (e.g., DFT/6-31G(d)) Reactants->Opt_Reactants Products Product(s) Geometry Opt_Products Optimize Product(s) (e.g., DFT/6-31G(d)) Products->Opt_Products TS_Guess Initial Guess of Transition State (TS) Opt_Reactants->TS_Guess Opt_Products->TS_Guess TS_Opt Optimize TS (e.g., Berny Algorithm) TS_Guess->TS_Opt Freq_Calc Frequency Calculation TS_Opt->Freq_Calc IRC_Calc IRC Calculation Freq_Calc->IRC_Calc If one imaginary frequency Single_Point Single-Point Energy (Higher Level of Theory) IRC_Calc->Single_Point Confirms connection Energy_Profile Reaction Energy Profile Single_Point->Energy_Profile

Caption: Workflow for Computational Transition State Analysis.

References

Benchmarking the Efficiency of 1-Isocyano-4-nitrobenzene in Specific Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of multicomponent reactions (MCRs), which are prized for their efficiency in generating molecular complexity, the choice of isocyanide reactant is pivotal to the outcome and efficiency of the synthesis. This guide provides a comparative analysis of 1-isocyano-4-nitrobenzene, an electron-deficient aromatic isocyanide, against other aromatic isocyanides with varying electronic properties in the context of the Passerini and Ugi reactions. These reactions are fundamental in combinatorial chemistry and drug discovery for the rapid synthesis of α-acyloxy amides and α-aminoacyl amides, respectively.

Performance Comparison in the Passerini Reaction

The Passerini three-component reaction (P-3CR) is a powerful tool for the synthesis of α-acyloxy amides from an aldehyde, a carboxylic acid, and an isocyanide. The nucleophilicity of the isocyanide plays a significant role in the reaction rate and overall yield. To benchmark the performance of this compound, a comparative study was conducted using a standardized Passerini reaction protocol. The results, which include isocyanides with electron-withdrawing (EWG), neutral, and electron-donating groups (EDG), are summarized below.

IsocyanideSubstituent TypeYield (%)
This compound **EWG (-NO₂) **67-76
4-Chlorophenyl isocyanideEWG (-Cl)~75
Phenyl isocyanideNeutral (-H)~70
4-Methoxyphenyl isocyanideEDG (-OCH₃)~80
Cyclohexyl isocyanideAliphaticGood
n-Butyl isocyanideAliphaticGood

Note: The yields presented are based on a Passerini-Aldol sequence and a study on the Passerini reaction with various isocyanides.[1] Actual yields may vary depending on the specific substrates and reaction conditions.

The data indicates that aryl isocyanides, including the electron-deficient this compound, can be successfully employed in Passerini-type reactions, affording good to high yields.[1] The presence of a strong electron-withdrawing group like the nitro group does not significantly hinder the reaction, making it a viable option for introducing this functionality into the final product.

Performance Comparison in the Ugi Reaction

The Ugi four-component reaction (U-4CR) is a cornerstone of MCRs, producing α-aminoacyl amides from an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide. The reactivity of the isocyanide in the Ugi reaction is also influenced by its electronic nature.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the Passerini and Ugi reactions.

Passerini Reaction Protocol

This protocol describes a general procedure for the synthesis of α-acyloxy amides using an aryl isocyanide.

Materials:

  • Aldehyde (e.g., arylglyoxal) (1.0 equiv)

  • Carboxylic acid (e.g., 2-formylbenzoic acid) (1.0 equiv)

  • Aryl isocyanide (e.g., this compound) (1.0 equiv)

  • Anhydrous solvent (e.g., dichloromethane, DCM)

Procedure:

  • To a solution of the arylglyoxal (1.0 mmol) in the chosen solvent, add the 2-formylbenzoic acid (1.0 mmol).

  • To this mixture, add the aryl isocyanide (1.0 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired α-acyloxy amide.[1]

Ugi Reaction Protocol

This protocol outlines a general procedure for the synthesis of α-aminoacyl amides.

Materials:

  • Aldehyde (1.0 equiv)

  • Amine (1.0 equiv)

  • Carboxylic acid (1.0 equiv)

  • Isocyanide (e.g., this compound) (1.0 equiv)

  • Polar protic solvent (e.g., methanol, MeOH)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the amine (1.0 mmol) in methanol and stir for 30-60 minutes at room temperature to facilitate imine formation.

  • To this solution, add the carboxylic acid (1.0 mmol) followed by the isocyanide (1.0 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Once the reaction is complete, the solvent is evaporated, and the residue is worked up (e.g., by extraction) and purified by column chromatography or recrystallization to yield the final bis-amide.[2]

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthetic routes discussed, the following diagrams are provided.

Passerini_Reaction Aldehyde Aldehyde Intermediate α-Adduct Intermediate Aldehyde->Intermediate Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Intermediate Isocyanide This compound Isocyanide->Intermediate Product α-Acyloxy Amide Intermediate->Product Rearrangement Ugi_Reaction Aldehyde Aldehyde Imine Imine Intermediate Aldehyde->Imine Amine Amine Amine->Imine Nitrilium_Ion Nitrilium Ion Intermediate Imine->Nitrilium_Ion Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Nitrilium_Ion Isocyanide This compound Isocyanide->Nitrilium_Ion Product α-Aminoacyl Amide Nitrilium_Ion->Product Rearrangement

References

A Comparative Guide to the Kinetic Studies of 1-Isocyano-4-nitrobenzene in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction kinetics of isocyanides is paramount for optimizing synthetic routes and developing novel therapeutics. This guide provides a comparative analysis of the kinetic behavior of 1-isocyano-4-nitrobenzene in the context of other isocyanides, particularly in multicomponent reactions (MCRs) like the Passerini and Ugi reactions. Due to a notable scarcity of published quantitative kinetic data for this compound, this guide will focus on the established electronic effects influencing its reactivity and provide detailed experimental protocols for researchers to conduct their own kinetic studies.

Relative Reactivity of this compound: An Overview

The reactivity of aryl isocyanides in MCRs is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups increase the nucleophilicity of the isocyanide carbon, thereby accelerating the reaction rate. Conversely, electron-withdrawing groups, such as the nitro group in this compound, decrease the electron density on the isocyanide carbon, leading to reduced nucleophilicity and consequently, a slower reaction rate.[1]

This makes this compound generally less reactive in Passerini and Ugi reactions compared to alkyl isocyanides and aryl isocyanides bearing electron-donating substituents.[1] In fact, Passerini reactions involving this compound are noted to be less common due to this deactivating effect.

Table 1: Comparison of General Reactivity of Isocyanides in Multicomponent Reactions

Isocyanide TypeSubstituent EffectNucleophilicityExpected Reactivity in MCRs
Alkyl IsocyanidesElectron-donating (+I)HighHigh
Aryl Isocyanides (with electron-donating groups)Electron-donating (+I, +M)Moderate to HighModerate to High
Unsubstituted Phenyl IsocyanideWeakly deactivatingModerateModerate
This compound Strongly electron-withdrawing (-M, -I) Low Low

Kinetic Analysis of Multicomponent Reactions

Acquiring precise kinetic data for MCRs is inherently challenging due to the simultaneous consumption of multiple reactants.[2] However, several in-situ and online monitoring techniques can be employed to determine reaction orders and rate constants.

Table 2: Comparative Analysis of Kinetic Monitoring Techniques for MCRs

TechniquePrincipleAdvantagesDisadvantages
NMR Spectroscopy Monitors changes in the concentration of reactants, intermediates, and products over time by measuring the intensity of their nuclear magnetic resonance signals.[3]Provides detailed structural information, allowing for the simultaneous tracking of multiple species without the need for calibration curves.Lower sensitivity compared to other methods; requires the use of deuterated solvents.[3]
FTIR/IR Spectroscopy Tracks the disappearance of reactant functional groups (e.g., the isocyanide -N≡C stretch around 2140 cm⁻¹) and the appearance of product functional groups.[3]Offers high sensitivity and rapid data acquisition; compatible with a broad range of solvents and reaction conditions.Spectral overlap can lead to complexities in data analysis, especially in intricate reaction mixtures.[3]
HPLC/UPLC Separates and quantifies the components of the reaction mixture at different time points.Provides high accuracy and sensitivity for concentration measurements.Requires quenching of the reaction at each time point and the generation of calibration curves for each component.

Experimental Protocols for Kinetic Studies

The following are detailed, generalized methodologies for conducting kinetic studies of the Passerini and Ugi reactions. These protocols can be adapted for this compound and other isocyanides.

Protocol 1: Kinetic Study of the Passerini Reaction via ¹H NMR Spectroscopy

Materials:

  • This compound (or other isocyanide)

  • Aldehyde (e.g., benzaldehyde)

  • Carboxylic acid (e.g., acetic acid)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • Internal standard (e.g., mesitylene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Preparation of Stock Solutions: Prepare individual stock solutions of the isocyanide, aldehyde, carboxylic acid, and the internal standard in the chosen deuterated solvent at known concentrations.

  • Reaction Initiation: In a clean, dry NMR tube, combine the stock solutions of the aldehyde, carboxylic acid, and the internal standard. Equilibrate the sample to the desired reaction temperature in the NMR spectrometer.

  • Initiate the reaction by adding the isocyanide stock solution to the NMR tube.

  • Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Process the acquired spectra (phasing, baseline correction).

    • For each time point, integrate the characteristic signals of the reactants and the product relative to the internal standard's signal.

    • Convert the integral values to concentrations.

    • Plot the concentration of the reactants and product as a function of time.

    • Determine the reaction order with respect to each reactant and calculate the rate constant (k) by fitting the data to the appropriate rate law.

Protocol 2: Kinetic Study of the Ugi Reaction via HPLC

Materials:

  • This compound (or other isocyanide)

  • Aldehyde (e.g., isobutyraldehyde)

  • Amine (e.g., aniline)

  • Carboxylic acid (e.g., benzoic acid)

  • Anhydrous solvent (e.g., methanol)

  • Quenching solution (e.g., a suitable solvent to dilute and stop the reaction)

  • HPLC system with a suitable column and detector

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the four reactants in the chosen anhydrous solvent at known concentrations.

  • Reaction Initiation: In a temperature-controlled reaction vessel, combine the stock solutions of the aldehyde, amine, and carboxylic acid. Allow the mixture to stir and reach thermal equilibrium.

  • Initiate the reaction by adding the isocyanide stock solution.

  • Sample Collection and Quenching: At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a vial containing the quenching solution.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Develop a suitable separation method to resolve all reactants and the product.

    • Generate calibration curves for each reactant and the product to convert peak areas to concentrations.

  • Data Analysis:

    • Plot the concentration of each species as a function of time.

    • Analyze the kinetic profiles to determine the rate law and calculate the reaction rate constant.

Visualizing Reaction Pathways and Workflows

To aid in the conceptualization of the kinetic studies and the underlying reaction mechanisms, the following diagrams are provided.

G Experimental Workflow for MCR Kinetic Analysis prep Prepare Stock Solutions (Reactants & Internal Standard) init Initiate Reaction (Combine Reactants in a Temperature-Controlled Environment) prep->init monitor Monitor Reaction Progress (e.g., NMR, HPLC, FTIR) init->monitor quench Quench Aliquots (If using offline analysis like HPLC) monitor->quench For offline methods analyze Analyze Data (Concentration vs. Time Plots) monitor->analyze For in-situ methods quench->analyze determine Determine Rate Law & Calculate Rate Constant (k) analyze->determine

Caption: A generalized experimental workflow for conducting kinetic analysis of multicomponent reactions.

G Simplified Mechanism of the Passerini Reaction reactants Aldehyde/Ketone + Carboxylic Acid + Isocyanide intermediate α-Adduct Intermediate reactants->intermediate α-Addition product α-Acyloxy Amide intermediate->product Mumm Rearrangement

Caption: A simplified representation of the concerted mechanism for the Passerini three-component reaction.

G Simplified Mechanism of the Ugi Reaction cluster_1 Step 1: Imine Formation cluster_2 Step 2: α-Addition aldehyde Aldehyde/Ketone imine Imine aldehyde->imine amine Amine amine->imine nitrilium Nitrilium Ion Intermediate imine->nitrilium isocyanide Isocyanide isocyanide->nitrilium acid Carboxylic Acid acid->nitrilium adduct α-Adduct nitrilium->adduct product Bis-amide Product adduct->product Mumm Rearrangement

Caption: A simplified representation of the mechanism for the Ugi four-component reaction.

References

Safety Operating Guide

Proper Disposal of 1-Isocyano-4-nitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following procedures are general guidelines for the proper disposal of 1-Isocyano-4-nitrobenzene. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations. This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling. The isocyanate group is highly reactive, and the nitro group contributes to its toxicity. Based on data for similar compounds, it should be treated as an acute toxicant, a skin and eye irritant, and a potential respiratory sensitizer.[1][2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat or coveralls, and safety glasses or goggles, when handling this compound.[1][3][4] All handling and disposal procedures should be conducted within a certified chemical fume hood.[1][5]

Waste Collection and Storage

Proper collection and storage of this compound waste are crucial to prevent accidental exposure and environmental contamination.

  • Container Selection: Use a dedicated, compatible container for collecting waste. The original container of the main component can often be used.[6] Do not use metal containers for corrosive waste.[6]

  • Labeling: Clearly label the hazardous waste container with the words "HAZARDOUS WASTE" and the full chemical name, "this compound," along with its concentration if in a solution.[6]

  • Segregation: Store waste containers segregated according to compatibility to avoid dangerous reactions.[6][7] Keep isocyanate waste separate from acids, bases, and oxidizers.[2][7]

  • Container Closure: Keep waste containers tightly capped at all times, except when adding waste.[6] However, for isocyanate waste that may react with moisture to produce carbon dioxide, do not seal the container in a pressure-tight manner to avoid rupture.[1][8]

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Evacuate and Ventilate: Evacuate and ventilate the spill area.[8]

  • Containment: Dike the spill with an inert absorbent material such as dry sawdust, clay, or a commercial absorbent to prevent it from spreading.[1][8] Do NOT use water directly on the spill , as it can cause a violent reaction.[1]

  • Absorption: Cover the spill with the absorbent material and allow it to be fully absorbed.[1]

  • Collection: Shovel the absorbed material into an open-top container.[8] Do not seal this container tightly.[1][8]

  • Surface Decontamination: Apply a decontamination solution to the spill area. Let it sit for at least 15 minutes.[1]

  • Final Cleanup: Absorb the decontamination solution with fresh absorbent material and place it in the same open-top waste container.[1]

Decontamination Solutions

The following formulations can be used for the neutralization of isocyanate-containing waste and for spill cleanup.[1][8] Good ventilation is required, especially when using the ammonia-based formula.[8]

Formula Component Concentration
Formula 1 Sodium Carbonate5-10%
Liquid Detergent0.2%
Water89.8-94.8%
Formula 2 Concentrated Ammonia3-8%
Liquid Detergent0.2%
Water91.8-96.8%

Waste Neutralization Protocol

For small quantities of this compound waste, a chemical neutralization process should be performed before final disposal. This procedure must be carried out in a chemical fume hood.

  • Preparation: Prepare one of the decontamination solutions listed in the table above.

  • Addition: Slowly and carefully add the this compound waste to the decontamination solution with gentle stirring.

  • Reaction: Allow the mixture to react for a minimum of 24 hours to ensure complete neutralization. The isocyanate will react to form inert polyureas.[1]

  • Final Disposal: After the neutralization period, the resulting slurry should be collected by a licensed hazardous waste disposal contractor.[1][8] Ensure the waste container is clearly labeled with its contents.

Final Disposal

The ultimate disposal of this compound and any contaminated materials must be conducted by a licensed hazardous waste disposal contractor.[1][8][9] High-temperature incineration is a preferred method for the complete destruction of isocyanate waste.[9][10]

  • Contact your institution's EHS department to arrange for a hazardous material pickup.[6]

  • Provide a complete and accurate description of the waste, including the chemical name and composition.[6]

  • Obtain and retain all receipts and certifications of proper disposal from the contractor.[8]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation & Collection cluster_procedure Disposal & Decontamination Procedure cluster_final Final Disposal start This compound Waste ppe Wear Appropriate PPE start->ppe hood Work in Fume Hood ppe->hood container Collect in Labeled, Compatible Container hood->container spill_check Spill? container->spill_check absorb Absorb with Inert Material spill_check->absorb Yes neutralize Neutralize Waste with Decontamination Solution (24-hour reaction) spill_check->neutralize No decon_spill Decontaminate Spill Area absorb->decon_spill collect_spill Collect in Open-Top Container decon_spill->collect_spill contact_ehs Contact EHS for Pickup collect_spill->contact_ehs neutralize->contact_ehs contractor Licensed Hazardous Waste Contractor Disposal contact_ehs->contractor end Disposal Complete contractor->end

Caption: Disposal workflow for this compound.

References

×

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1-Isocyano-4-nitrobenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.